molecular formula C91H142N22O23 B15563898 Chrysospermin C

Chrysospermin C

Cat. No.: B15563898
M. Wt: 1912.2 g/mol
InChI Key: LUHAJQGZRAIJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chrysospermin C is a polypeptide.
Ac-DL-Phe-Aib-DL-Ser-Aib-DL-Iva-DL-Leu-DL-Gln-Gly-Aib-Aib-DL-Ala-DL-Ala-Aib-DL-Pro-Aib-Aib-Aib-DL-Gln-DL-Trp-ol has been reported in Hypomyces chrysospermus with data available.
isolated from Apiocrea chrysosperma Ap101;  amino acid sequence given in first source

Properties

Molecular Formula

C91H142N22O23

Molecular Weight

1912.2 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-3-phenylpropanoyl)amino]-2-methylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-2-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[5-amino-1-[[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-oxoethyl]pentanediamide

InChI

InChI=1S/C91H142N22O23/c1-24-91(23,112-80(134)88(17,18)107-72(126)61(47-115)103-75(129)83(7,8)106-71(125)60(98-51(6)116)42-52-31-26-25-27-32-52)81(135)102-59(41-48(2)3)70(124)100-57(36-38-63(92)117)68(122)95-45-65(119)104-86(13,14)77(131)109-84(9,10)74(128)97-49(4)66(120)96-50(5)67(121)105-90(21,22)82(136)113-40-30-35-62(113)73(127)108-87(15,16)78(132)111-89(19,20)79(133)110-85(11,12)76(130)101-58(37-39-64(93)118)69(123)99-54(46-114)43-53-44-94-56-34-29-28-33-55(53)56/h25-29,31-34,44,48-50,54,57-62,94,114-115H,24,30,35-43,45-47H2,1-23H3,(H2,92,117)(H2,93,118)(H,95,122)(H,96,120)(H,97,128)(H,98,116)(H,99,123)(H,100,124)(H,101,130)(H,102,135)(H,103,129)(H,104,119)(H,105,121)(H,106,125)(H,107,126)(H,108,127)(H,109,131)(H,110,133)(H,111,132)(H,112,134)

InChI Key

LUHAJQGZRAIJDS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Chrysospermin C: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural origin and detailed methodologies for the isolation and purification of Chrysospermin C, a peptaibol with notable antifungal and antibacterial properties.

Natural Source

This compound is a nonadecapeptide belonging to the peptaibol family of antibiotics.[1] Its primary natural source is the mycelium of the fungus Apiocrea chrysosperma.[1] Additionally, this compound, along with its structural analogs Chrysospermin A, B, and D, has been isolated from the fruiting bodies of mushrooms from the Boletus genus.[2]

The amino acid sequence of this compound is: Ac-Phe-Aib-Ser-Aib-Iva-Leu-Gln-Gly-Aib-Aib-Ala-Ala-Aib-Pro-Aib-Aib-Aib-Gln-Trpol [2][3]

(Ac: Acetyl, Aib: α-aminoisobutyric acid, Iva: Isovaline, Trpol: Tryptophanol)

Isolation and Purification: Experimental Protocols

The isolation of this compound is a multi-step process involving solvent extraction from the fungal mycelium, followed by sequential chromatographic purification. The following protocols are based on established methods for the isolation of peptaibols.[1]

Fungal Fermentation and Mycelium Harvest
  • Organism: Apiocrea chrysosperma (Strain Ap101)

  • Cultivation: The fungus is cultivated in a suitable liquid fermentation medium under controlled conditions to promote the production of secondary metabolites, including this compound.

  • Harvesting: After an adequate incubation period, the fungal mycelium is separated from the culture broth by filtration. The mycelium is then typically lyophilized to remove water content before extraction.

Extraction of Crude Peptaibol Mixture
  • Solvent Extraction: The dried mycelium is subjected to exhaustive extraction with a polar organic solvent, such as methanol or a mixture of chloroform and methanol. This is typically performed at room temperature with continuous agitation.

  • Concentration: The resulting solvent extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract containing a mixture of peptaibols and other metabolites.

Prefractionation by Silica Gel Chromatography

The crude extract is subjected to silica gel column chromatography for initial fractionation.

  • Stationary Phase: Silica gel (e.g., 60 Å, 70-230 mesh).

  • Mobile Phase: A step-gradient of solvents with increasing polarity is typically employed. A common solvent system starts with a non-polar solvent like n-hexane and gradually increases the proportion of a more polar solvent like ethyl acetate, followed by methanol.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the peptaibol mixture. Fractions with similar profiles are pooled and concentrated.

High-Performance Liquid Chromatography (HPLC) Purification

Final purification to isolate this compound is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC), often with a recycling protocol to enhance separation.[1]

  • System: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is suitable for peptaibol separation.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A linear gradient from a lower to a higher concentration of Solvent B is used to elute the individual chrysospermins. A shallow gradient is often necessary to achieve baseline separation of these structurally similar peptides.

  • Flow Rate: The flow rate is adjusted based on the column dimensions.

  • Detection: Elution is monitored by UV absorbance, typically at 214 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected. The purity of the collected fractions should be confirmed by analytical HPLC.

Data Presentation

Quantitative data is crucial for the reproducibility and optimization of the isolation process. The following tables provide a template for presenting such data.

Table 1: Representative Purification Summary for this compound

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Methanol Extract100 (Dry Mycelium)5,0005.0< 5
Silica Gel Fraction5,00050010.0~40
Preparative RP-HPLC5005010.0> 98
Overall Yield 100 50 0.05 > 98
Note: The values presented are illustrative and will vary depending on the specific fermentation and purification conditions.

Table 2: Spectroscopic Data for Structural Elucidation of this compound

TechniqueData ObtainedReference
NMR Spectroscopy Complete 1H and 13C sequential assignments, including stereospecific assignments for Aib residues. 339 distance constraints and 40 angle constraints for structure calculation.[4][5]
Mass Spectrometry Molecular weight determination and amino acid sequence confirmation through fragmentation analysis (e.g., FAB-MS/MS).[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fermentation Fermentation of Apiocrea chrysosperma harvest Mycelium Harvest & Lyophilization fermentation->harvest extraction Solvent Extraction (Methanol) harvest->extraction concentration Concentration to Crude Extract extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel Prefractionation prep_hplc Preparative RP-HPLC silica_gel->prep_hplc Final Purification final_product Pure this compound prep_hplc->final_product

Caption: Workflow for the isolation and purification of this compound.

Proposed Signaling Pathway for Antifungal Activity

The antifungal mechanism of many peptaibols involves the formation of voltage-gated ion channels in the fungal plasma membrane. This leads to a disruption of cellular homeostasis and can trigger a programmed cell death cascade. The following diagram illustrates a proposed signaling pathway for this compound-induced apoptosis in a fungal cell, based on the known mechanisms of similar peptaibols.

signaling_pathway cluster_membrane Fungal Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_outcome Cellular Outcome ion_channel Ion Channel Formation ion_influx Uncontrolled Ion Influx (e.g., Ca²⁺) ion_channel->ion_influx ros Reactive Oxygen Species (ROS) Generation ion_influx->ros mito_dysfunction Mitochondrial Dysfunction ros->mito_dysfunction dna_frag DNA Fragmentation ros->dna_frag potential_loss Loss of Membrane Potential (ΔΨm) mito_dysfunction->potential_loss apoptosis Metacaspase-Independent Apoptosis potential_loss->apoptosis Triggers dna_frag->apoptosis chrysospermin_c This compound chrysospermin_c->ion_channel Interacts with membrane

Caption: Proposed mechanism of this compound-induced apoptosis in fungal cells.

References

Unveiling the Molecular Architecture of Chrysospermin C: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – Chrysospermin C, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. A comprehensive understanding of its molecular structure is paramount for researchers in drug discovery and natural product chemistry. This technical guide provides a detailed overview of the spectroscopic data for this compound, also known as Chrysosplenol C, equipping researchers with the essential information for its identification and characterization.

This compound is a trimethoxyflavone with the chemical formula C₁₈H₁₆O₈. Its formal name is 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one. The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Position¹³C NMR (δc, ppm)¹H NMR (δH, ppm, Multiplicity, J in Hz)
2157.2-
3138.8-
4178.9-
5152.8-
6132.1-
7158.8-
890.76.48 (s)
9152.1-
10106.1-
1'122.9-
2'110.87.78 (d, 2.1)
3'148.1-
4'150.2-
5'115.86.98 (d, 8.4)
6'124.77.69 (dd, 8.4, 2.1)
3-OCH₃60.23.88 (s)
7-OCH₃56.43.98 (s)
3'-OCH₃56.13.96 (s)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zInterpretation
HR-ESI-MSPositive361.0923[M+H]⁺
ESI-MS/MSPositiveVariesFragmentation pattern provides structural information
Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretching (phenolic)
~1655StrongC=O Stretching (γ-pyrone)
~1610, 1580, 1510Medium-StrongC=C Stretching (aromatic rings)
~1200-1000StrongC-O Stretching

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard methodologies in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker Avance spectrometer (or equivalent) operating at a frequency of 400-600 MHz for ¹H and 100-150 MHz for ¹³C. Samples are dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis of Natural Products

The logical flow for the spectroscopic analysis and structure elucidation of a natural product like this compound is outlined in the diagram below.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Natural Products cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (e.g., Artemisia annua) B Extraction A->B C Chromatographic Separation (e.g., Column Chromatography, HPLC) B->C D Pure Compound (this compound) C->D E Mass Spectrometry (MS) - Molecular Formula - Fragmentation D->E F Infrared (IR) Spectroscopy - Functional Groups D->F G 1D NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework D->G I Data Integration & Analysis E->I F->I H 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Connectivity G->H H->I J Proposed Structure I->J K Confirmation & Stereochemistry J->K

Caption: A flowchart illustrating the general workflow for the isolation and structural elucidation of a natural product using various spectroscopic techniques.

This comprehensive spectroscopic data and the outlined experimental approaches provide a foundational resource for researchers working with this compound, facilitating its unambiguous identification and paving the way for further investigation into its biological activities and potential for drug development.

Chrysospermin C: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysospermin C, also known as Chrysosplenol C, is a naturally occurring O-methylated flavonol that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides a detailed overview of the physicochemical properties of this compound, alongside an exploration of its known biological effects and associated molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. All quantitative data is summarized in structured tables, and detailed methodologies for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and mechanisms of action.

Physicochemical Properties

This compound is a trimethoxyflavone, a derivative of quercetagetin. Its fundamental physicochemical properties are summarized in the tables below, providing a quantitative foundation for its handling, characterization, and formulation.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Synonyms Chrysosplenol C, Quercetagetin 3,7,3'-trimethyl etherPubChem
Molecular Formula C₁₈H₁₆O₈--INVALID-LINK--
Molecular Weight 360.31 g/mol --INVALID-LINK--
Melting Point 210-211 °C--INVALID-LINK--
Appearance Not specified (typically a crystalline solid)-
Table 2: Solubility Profile of this compound
SolventSolubilitySource
Water Poorly soluble--INVALID-LINK--
Chloroform Soluble--INVALID-LINK--
Dichloromethane Soluble--INVALID-LINK--
Ethyl Acetate Soluble--INVALID-LINK--
DMSO Soluble--INVALID-LINK--
Acetone Soluble--INVALID-LINK--
Table 3: Spectral Data of this compound
TechniqueKey Data PointsSource
¹H-NMR Data not explicitly detailed in search results.-
¹³C-NMR Available in PubChem spectral data.--INVALID-LINK--
Infrared (IR) Data not explicitly detailed in search results.-
UV-Vis Data not explicitly detailed in search results.-

Experimental Protocols

This section outlines the general methodologies for the isolation, purification, and characterization of this compound, as well as for the assessment of its biological activity. These protocols are based on established techniques for the study of flavonoids from natural sources.

Isolation and Purification from Natural Sources (e.g., Artemisia annua)

The isolation of this compound from plant material, such as Artemisia annua, typically involves solvent extraction followed by chromatographic separation.

Methodology:

  • Plant Material Preparation: Dried and powdered aerial parts of the plant are used for extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction. This process yields a crude extract.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids like this compound are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The flavonoid-rich fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and may require further purification using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

G plant Powdered Plant Material (e.g., Artemisia annua) extraction Solvent Extraction (e.g., Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning crude_extract->fractionation ethyl_acetate Ethyl Acetate Fraction (Flavonoid-rich) fractionation->ethyl_acetate column_chrom Silica Gel Column Chromatography ethyl_acetate->column_chrom fractions Collected Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc Monitoring hplc Preparative HPLC tlc->hplc Pooling of positive fractions pure_compound Pure this compound hplc->pure_compound

Isolation workflow for this compound.
Spectroscopic Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR and ¹³C-NMR: The purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane). These spectra provide detailed information about the proton and carbon framework of the molecule.[1][2]

2.2.2. Infrared (IR) Spectroscopy

  • FT-IR Analysis: The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrophotometer. The sample can be prepared as a KBr pellet or as a thin film. The spectrum reveals the presence of characteristic functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) moieties, based on their vibrational frequencies.[3]

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • UV-Vis Analysis: The UV-Vis spectrum is recorded using a spectrophotometer, with the compound dissolved in a suitable solvent like methanol or ethanol. The wavelengths of maximum absorbance (λmax) provide information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore.[4][5][6][7]

Assessment of Cardiac Myosin ATPase Activity

The positive inotropic effect of this compound is linked to its ability to activate cardiac myosin ATPase.

Methodology:

  • Protein Purification: Cardiac myosin is purified from cardiac muscle tissue.

  • ATPase Assay: The rate of ATP hydrolysis by cardiac myosin is measured in the presence and absence of this compound. This can be done using a colorimetric assay that detects the amount of inorganic phosphate released over time.

  • Data Analysis: The ATPase activity is calculated and compared between the treated and untreated groups to determine the effect of this compound.

Biological Activities and Signaling Pathways

This compound and its close structural analogs have been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. A notable activity is its positive inotropic effect on cardiac muscle.

Anti-inflammatory and Anticancer Mechanisms (Hypothesized based on Chrysosplenol D)

Given the structural similarity, the signaling pathways affected by Chrysosplenol D are likely relevant to this compound. Chrysosplenol D has been shown to induce apoptosis in cancer cells through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8]

G cluster_cell Cancer Cell chrysospermin This compound mapk_pathway MAPK Signaling Pathway (e.g., JNK, p38) chrysospermin->mapk_pathway Modulates nfkb NF-κB Pathway chrysospermin->nfkb Inhibits apoptosis Apoptosis mapk_pathway->apoptosis Induces inflammation Inflammation nfkb->inflammation Mediates

Hypothesized signaling pathways of this compound.

The anti-inflammatory effects of Chrysosplenol D are mediated through the suppression of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways.[9][10] This leads to a reduction in the production of pro-inflammatory cytokines.

Positive Inotropic Effect

This compound has been identified as a positive inotropic agent, meaning it increases the force of cardiac muscle contraction. This effect is achieved through the selective activation of cardiac myosin ATPase, independent of β-adrenergic signaling. This mechanism of action makes it a compound of interest for the development of new therapies for heart failure.

G chrysospermin This compound myosin Cardiac Myosin chrysospermin->myosin Binds to atpase ATPase Activity chrysospermin->atpase Activates myosin->atpase Exhibits contraction Increased Cardiac Muscle Contraction atpase->contraction Leads to

References

Chrysospermin C: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysospermin C is a member of the peptaibol family, a class of fungal secondary metabolites known for their antimicrobial and ion-channel forming activities. A thorough understanding of the solubility and stability of this compound is paramount for its investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known and inferred physicochemical properties of this compound, drawing upon data from analogous peptaibols where specific information is unavailable. Detailed experimental protocols are provided to guide researchers in determining these critical parameters.

Solubility Profile

Direct quantitative solubility data for this compound is limited in the public domain. However, based on its classification as a peptaibol and available qualitative descriptions, a general solubility profile can be inferred.

Qualitative Solubility

This compound has been reported to have extremely poor solubility in a range of common laboratory solvents. This is a characteristic feature of many peptaibols, which are rich in hydrophobic amino acids.

Quantitative Solubility of Analogous Peptaibols

To provide a quantitative perspective, the solubility of alamethicin, a well-studied peptaibol, is presented below. These values can serve as a preliminary guide for solvent selection in studies involving this compound.

SolventSolubility (Alamethicin)Reference
Methanol~10 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~10 mg/mL[1][2]
Ethanol100 mg/mL[3]
WaterInsoluble[4]
General Solubility Guidelines for Peptides

The solubility of peptides is heavily influenced by their amino acid composition, length, pH, and charge[5]. Peptaibols, including this compound, are typically hydrophobic and often require organic solvents for initial dissolution[6].

Stability Profile

pH Stability

The pH of a solution can significantly impact the stability of peptides by influencing hydrolysis and other degradation pathways[7]. For some peptides, maximum stability is observed at a specific pH, often slightly acidic[7]. For instance, the stability of gonadorelin and triptorelin is maximal at approximately pH 5.0[7]. Conversely, extreme pH conditions, both acidic and basic, can catalyze the hydrolysis of ester and amide bonds.

Temperature Stability

Temperature is a crucial factor in determining the shelf-life and degradation rate of peptides[8][9]. Accelerated stability studies are often conducted at elevated temperatures to predict degradation at recommended storage conditions[9]. For example, a study on hypocrellin, another fungal metabolite, indicated good thermal stability[10]. As a general practice, peptide solutions are often stored at low temperatures (e.g., -20°C or -80°C) to minimize degradation[11].

Photostability

Exposure to light can lead to the degradation of photosensitive compounds[12]. The photostability of a drug substance is a key consideration in its formulation and packaging[12]. Hypocrellin A has been shown to have good light stability[10].

Factors Influencing Peptaibol Stability

The unique structural features of peptaibols can contribute to their stability. For instance, the presence of β-amino acids has been proposed to increase resistance to hydrolysis in biological systems[13].

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination Protocol

This protocol outlines a general procedure for assessing the solubility of a peptide like this compound in various solvents.

Objective: To determine the approximate solubility of this compound in a range of aqueous and organic solvents.

Materials:

  • This compound (lyophilized powder)

  • Solvents: Purified water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Attempt to dissolve the peptide in a minimal amount of an organic solvent in which it is likely to be soluble (e.g., DMSO or Methanol). This will be the primary stock solution.

  • Serial Dilution and Observation:

    • Prepare a series of dilutions of the stock solution into the various test solvents.

    • Visually inspect each solution for clarity or the presence of precipitate.

    • Gently vortex each tube to ensure thorough mixing.

    • Allow the solutions to stand at room temperature for a set period (e.g., 1 hour) and observe for any changes.

  • Quantitative Analysis (Optional):

    • For solutions that appear clear, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.

    • Carefully collect the supernatant and measure the concentration of the dissolved peptide using a suitable analytical method such as UV-Vis spectrophotometry (if the peptide has a chromophore) or RP-HPLC.

  • Data Interpretation:

    • The solubility is reported as the highest concentration at which the peptide remains fully dissolved.

Stability Assessment Protocol

This protocol describes a method for evaluating the stability of this compound under various stress conditions.

Objective: To assess the stability of this compound under different pH, temperature, and light conditions over time.

Materials:

  • This compound solution of known concentration

  • Buffers of different pH values (e.g., pH 3, 5, 7, 9)

  • Incubators or water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • Photostability chamber with controlled light exposure (e.g., according to ICH Q1B guidelines)

  • HPLC system with a suitable column and detector

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in a solvent that ensures its complete dissolution and is compatible with the subsequent analytical method.

    • Aliquot the solution into multiple vials for each test condition.

  • Stress Conditions:

    • pH Stability: Adjust the pH of the aliquots using the prepared buffers.

    • Temperature Stability: Place the vials in the incubators at the different temperatures. Include a control sample stored at a low temperature (e.g., -20°C).

    • Photostability: Expose the samples in the photostability chamber to a specified light intensity and duration. Include a dark control wrapped in aluminum foil.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from each condition.

    • Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method. This method should be able to separate the intact peptide from its degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Determine the degradation rate constant and the half-life of the peptide under each stress condition.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the physicochemical characterization of this compound.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_testing Solubility Testing cluster_result Result start Lyophilized this compound weigh Weigh Small Amount start->weigh dissolve Initial Dissolution in Organic Solvent weigh->dissolve solvents Prepare Dilutions in Test Solvents (Aqueous & Organic) dissolve->solvents observe Visual Observation for Precipitation solvents->observe centrifuge Centrifugation observe->centrifuge If clear report Report Solubility (mg/mL or µg/mL) observe->report If precipitate (insoluble) analyze Quantitative Analysis (HPLC/UV-Vis) centrifuge->analyze analyze->report

Caption: Workflow for determining the solubility of this compound.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Result start This compound Solution aliquot Aliquot into Vials start->aliquot ph pH Variation (e.g., 3, 5, 7, 9) aliquot->ph temp Temperature Variation (e.g., 4°C, 25°C, 40°C) aliquot->temp light Light Exposure (Photostability Chamber) aliquot->light timepoint Withdraw Samples at Time Points ph->timepoint temp->timepoint light->timepoint hplc HPLC Analysis for Remaining Peptide timepoint->hplc data Plot Concentration vs. Time hplc->data kinetics Determine Degradation Kinetics & Half-life data->kinetics

Caption: Workflow for assessing the stability of this compound.

Conclusion

While direct, quantitative data on the solubility and stability of this compound is sparse, a working profile can be established by drawing parallels with other peptaibols like alamethicin. It is anticipated that this compound exhibits low aqueous solubility and is more soluble in organic solvents. Its stability is likely influenced by pH, temperature, and light, with potentially enhanced resistance to hydrolysis due to its peptaibol structure. The experimental protocols provided in this guide offer a robust framework for researchers to systematically characterize these crucial physicochemical properties, thereby facilitating the advancement of this compound in drug development pipelines.

References

A Technical Guide to the Biological Activity Screening of Chrysin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Chrysospermin C" did not yield relevant results. The following guide is based on the extensive research available for "Chrysin," a naturally occurring flavonoid, assuming a possible typographical error in the original query.

This technical guide provides a comprehensive overview of the potential biological activities of Chrysin, with a focus on its anticancer properties. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the therapeutic potential of this compound. This document outlines key experimental protocols, summarizes quantitative data, and visualizes the molecular pathways influenced by Chrysin.

Introduction to Chrysin

Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in various plants, honey, and propolis.[1][2][3][4] It has garnered significant scientific interest due to its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][5][6][7] Chrysin's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[1][7][8] However, its clinical application has been limited by its low bioavailability, poor aqueous solubility, and rapid metabolism.[1][2][3][4]

Anticancer Activity of Chrysin

Chrysin has demonstrated significant anticancer effects in a variety of cancer cell lines and animal models.[5] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and inhibition of key processes that drive tumor growth and progression.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of Chrysin on different cancer cell lines, as indicated by IC50 values.

Cell LineCancer TypeIC50 ValueReference
CT26Colon Cancer80 µg/mL[5]

Note: The provided search results offered limited directly citable IC50 values. This table is structured to be populated as more quantitative data becomes available.

Key Signaling Pathways Modulated by Chrysin

Chrysin exerts its biological effects by targeting several critical signaling pathways implicated in cancer development and progression.

  • Apoptosis Induction: Chrysin promotes apoptosis, or programmed cell death, in cancer cells.[1][5] This is achieved through the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, key executioner proteins in the apoptotic cascade.[7][8] Chrysin has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[5][7]

  • Cell Cycle Arrest: Chrysin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[1][7] This is associated with the upregulation of p21 and the downregulation of cyclin D1 and Cdk2 protein levels.[5]

  • Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often overactive in cancer, promoting cell proliferation and survival. Chrysin has been shown to inhibit the STAT3 signaling pathway, contributing to its antitumor activity.[8]

  • Modulation of PI3K/Akt and MAPK Pathways: Chrysin can also modulate other crucial signaling cascades, such as the PI3K/Akt and MAPK pathways, which are central to cancer cell growth, survival, and proliferation.[7][8]

Visualizing Chrysin's Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by Chrysin.

Chrysin_Apoptosis_Pathway Chrysin Chrysin Mitochondria Mitochondria Chrysin->Mitochondria disrupts membrane potential Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Chrysin-induced intrinsic apoptosis pathway.

Chrysin_Cell_Cycle_Arrest Chrysin Chrysin p21 p21 (Upregulation) Chrysin->p21 CyclinD1_Cdk2 Cyclin D1 / Cdk2 (Downregulation) Chrysin->CyclinD1_Cdk2 G1_Arrest G1 Phase Cell Cycle Arrest p21->G1_Arrest promotes CyclinD1_Cdk2->G1_Arrest inhibits progression past G1

Caption: Chrysin's effect on cell cycle regulation.

Experimental Protocols for Screening Chrysin's Activity

This section details the methodologies for key experiments to evaluate the biological activity of Chrysin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Chrysin on cancer cells and calculate the IC50 value.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., CT26) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Chrysin (e.g., 0-100 µg/mL) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Caspase Activity Assay)

Objective: To quantify the induction of apoptosis by Chrysin through measuring caspase activity.

Protocol:

  • Cell Treatment: Treat cancer cells with Chrysin at its IC50 concentration for a predetermined time.

  • Cell Lysis: Lyse the cells to release cellular contents, including caspases.

  • Substrate Addition: Add a colorimetric or fluorometric caspase-3 and caspase-9 substrate to the cell lysate.

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.

  • Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase activity in Chrysin-treated cells compared to untreated controls.

Western Blot Analysis

Objective: To investigate the effect of Chrysin on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Extract total protein from Chrysin-treated and control cells.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p21, Cyclin D1).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Screening Cell_Culture Cancer Cell Culture MTT_Assay MTT Assay (Cytotoxicity) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Caspase Activity) IC50->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) IC50->Western_Blot Mechanism_Elucidation Mechanism Elucidation Apoptosis_Assay->Mechanism_Elucidation Western_Blot->Mechanism_Elucidation

References

A Technical Guide to Preliminary In Vitro Assays for Novel Anticancer Compounds: A Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Initial literature searches for "Chrysospermin C" reveal its classification as a peptaibol, a type of peptide known for its membrane-active and antimicrobial properties[1][2]. However, publicly available data on its specific preliminary in vitro anticancer assays is exceptionally scarce. The majority of relevant search results pertain to "Chrysin," a different natural compound (a flavonoid) that has been extensively studied for its anticancer effects[3][4].

Therefore, this document will serve as a technical guide and methodological framework for conducting and presenting preliminary in vitro assays for a novel compound. To fulfill the user's request for detailed data presentation, experimental protocols, and visualizations, this guide will use the publicly available information on Chrysin as a representative example. The data, protocols, and pathways detailed below pertain to Chrysin and should be viewed as a template for the evaluation of a compound like this compound, not as data for this compound itself.

Cytotoxicity Assessment

The initial step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Quantitative Cytotoxicity Data (Example: Chrysin)

The following table summarizes the cytotoxic effects of Chrysin on different cancer cell lines as reported in various studies.

Cell LineCancer TypeAssayIncubation Time (h)IC50 ValueReference
CT26Colon CancerMTT24~80 µg/mL[5]
B-CLL CellsChronic Lymphocytic LeukemiaMTT2451 µM[6]
B-CLL CellsChronic Lymphocytic LeukemiaMTT4832 µM[6]
HepG2Liver CancerMTT-3.11 µM (for a Chrysin derivative)[4][7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., CT26, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Chrysin) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: General Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Add Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50 G Chrysin Chrysin p53 p53 Activation Chrysin->p53 Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ p53->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ p53->Bax Mito Mitochondrial Permeability ↑ Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Chrysin Chrysin p38 p38 MAPK Activation Chrysin->p38 p21 p21 (CDK Inhibitor) Expression ↑ p38->p21 CDK_Cyclin CDK4/Cyclin D CDK2/Cyclin E p21->CDK_Cyclin Rb Rb Phosphorylation ↓ CDK_Cyclin->Rb Phosphorylates G1_S G1 to S Phase Transition Rb->G1_S Inhibits Arrest G1 Arrest

References

Chrysospermin C: A Technical Whitepaper on the Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysospermin C is a member of the peptaibol family, a class of fungal-derived peptides known for their antimicrobial and ionophoric properties. This document outlines the prevailing hypothesis for this compound's mechanism of action, which is centered on the formation of transmembrane ion channels. This activity disrupts the integrity of cellular membranes, leading to a loss of ionic homeostasis and subsequent cell death. This whitepaper synthesizes the available data on this compound and related peptaibols, presents a structural and functional hypothesis for its channel-forming activity, details relevant experimental protocols for its study, and provides visualizations of the proposed molecular interactions.

Introduction

This compound is a 19-residue peptaibol characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1][2] Like other peptaibols, its amphipathic helical structure is crucial for its biological activity.[3] The primary mechanism of action for many peptaibols is the formation of voltage-dependent ion channels in lipid bilayers, a model that is strongly supported for this compound.[3][4][5] This document will provide an in-depth exploration of this hypothesized mechanism.

Hypothesized Mechanism of Action: The Barrel-Stave Pore Model

The leading hypothesis for this compound's activity is the formation of transmembrane pores via the "barrel-stave" model.[3][6] This model proposes a multi-step process:

  • Monomer Adsorption: Individual this compound peptides, likely in an α-helical conformation, adsorb to the surface of the target cell membrane.

  • Aggregation: Upon reaching a critical concentration on the membrane surface, the peptide monomers aggregate.

  • Insertion and Pore Formation: The aggregated peptides then insert into the lipid bilayer, orienting themselves perpendicular to the membrane plane. The hydrophobic residues of the peptides face the lipid acyl chains, while the hydrophilic residues line a central aqueous pore. This assembly of peptide "staves" forms a barrel-like channel through the membrane.

  • Ion Leakage and Cell Death: The newly formed channel allows the unregulated passage of ions across the membrane, disrupting the cell's electrochemical gradients and leading to eventual cell death.

This mechanism is consistent with the observed antimicrobial and antifungal activities of this compound and other peptaibols.[4]

Signaling Pathway Visualization

Barrel_Stave_Model cluster_membrane Cell Membrane Lipid_Bilayer Extracellular Space Lipid Bilayer Intracellular Space Chrysospermin_Monomers_EC This compound Monomers Adsorbed_Monomers Adsorbed Monomers Chrysospermin_Monomers_EC->Adsorbed_Monomers Adsorption Aggregated_Peptides Peptide Aggregation Adsorbed_Monomers->Aggregated_Peptides Concentration Dependent Pore_Formation Transmembrane Pore Formation Aggregated_Peptides->Pore_Formation Insertion Ion_Flux Unregulated Ion Flux Pore_Formation->Ion_Flux Disruption of Membrane Potential Cell_Death Cell Death Ion_Flux->Cell_Death Loss of Homeostasis

Caption: Hypothesized "Barrel-Stave" mechanism of this compound.

Quantitative Data

While specific quantitative data for this compound is limited, a study on its homologs provides valuable insights into the properties of the ion channels they form.

ParameterChrysospermin Homolog (Iva at position 15)Chrysospermin Homolog (Aib at position 15)Reference
Effective Channel Radius 1.2 +/- 0.15 nm0.94 +/- 0.1 nm[4]
Channel Conductance Decreased by 2.5-fold with substitution-[4]

Note: Iva = Isovaline, Aib = α-aminoisobutyric acid. This data highlights how subtle changes in the peptide sequence can significantly impact the properties of the ion channel.

Experimental Protocols

The study of peptaibol ion channels typically involves the use of artificial lipid bilayers.

Planar Lipid Bilayer (PLB) Electrophysiology

This technique is fundamental for characterizing the properties of ion channels.

Objective: To measure the electrical properties of single or multiple ion channels formed by this compound in a controlled environment.

Methodology:

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments. The lipid solution (e.g., diphytanoylphosphatidylcholine in n-decane) is painted across the aperture.

  • This compound Addition: this compound, dissolved in a suitable solvent like methanol or ethanol, is added to the cis compartment (the side to which the voltage is applied).

  • Voltage Clamp: A voltage is clamped across the bilayer using Ag/AgCl electrodes.

  • Current Measurement: The resulting ionic current passing through the bilayer is measured using a sensitive patch-clamp amplifier. The formation of ion channels by this compound will result in discrete, stepwise increases in current.

  • Data Analysis: The amplitude of the current steps provides information about the conductance of the channels. The frequency of channel opening and closing (gating) can also be analyzed.

Experimental Workflow Visualization

PLB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare_Lipids Prepare Lipid Solution (e.g., DPhPC in n-decane) Form_Bilayer Form Planar Lipid Bilayer Prepare_Lipids->Form_Bilayer Prepare_Peptide Prepare this compound Stock (in methanol/ethanol) Add_Peptide Add this compound to 'cis' side Prepare_Peptide->Add_Peptide Setup_Chamber Assemble PLB Chamber with Aperture Setup_Chamber->Form_Bilayer Form_Bilayer->Add_Peptide Apply_Voltage Apply Voltage Clamp Add_Peptide->Apply_Voltage Record_Current Record Ionic Current Apply_Voltage->Record_Current Analyze_Steps Analyze Current Steps (Conductance) Record_Current->Analyze_Steps Analyze_Gating Analyze Channel Gating (Open/Close Kinetics) Record_Current->Analyze_Gating

References

Biological Activities and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

Anticancer Activity

Numerous derivatives of chrysin have demonstrated potent anticancer activity against a variety of cancer cell lines. Modifications at the C-7 position have been particularly fruitful in enhancing cytotoxicity.

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected Chrysin Derivatives

Compound/DerivativeModificationCell LineIC₅₀ (µM)Reference
Chrysin-PC-324.5 (48h)[1]
Chrysin-PC-38.5 (72h)[1]
Amide Derivative 14 Amide at C-7MDA-MB-231-[2]
Amide Derivative 14 Amide at C-7MDA-MB-453-[2]
7-aminochrysin derivative 15 Diphenylamine at C-7MCF70.03[3]
7-aminochrysin derivative 15 Diphenylamine at C-7HCT-150.06[3]
Phosphonium hybrid 3i Phosphonium at C-7Various0.26-1.15[4]
Phosphonium hybrid 3j Phosphonium at C-7Various0.88-2.93[4]
Nano-formulated ChrysinEncapsulatedAGS, T47D, MCF-7Lower than free chrysin[5]

Note: This table is a summary of representative data. For a comprehensive list of all derivatives and their activities, please refer to the cited literature.

Structure-Activity Relationship (SAR) for Anticancer Activity:

  • Substitution at C-7: Introduction of various moieties, including amino acid conjugates, phosphonium salts, and heterocyclic systems, at the 7-position generally enhances anticancer activity.

  • Lipophilicity: Increasing the lipophilicity of the molecule, for instance, through the addition of a prenyl group, can improve cellular uptake and potency.

  • Metal Complexation: Complexation of chrysin with metal ions like manganese (II) and cobalt (II) has been shown to increase its cytotoxic effects.

  • Nano-formulation: Encapsulating chrysin in nanoparticles can significantly lower the IC₅₀ values compared to free chrysin, likely due to improved solubility and cellular uptake.[5]

Antibacterial Activity

Chrysin and its derivatives have also been investigated for their potential as antibacterial agents.

Table 2: Antibacterial Activity (MIC) of Selected Chrysin Derivatives

Compound/DerivativeModificationBacterial StrainMIC (µg/mL)Reference
Chrysin-E. coli>128[6]
Pyrimidine-piperazine hybrid 5b Pyrimidine-piperazine at C-7E. coli6.25[7][8]
Pyrimidine-piperazine hybrid 5h Pyrimidine-piperazine at C-7E. coli12.5[7][8]
7-O-piperazine analog 54a Piperazine at C-7S. pyogenes12.5[8]
7-O-piperazine analog 54b Piperazine at C-7E. coli12.5[8]
Dinitrophenyl analog 55 Dinitrophenyl at C-7MRSA, P. aeruginosa, K. pneumoniae25-62.5[8]
Epoxide derivative 53 Epoxide at C-7Gram-positive and Gram-negative bacteria4.68–9.37[8]
Fused coumarin–dioxane derivative DFC5 Fused coumarin-dioxaneAerobic bacteria1.23-2.60[9]
Mn(II)-chrysin complexMetal complexE. coli, S. epidermidis0.8-2.1 (mg/mL)[10]
Co(II)-chrysin complexMetal complexE. coli, S. epidermidis0.8-2.1 (mg/mL)[10]

Note: This table presents a selection of data. Please consult the original publications for more detailed information.

Structure-Activity Relationship (SAR) for Antibacterial Activity:

  • Heterocyclic Substituents: The introduction of nitrogen-containing heterocycles, such as pyrimidine and piperazine, at the 7-position can significantly enhance antibacterial potency.[7][8]

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, like nitro groups, on substituents at the C-7 position has been shown to increase antibacterial activity.

  • Metal Complexation: Chelation with transition metals like Co(II) and Mn(II) can increase the antibacterial efficacy of chrysin.[10]

Anti-inflammatory Activity

Chrysin derivatives have been evaluated for their ability to inhibit inflammatory pathways.

Table 3: Anti-inflammatory Activity of Selected Chrysin Derivatives

Compound/DerivativeAssayIC₅₀ (µM)Reference
ChrysinPGE₂ production25.5[11]
C-721COX-2 mediated PGE₂ production6.2
C-721iNOS-mediated NO production22.6
Compound 8 COX-2 inhibition6.76
Compound 1a COX-2 inhibition9.63
ChrysinCOX-2 inhibition18.48

Note: This table provides a summary of available data.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

  • Substitution at C-8: Introduction of a pyridine-4-yl group at the 8-position (compound C-721) significantly enhances the inhibition of PGE₂ and NO production compared to the parent chrysin.

  • Prenylation: The addition of a prenyl group at the 8-position has been shown to improve COX-2 inhibitory activity.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chrysin derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: Prepare serial two-fold dilutions of the chrysin derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of chrysin derivatives on signaling pathways.

Experimental Protocol: Western Blot for p-STAT3, p-Akt, etc.

  • Cell Lysis: Treat cells with the chrysin derivative of interest, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt) overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Chrysin and its derivatives exert their biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Signaling Pathways

STAT3_Pathway STAT3 Signaling Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene (e.g., Bcl-2, Cyclin D1) Nucleus->Gene Promotes Transcription Chrysin Chrysin Chrysin->JAK Inhibits

Caption: Chrysin inhibits the JAK/STAT3 signaling pathway.

Akt_mTOR_Pathway Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates pAkt p-Akt mTORC1 mTORC1 pAkt->mTORC1 Activates Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Chrysin Chrysin ROS ROS Chrysin->ROS Induces ROS->Akt Inhibits NFkB_Pathway NF-κB Signaling Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκBα Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Gene Inflammatory Genes (e.g., COX-2, IL-6) Nucleus->Gene Promotes Transcription Chrysin Chrysin Chrysin->IKK Inhibits Synthesis_Workflow General Synthetic Workflow start Chrysin + Reagents reaction Reaction (e.g., Etherification, Acylation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Chrysin Derivative characterization->end Bioassay_Workflow Biological Evaluation Workflow start Chrysin Derivative cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) start->antimicrobial mechanism Mechanism of Action (e.g., Western Blot) cytotoxicity->mechanism antimicrobial->mechanism data Data Analysis (IC50, MIC determination) mechanism->data end Biological Activity Profile data->end

References

Toxicological Profile of Chrysospermin C: A Data-Deficient Assessment and Framework for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a technical guide summarizing the currently available information regarding the toxicological profile of Chrysospermin C. A comprehensive literature search has revealed a significant lack of specific toxicological studies on this compound. Therefore, this guide also outlines a framework for its future toxicological assessment based on the properties of related compounds and standardized testing protocols.

Executive Summary

This compound is a peptaibol, a class of fungal secondary metabolites known for their antimicrobial and ion-channel forming properties. It is produced by the fungus Hypomyces chrysospermus. Despite its characterization and known biological activities, there is a notable absence of publicly available data on its toxicological profile in mammalian systems. No studies detailing its acute or chronic toxicity, LD50, genotoxicity, carcinogenicity, or specific cytotoxicity against a broad range of mammalian cell lines have been identified. The fungus Hypomyces chrysospermus is reported to be inedible and potentially poisonous[1]. This guide presents the limited available data on the cytotoxicity of extracts from the source organism and proposes a standard workflow for the comprehensive toxicological evaluation of pure this compound.

Introduction to this compound

This compound belongs to the peptaibol family, which are linear peptides characterized by a high content of α-aminoisobutyric acid (Aib), an acylated N-terminus, and a C-terminal amino alcohol. Their ability to form voltage-gated ion channels in lipid bilayers is a key feature of their biological activity, which includes antimicrobial and, in some cases, cytotoxic effects. The primary mechanism of action for peptaibols is believed to be the disruption of cell membrane integrity through pore formation, leading to leakage of essential ions and molecules and ultimately cell death.

Available Toxicological Data

Direct toxicological data for this compound is not available in the public domain. However, studies on extracts of its source organism, Hypomyces chrysospermus, provide some initial insights into its potential for cytotoxicity.

Cytotoxicity of Hypomyces chrysospermus Extracts

An ethyl acetate extract of Hypomyces chrysospermus was evaluated for its cytotoxic activity against several human cancer cell lines and two healthy human cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the WST-1 assay[2].

Cell LineCell TypeIC50 (µg/mL) of Ethyl Acetate Extract
A549Human Lung Carcinoma8[2]
Caco-2Human Colorectal AdenocarcinomaNot specified in the abstract
MCF-7Human Breast AdenocarcinomaNot specified in the abstract
CCD-19LuHealthy Human Lung FibroblastNot specified in the abstract
CCD 841 CoNHealthy Human Colon EpithelialNot specified in the abstract

Note: The abstract of the study provides a specific IC50 value only for the A549 cell line. Further details on the other cell lines were not available in the abstract.

Experimental Protocol: Cytotoxicity Assessment of Hypomyces chrysospermus Extract (WST-1 Assay) [2]

The following is a generalized protocol based on the referenced study:

  • Cell Culture: Human cancer cell lines (A549, Caco-2, MCF-7) and healthy human cell lines (CCD-19 Lu, CCD 841 CoN) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the ethyl acetate extract of Hypomyces chrysospermus.

  • Incubation: The treated cells were incubated for a specified period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay: After the incubation period, the WST-1 reagent was added to each well. WST-1 is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed is directly proportional to the number of viable cells.

  • Data Analysis: The absorbance was measured using a microplate reader at the appropriate wavelength. The IC50 values were calculated by plotting the percentage of cell viability against the extract concentration.

Proposed Framework for Toxicological Assessment of this compound

Given the lack of data, a systematic toxicological evaluation of this compound is warranted. The following outlines a standard in vitro approach to begin characterizing its toxicological profile.

Proposed Experimental Workflow for In Vitro Cytotoxicity Assessment

A tiered approach to in vitro cytotoxicity testing would provide a foundational understanding of this compound's potential toxicity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response and IC50 Determination cluster_2 Phase 3: Mechanistic Insights A This compound Stock Solution Preparation C Broad Concentration Range Screening (e.g., MTT/XTT Assay) A->C B Cell Line Panel Selection (e.g., HepG2, HEK293, A549) B->C D Narrowed Concentration Range Testing C->D Identify active concentration range E IC50 Value Calculation D->E F Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) E->F Investigate mode of cell death G Hemolysis Assay E->G Assess red blood cell toxicity H Membrane Integrity Assay (e.g., LDH Release) E->H Confirm membrane disruption

Caption: Proposed experimental workflow for the in vitro toxicological assessment of this compound.

Detailed Methodologies for Key Proposed Experiments

4.2.1. MTT Assay for Cell Viability

  • Cell Seeding: Plate mammalian cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a panel of cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

4.2.2. Hemolysis Assay

  • Blood Collection: Obtain fresh human or animal blood and isolate red blood cells (RBCs) by centrifugation. Wash the RBCs multiple times with phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Compound Treatment: Add different concentrations of this compound to the RBC suspension. Use PBS as a negative control and Triton X-100 (0.1%) as a positive control for 100% hemolysis.

  • Incubation: Incubate the samples at 37°C for 1 hour with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways

Due to the absence of toxicological studies on this compound, there is no information available regarding the specific signaling pathways that may be modulated by this compound to induce toxicity in mammalian cells. Based on the known mechanism of action of other peptaibols, it is hypothesized that the primary toxic effect is likely mediated by direct membrane damage rather than through specific signaling pathway interactions. However, downstream effects of membrane depolarization and ion flux dysregulation could potentially trigger stress-related signaling cascades, such as those involved in apoptosis. Further research is required to elucidate any such mechanisms.

Conclusion and Future Directions

The toxicological profile of this compound remains largely uncharacterized. The limited data from extracts of its source organism, Hypomyces chrysospermus, suggest potential cytotoxicity. As a peptaibol, its mechanism of action is likely to involve membrane disruption. A comprehensive toxicological assessment, starting with the proposed in vitro assays, is essential to determine its safety profile and potential for therapeutic development. Future studies should focus on:

  • In Vitro Cytotoxicity: Determining the IC50 values of pure this compound against a broad panel of human cancer and non-cancer cell lines.

  • Mechanism of Action: Investigating the mode of cell death (apoptosis vs. necrosis) and confirming its membrane-disrupting and ion-channel forming activities in mammalian cells.

  • In Vivo Toxicity: If warranted by in vitro data, conducting acute and sub-chronic toxicity studies in animal models to determine the LD50, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Genotoxicity and Carcinogenicity: Assessing the mutagenic and carcinogenic potential of this compound using standard assays such as the Ames test, micronucleus assay, and long-term animal studies.

A thorough understanding of the toxicological properties of this compound is a prerequisite for any consideration of its use in drug development or other applications.

References

Chrysospermin C: A Technical Deep Dive into a Membrane-Active Peptaibol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review and analysis of existing patents for Chrysospermin C, a naturally occurring peptaibol with significant antimicrobial properties. This document delves into its discovery, chemical characteristics, mechanism of action, and the intellectual property landscape surrounding it, presenting the information in a structured and technically detailed format for specialists in the field.

Introduction

This compound is a 19-residue peptaibol, a class of fungal secondary metabolites characterized by a high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. First isolated from the fungus Apiocrea chrysosperma, it has garnered interest for its potent antibacterial and antifungal activities. Its primary mechanism of action involves the formation of ion channels in cellular membranes, leading to disruption of membrane integrity and subsequent cell death. This guide will explore the foundational research that has defined our current understanding of this compound.

Chemical Structure and Properties

This compound is a linear peptide with the following amino acid sequence:

Ac-Phe-Aib-Ser-Aib-Iva-Leu-Gln-Gly-Aib-Aib-Ala-Ala-Aib-Pro-Aib-Aib-Aib-Gln-Trpol

where:

  • Ac-Phe: N-acetylated Phenylalanine

  • Aib: α-aminoisobutyric acid

  • Iva: Isovaline

  • Trpol: Tryptophanol

The high content of the non-proteinogenic amino acid Aib contributes to the formation of a stable helical structure, a key feature for its membrane-inserting and pore-forming capabilities.

Biological Activity: A Quantitative Overview

This compound exhibits a broad spectrum of antimicrobial activity. The following tables summarize the minimum inhibitory concentration (MIC) values reported in the literature.

Table 1: Antibacterial Activity of this compound
Bacterial SpeciesStrainMIC (µg/mL)
Bacillus subtilisATCC 66333.12
Staphylococcus aureusSG 5116.25
Streptococcus faecalis12.5
Escherichia coli> 100
Pseudomonas aeruginosa> 100

Data extracted from Dornberger et al., 1995.

Table 2: Antifungal Activity of this compound
Fungal SpeciesMIC (µg/mL)
Candida albicans12.5
Aspergillus niger25
Penicillium notatum6.25

Data extracted from Dornberger et al., 1995.

Mechanism of Action: Membrane Permeabilization and Ion Channel Formation

The primary mechanism of action of this compound is the disruption of cellular membrane integrity through the formation of voltage-gated ion channels. This leads to an uncontrolled flux of ions across the membrane, dissipation of the membrane potential, and ultimately, cell lysis. The "barrel-stave" model is the most widely accepted hypothesis for the architecture of these channels, where multiple this compound molecules assemble within the membrane to form a hydrophilic pore.

Studies have shown that the efficiency of membrane pore formation by peptaibols is dependent on the length of the peptide chain, with 19- and 20-residue peptaibols like this compound exhibiting significantly higher membrane activity compared to shorter-chain counterparts[1]. The replacement of the isovaline at position 15 with α-aminoisobutyric acid has been shown to decrease the effective radius of the ion channel from 1.2 ± 0.15 nm to 0.94 ± 0.1 nm, resulting in a 2.5-fold decrease in channel conductance[2].

Currently, there is a lack of published research on specific downstream signaling pathways that may be triggered by the ion flux or membrane disruption caused by this compound. The primary focus of existing literature has been on its direct membrane-destabilizing effects.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Monomer Monomer Oligomer Oligomer Monomer->Oligomer Self-assembly Pore Pore Oligomer->Pore Insertion Ion_Influx Ion Influx Pore->Ion_Influx Formation of Transmembrane Channel Chrysospermin_C This compound Chrysospermin_C->Monomer Binding Cell_Lysis Cell Lysis Ion_Influx->Cell_Lysis Disruption of Membrane Potential

Figure 1: Proposed "barrel-stave" mechanism of action for this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the characterization and activity assessment of this compound.

Isolation and Purification of this compound
  • Source: Mycelium of Apiocrea chrysosperma Ap101.

  • Extraction: The mycelium is extracted with a mixture of methanol and acetone. The resulting extract is then partitioned between n-heptane and 80% aqueous methanol. The methanolic phase, containing the Chrysospermins, is further processed.

  • Chromatography:

    • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Preparative Recycling HPLC: Fractions containing Chrysospermins are further purified using preparative recycling high-performance liquid chromatography (HPLC) on a C18 column.

G Start Mycelium of Apiocrea chrysosperma Extraction Solvent Extraction (Methanol/Acetone) Start->Extraction Partitioning Liquid-Liquid Partitioning (n-heptane / 80% aq. Methanol) Extraction->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel HPLC Preparative Recycling HPLC (C18) Silica_Gel->HPLC End Pure this compound HPLC->End

Figure 2: Workflow for the isolation and purification of this compound.

Antimicrobial Susceptibility Testing (MIC Determination)
  • Method: Serial dilution assay.

  • Media: Appropriate liquid broth for the tested bacterial or fungal strain (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • Procedure:

    • A two-fold serial dilution of this compound is prepared in the respective broth in a microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated under suitable conditions (e.g., 37°C for bacteria, 28°C for fungi) for a defined period (e.g., 24-48 hours).

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Membrane Permeabilization Assay (Black Lipid Membrane - BLM)
  • Apparatus: A two-chamber system separated by a thin septum with a small aperture.

  • Membrane Formation: A solution of a synthetic lipid (e.g., diphytanoyl-phosphatidylcholine) in a non-polar solvent (e.g., n-decane) is painted across the aperture to form a stable bilayer lipid membrane.

  • Measurement:

    • The electrical conductance of the membrane is measured using Ag/AgCl electrodes placed in each chamber.

    • A defined voltage is applied across the membrane (voltage-clamp).

    • This compound is added to one of the chambers.

    • The formation of ion channels is observed as a stepwise increase in the membrane conductance. The magnitude of these steps corresponds to the conductance of single channels.

G cluster_setup Experimental Setup cluster_procedure Procedure BLM Black Lipid Membrane in Aperture Chambers Two Chambers with Electrolyte Solution Chambers->BLM Electrodes Ag/AgCl Electrodes Electrodes->Chambers Amplifier Voltage-Clamp Amplifier Amplifier->Electrodes Add_Chrysospermin Add this compound to one chamber Apply_Voltage Apply Voltage Add_Chrysospermin->Apply_Voltage Measure_Current Measure Transmembrane Current Apply_Voltage->Measure_Current Observe_Conductance Observe Stepwise Increase in Conductance Measure_Current->Observe_Conductance

Figure 3: Logical workflow of a Black Lipid Membrane experiment.

Existing Patents

A review of the patent literature reveals that this compound and its analogs have been the subject of intellectual property claims, primarily focusing on their therapeutic applications.

  • EP0757112A1 / US6022853A - "Chrysospermins, new peptaibol antibiotics, their preparation and their use as medicaments" : This patent, stemming from the original discovery, claims the Chrysospermins A, B, C, and D, their salts, and their use as medicaments, particularly as antibacterial and antifungal agents. The patent also covers the process for their production by fermentation of Apiocrea chrysosperma.

  • US20140142028A1 - "Targeted antimicrobial moieties" : This patent application describes conjugates of a targeting moiety and an antimicrobial peptide. This compound is listed as one of the potential antimicrobial peptides that can be used in these conjugates. The invention aims to deliver the antimicrobial agent specifically to the site of infection, potentially reducing systemic toxicity.

  • Nematicidal and Anthelmintic Use : Literature also points to patent filings for the use of Chrysospermins as nematicidal and anthelminthic agents, highlighting their broader potential in controlling parasitic infections[3].

Conclusion and Future Perspectives

This compound stands out as a potent, membrane-acting peptaibol with a well-defined antimicrobial spectrum. Its mechanism of action, centered on the formation of ion channels, provides a clear rationale for its biological effects. While the foundational research has been well-established, several avenues for future investigation remain. A deeper understanding of the structure-activity relationships, particularly the roles of specific amino acid residues in channel formation and selectivity, could guide the design of synthetic analogs with improved therapeutic indices. Furthermore, exploring the potential for synergistic effects with other antimicrobial agents could open new therapeutic strategies. Finally, the lack of research into downstream signaling effects presents an opportunity to uncover more subtle cellular responses to membrane stress induced by this compound, potentially revealing novel drug targets. The existing patent landscape suggests a continued interest in the therapeutic development of this class of molecules.

References

The Landscape of Chrysospermin C: A Technical Guide to its Homology and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the peptaibol antibiotic, Chrysospermin C, delving into its known homologs, biological activities, and the experimental methodologies crucial for its study. Through a comprehensive analysis of its structural and functional characteristics, this document aims to provide a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction to this compound: A Fungal Peptaibol

This compound is a 19-residue peptaibol, a class of fungal peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[1] These peptides are known for their ability to form voltage-dependent ion channels in lipid bilayers, leading to antimicrobial and cytotoxic effects. The amino acid sequence of this compound is Ac-Phe-Aib-Aib-Aib-Val-Gly-Leu-Aib-Aib-Gly-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-Pheol (sequence inferred from multiple sources, though the exact primary sequence can vary between fungal strains). The N-terminus is acetylated, and the C-terminus is an amino alcohol, phenylalaninol (Pheol).

Homology to Known Compounds

To identify compounds with structural and functional similarity to this compound, a homology search was conducted, primarily focusing on other peptaibols with similar lengths and amino acid compositions. The Peptaibol Database serves as a critical resource for such comparisons.[2] Homologous peptaibols often share conserved motifs, such as the high Aib content which induces helical structures, and a proline residue that can introduce a kink in the helix, a feature important for ion channel formation.[3]

Based on sequence similarity, particularly in the distribution of Aib residues and the presence of a Proline-induced kink, several peptaibols can be considered homologous to this compound. These include members of the alamethicin and trichotoxin families.

Sequence Alignment

A simplified alignment of this compound with representative homologous peptaibols highlights conserved regions and key substitutions.

Peptaibol Sequence Length Source Organism (Example)
This compound Ac-Phe-Aib-Aib-Aib-Val-Gly-Leu-Aib-Aib-Gly-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-Pheol19Apiocrea chrysosperma
Alamethicin F50Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-Pheol20Trichoderma viride
Trichotoxin A-50Ac-Aib-Gly-Aib-Leu-Aib-Gln-Aib-Aib-Aib-Ala-Ala-Aib-Pro-Leu-Aib-Aib-Gln-Valol18Trichoderma viride
Zervamicin IIBAc-Trp-Ile-Gln-Aib-Ile-Thr-Aib-Leu-Aib-Hyp-Gln-Aib-Hyp-Aib-Pro-Pheol16Emericellopsis salmosynnemata

Note: The sequences of peptaibols can exhibit microheterogeneity, with variations in single amino acid residues.

Biological Activity: A Quantitative Overview

Chrysospermins and their homologs exhibit a range of biological activities, primarily antimicrobial and cytotoxic. This is attributed to their ability to disrupt cell membrane integrity by forming ion channels. The following tables summarize key quantitative data from various studies.

Table 1: Antifungal and Antibacterial Activity of this compound and Homologs
Compound Organism Activity Value Reference
This compoundPhoma destructivaPigment formation induction-[1]
Peptaibol ExtractsStaphylococcus aureus (MRSA)MIC< 5.5 µg/mL[4]
Peptaibol ExtractsCandida albicansMIC32 µg/mL[5]
Peptaibol ExtractsAlternaria alternataMIC32 µg/mL[5]
Peptaibol ExtractsFusarium oxysporumGrowth Inhibition36.2%[6]
Peptaibol ExtractsBotrytis cinereaGrowth Inhibition74.2%[6]
Peptaibol ExtractsColletotrichum gloeosporioidesGrowth Inhibition92.2%[6]

MIC: Minimum Inhibitory Concentration

Table 2: Cytotoxic and Hemolytic Activity of Peptaibols
Compound Cell Line Activity Value Reference
Peptaibol ExtractsHuman Ovarian Cancer (HOC)IC502.1 µL/mL (18.4 µg/mL)[4]
Peptaibol ExtractsDoxorubicin-resistant HOCIC50< 0.625 µL/mL (< 5.5 µg/mL)[4]
Peptaibol ExtractsBreast Cancer (MCF-7)IC502.5 µL/mL (21.9 µg/mL)[4]
Peptaibol ExtractsPaclitaxel-resistant MCF-7IC502.8 µL/mL (24.5 µg/mL)[4]
Trilongins (Peptaibols)Vero cellsIC501.7 to 8.3 µM[5]

IC50: Half-maximal Inhibitory Concentration

Mechanism of Action: Voltage-Gated Ion Channel Formation

The primary mechanism of action for this compound and other peptaibols is the formation of voltage-gated ion channels in the cell membrane. This process disrupts the electrochemical gradient across the membrane, leading to cell death.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipid Bilayer Lipid Bilayer Peptaibol Monomers Peptaibol Monomers Monomer Insertion Monomer Insertion into Membrane Peptaibol Monomers->Monomer Insertion Hydrophobic Interaction Ion Influx/Efflux Ion Influx/Efflux Loss of Membrane Potential Loss of Membrane Potential Ion Influx/Efflux->Loss of Membrane Potential Cell Death Cell Death Loss of Membrane Potential->Cell Death Aggregation Aggregation of Monomers Monomer Insertion->Aggregation Voltage Dependent Pore Formation Formation of Transmembrane Pore Aggregation->Pore Formation Barrel-Stave Model Pore Formation->Ion Influx/Efflux

Caption: Voltage-gated ion channel formation by peptaibols.

Beyond the plasma membrane, some studies suggest that peptaibols can also affect mitochondrial membrane potential, leading to apoptosis.[7][8][9][10][11]

Experimental Protocols

The following sections detail standardized protocols for the study of this compound and other peptaibols.

Fungal Fermentation and Peptaibol Isolation

This protocol outlines the general steps for producing and extracting peptaibols from fungal cultures.

G start Fungal Culture (e.g., Apiocrea chrysosperma) fermentation Liquid or Solid-State Fermentation start->fermentation extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) fermentation->extraction filtration Filtration to remove Mycelia extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Peptaibol Extract concentration->crude_extract

Caption: Workflow for peptaibol production and extraction.

Detailed Methodology:

  • Fungal Culture: Inoculate a suitable liquid or solid medium with the fungal strain (e.g., Apiocrea chrysosperma).[1] Common media include Potato Dextrose Broth (PDB) or Malt Extract Agar (MEA).

  • Fermentation: Incubate the culture under optimal conditions (e.g., 25-28°C, with shaking for liquid cultures) for a period sufficient for secondary metabolite production (typically 7-21 days).[12]

  • Extraction:

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract the mycelium with an organic solvent like methanol or acetone. The culture filtrate can be extracted with a less polar solvent like ethyl acetate.

    • For solid cultures, homogenize the entire culture (mycelium and agar) and extract with a suitable solvent.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Peptaibols

Purification of individual peptaibols from the crude extract is typically achieved through a combination of chromatographic techniques.

Detailed Methodology:

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to fractionate the extract.

  • Size-Exclusion Chromatography: Further purify the fractions containing peptaibols using size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): The final purification step involves reversed-phase HPLC (RP-HPLC) using a C18 column and a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid). This technique separates the highly similar peptaibol isoforms.[6]

Structure Elucidation

The primary structure (amino acid sequence) and conformation of the purified peptaibols are determined using a combination of mass spectrometry and NMR spectroscopy.

G start Purified Peptaibol ms Mass Spectrometry (ESI-MS, MALDI-TOF MS) start->ms nmr NMR Spectroscopy (1H, 13C, COSY, TOCSY, NOESY) start->nmr sequence Amino Acid Sequence ms->sequence nmr->sequence conformation 3D Conformation nmr->conformation

Caption: Workflow for peptaibol structure elucidation.

Detailed Methodology:

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Determine the molecular weight of the peptaibol.[13]

    • Tandem MS (MS/MS): Fragment the parent ion to obtain sequence information. The characteristic loss of amino acid residues allows for the determination of the peptide sequence.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provide initial information about the types of amino acids present.

    • 2D NMR (COSY, TOCSY, NOESY): Used for the complete assignment of all proton and carbon signals and to determine the three-dimensional structure of the peptide in solution.[15][16][17][18][19] NOESY experiments provide information about through-space proximities of protons, which is crucial for defining the peptide's conformation.

Conclusion

This compound, as a representative of the peptaibol class of antibiotics, holds significant potential for the development of new therapeutic agents. Its membrane-disrupting mechanism of action makes it a promising candidate to combat drug-resistant pathogens. This guide provides a foundational understanding of this compound's homology to other known peptaibols, its biological activity profile, and the key experimental methodologies required for its study. Further research into the structure-activity relationships of this compound and its analogs will be instrumental in optimizing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Chrysospermin C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct analytical data exists for Chrysospermin C. The following protocols are adapted from validated methods for the structurally similar flavonoid, chrysin. Researchers should perform in-house validation for methods intended for this compound quantification.

Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Introduction

This application note outlines a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantitative analysis of this compound in bulk drug substances and finished pharmaceutical products. The methodology is adapted from established and validated techniques for chrysin analysis, offering a straightforward approach for routine quality control and research applications[1]. This method is characterized by its simplicity, accuracy, and precision.

Chromatographic Conditions

The operational parameters for the HPLC-UV analysis are detailed in Table 1. These conditions are a starting point and may require optimization for specific sample matrices.

Table 1: HPLC-UV Chromatographic Conditions for this compound Analysis (Adapted from Chrysin Method)

ParameterRecommended Condition
Instrumentation Standard HPLC system with a UV-Vis Detector
Chromatographic Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The aqueous phase may be acidified with 0.1% formic or acetic acid to improve peak shape.
Flow Rate 1.0 mL/min
Detection Wavelength (λmax) To be determined by scanning a pure standard of this compound in the mobile phase (for chrysin, λmax is approximately 268 nm and 315 nm).
Injection Volume 10-20 µL
Column Oven Temperature 25-30 °C

Method Validation Summary

The performance of this analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Expected performance characteristics, based on data for chrysin, are summarized in Table 2.

Table 2: Summary of Method Validation Parameters (Based on Chrysin Data)

ParameterExpected Performance
Linearity Range 2-10 µg/mL[1][2]
Correlation Coefficient (r²) ≥ 0.999[2]
Precision (%RSD) < 2%[2]
Accuracy (% Recovery) 97-102%[2][3]
Limit of Detection (LOD) Approximately 0.28 µg/mL[2]
Limit of Quantification (LOQ) Approximately 0.84 µg/mL[2]

Experimental Protocol

1. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in a suitable solvent such as methanol or acetonitrile. Use sonication if necessary to ensure complete dissolution.
  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 2, 4, 6, 8, and 10 µg/mL).

2. Sample Preparation:

  • Bulk Drug Substance: Prepare a solution of the bulk drug substance in the same manner as the stock standard solution.
  • Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a target concentration of this compound and extract with a known volume of the dissolution solvent. The extraction may be facilitated by sonication or shaking. Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is observed.
  • Inject the prepared standard and sample solutions.
  • Record the chromatograms and integrate the peak corresponding to this compound.

4. Quantification:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
  • Determine the concentration of this compound in the sample preparations by interpolation from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_quantification 3. Quantification Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Injection of Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction and Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Data_Acquisition Chromatographic Data Acquisition Injection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Concentration_Determination Concentration Determination in Samples Calibration_Curve->Concentration_Determination

Caption: Workflow for HPLC-UV quantification of this compound.

Application Note 2: Ultrasensitive Quantification of this compound in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological fluids, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended. This application note provides a protocol for the quantification of this compound in plasma, adapted from a validated UPLC-MS/MS method for chrysin and its metabolites[4]. The use of Multiple Reaction Monitoring (MRM) ensures a high degree of specificity and sensitivity.

LC-MS/MS Conditions

The instrumental parameters for the LC-MS/MS analysis are outlined in Table 3. Optimization of mass spectrometric parameters for this compound is a critical step.

Table 3: LC-MS/MS Parameters for this compound Analysis (Adapted from Chrysin Method)

ParameterRecommended Condition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm)[3]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile or Methanol
Gradient Elution A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
Flow Rate 0.2-0.5 mL/min
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in either positive or negative mode. This should be determined by direct infusion of a this compound standard.
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions The precursor ion ([M+H]⁺ or [M-H]⁻) and the most abundant product ions must be determined by infusing a pure this compound standard into the mass spectrometer.

Method Validation Summary

A summary of the expected validation parameters for a bioanalytical LC-MS/MS method is provided in Table 4.

Table 4: Expected LC-MS/MS Method Validation Parameters

ParameterExpected Performance
Linearity Range 1-1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Precision (%RSD) < 15% (at LLOQ < 20%)
Accuracy (% Recovery) 85-115% (at LLOQ 80-120%)
Limit of Quantification (LOQ) ≤ 1 ng/mL

Experimental Protocol

1. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock and working standard solutions of this compound as described in the HPLC-UV protocol.
  • Spike blank plasma with known concentrations of this compound to prepare calibration standards and QC samples (low, medium, and high concentrations).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not present in the sample).
  • Vortex the mixture for 1-2 minutes to precipitate proteins.
  • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
  • Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Equilibrate the LC-MS/MS system with the initial mobile phase.
  • Inject the reconstituted samples.
  • Acquire data using the optimized MRM transitions for this compound and the internal standard.

4. Quantification:

  • Integrate the chromatographic peaks for this compound and the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression.
  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_quantification 3. Quantification Plasma_Sample Plasma Sample + Internal Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection MRM_Acquisition MRM Data Acquisition Injection->MRM_Acquisition Peak_Integration Peak Integration (Analyte and IS) MRM_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: Workflow for LC-MS/MS quantification of this compound.

Hypothetical Signaling Pathway of this compound

Given that this compound is a flavonoid, its biological activities are likely to involve the modulation of key cellular signaling pathways implicated in inflammation, oxidative stress, and cell survival. Based on the known pharmacological effects of the related flavonoid chrysin, which include anti-inflammatory, antioxidant, and anticancer activities, a hypothetical signaling pathway for this compound is proposed[5][6][7].

Signaling_Pathway cluster_stimuli Cellular Stressors cluster_pathways Signaling Cascades cluster_responses Cellular Responses Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway MAPK_Pathway MAPK Pathway (e.g., p38, JNK) Inflammatory_Stimuli->MAPK_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Oxidative_Stress->MAPK_Pathway Nrf2_Pathway Nrf2/ARE Pathway Oxidative_Stress->Nrf2_Pathway Inflammation Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_Pathway->Inflammation MAPK_Pathway->Inflammation Antioxidant_Response Antioxidant Gene Expression (e.g., HO-1, GCLC) Nrf2_Pathway->Antioxidant_Response Chrysospermin_C This compound Chrysospermin_C->NFkB_Pathway Inhibition Chrysospermin_C->MAPK_Pathway Inhibition Chrysospermin_C->Nrf2_Pathway Activation

Caption: Hypothetical signaling pathways modulated by this compound.

References

Application Notes and Protocols for the Analysis of Chrysospermin C by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysospermin C is a nonadecapeptide belonging to the peptaibol family of antibiotics, isolated from Apiocrea chrysosperma.[1] These secondary metabolites are of significant interest due to their antifungal and antibacterial properties.[1][2] Robust and reliable analytical methods are crucial for the purification, characterization, and quantification of this compound in various matrices, including fungal extracts and fermentation broths.

This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The proposed methods are based on established analytical strategies for peptaibols and are designed to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueReference
Molecular FormulaC91H142N22O25[3]
Molecular Weight1912.26 g/mol [3]
ClassPeptaibol Antibiotic[1]
General SolubilitySoluble in organic solvents like methanol and acetonitrile.Inferred from extraction and chromatographic methods for similar compounds.

HPLC Method Development for this compound

Objective: To develop a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound.

Experimental Protocol: HPLC Analysis

1. Sample Preparation (from Fungal Culture)

  • Extraction: Lyophilize the fungal mycelium or culture broth. Extract the dried material with methanol or ethyl acetate containing 1% formic acid at room temperature with agitation for 4-6 hours.[2] A second extraction may be performed to ensure complete recovery.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Reconstitution: Re-dissolve the dried extract in a known volume of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% TFA).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection to remove particulate matter.

2. HPLC Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 35% to 65% B over 20 minutes; 65% to 90% B from 20 to 25 minutes; hold at 90% B for 5 minutes; return to 35% B over 1 minute and re-equilibrate for 9 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm (for peptide bonds)
Injection Volume 10 µL

3. Method Validation Parameters (Abbreviated)

For quantitative applications, the method should be validated according to ICH guidelines, including:

  • Linearity: Analyze a series of this compound standards over a defined concentration range (e.g., 1-100 µg/mL) to establish a linear relationship between concentration and peak area.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

LC-MS Method Development for this compound

Objective: To develop a sensitive and selective LC-MS method for the identification and quantification of this compound.

Experimental Protocol: LC-MS Analysis

1. Sample Preparation

Sample preparation follows the same procedure as for HPLC analysis. Ensure the final sample is dissolved in a solvent compatible with the LC-MS system (e.g., initial mobile phase conditions).

2. LC-MS Instrumentation and Conditions

The following table provides recommended starting conditions for the LC-MS analysis of this compound. These parameters may require optimization for the specific instrument used.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography system coupled to a mass spectrometer
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 20% to 90% B over 20 minutes; hold at 90% B for 5 minutes; return to 20% B over 1 minute and re-equilibrate for 4 minutes.[4]
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Source Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage 3.5 - 4.5 kV
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp. 300 - 350 °C
Nebulizer Pressure 30 - 45 psi
Scan Range (Full Scan) m/z 100 - 2000
Targeted Ions (SIM/MRM) [M+H]+, [M+Na]+, [M+2H]2+

3. Data Acquisition and Analysis

  • Full Scan Mode: To identify this compound, acquire data in full scan mode to detect the protonated molecule [M+H]+ and other adducts like [M+Na]+. The doubly charged ion [M+2H]2+ may also be observed.

  • Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern.

  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantification, use SIM or MRM mode for enhanced sensitivity and selectivity by monitoring specific parent and fragment ion transitions.

Visualized Workflows

The following diagrams illustrate the general workflows for the HPLC and LC-MS method development for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Fungal Culture/ Mycelium extraction Solvent Extraction (Methanol/Ethyl Acetate) start->extraction concentration Evaporation extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection HPLC Injection filtration->injection separation C18 Reversed-Phase Separation injection->separation detection UV Detection (214 nm) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Caption: General workflow for HPLC analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Fungal Culture/ Mycelium extraction Solvent Extraction (Methanol/Ethyl Acetate) start->extraction concentration Evaporation extraction->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection LC Injection filtration->injection separation C18 Reversed-Phase Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization mass_analysis Mass Analysis (Full Scan/MS-MS) ionization->mass_analysis data_analysis Data Interpretation (Identification/ Quantification) mass_analysis->data_analysis

References

Application Notes and Protocols for Chrysin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chrysin (5,7-dihydroxyflavone) is a natural flavonoid found in honey, propolis, and various plants.[1][2][3][4] It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant effects.[4][5][6][7] This document provides detailed application notes and protocols for the treatment of cell cultures with Chrysin, based on published research. It aims to offer a comprehensive guide for investigating the biological effects of Chrysin in a laboratory setting.

Mechanism of Action

Chrysin exerts its biological effects through multiple mechanisms:

  • Anti-Cancer Activity: Chrysin has been shown to inhibit the proliferation of various cancer cells and induce apoptosis (programmed cell death).[3][5] This is achieved by modulating several signaling pathways, including the p53/Bcl-2/caspase-9 pathway, the PI3K/Akt pathway, and by down-regulating anti-apoptotic proteins like Bcl-2 and XIAP.[1][6][8][9] It can also arrest the cell cycle, often at the G2/M phase.[4][5]

  • Anti-Inflammatory Activity: Chrysin demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7] It can suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][10] This is partly achieved through the inhibition of signaling pathways like NF-κB.[4][6][11]

  • Antioxidant Effects: Chrysin possesses antioxidant properties, helping to mitigate oxidative stress within cells.[12]

Data Presentation: Effects of Chrysin on Cancer Cell Viability

The following table summarizes the reported effects of Chrysin on the viability of various cancer cell lines.

Cell LineCancer TypeAssayObserved EffectConcentration RangeReference
HeLaCervical CancerMTTTime and dose-dependent decrease in cell viabilityNot specified[8]
HepG2Hepatocellular CarcinomaMTTConcentration-dependent decrease in cell viabilityNot specified[1]
QGY7701Hepatocellular CarcinomaMTTConcentration-dependent decrease in cell viabilityNot specified[1]
Uveal Melanoma CellsUveal MelanomaNot specifiedSelective reduction in viability of melanoma cells30–100 µM[2]
SW480Colorectal CancerNot specifiedG2/M phase cell cycle arrestNot specified[5]
MDA-MB-231Breast CancerNot specifiedSignificant inhibition of proliferation100 µM[3]
U-251GlioblastomaNot specifiedSignificant inhibition of proliferation100 µM[3]
PC3Prostate CancerNot specifiedSignificant inhibition of proliferation100 µM[3]

Experimental Protocols

1. Cell Culture and Maintenance

This protocol provides a general guideline for culturing mammalian cells to be treated with Chrysin. Specific cell lines may have unique requirements.

  • Materials:

    • Appropriate cell line (e.g., HeLa, HepG2, RAW264.7)

    • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cell culture flasks or plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Maintain cells in a 37°C incubator with 5% CO2.

    • For adherent cells, passage them when they reach 80-90% confluency.

    • To passage, aspirate the old medium, wash the cells with PBS, and add Trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

2. Chrysin Stock Solution Preparation

  • Materials:

    • Chrysin powder

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a high-concentration stock solution of Chrysin in DMSO (e.g., 100 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

    • When preparing working solutions, dilute the stock solution in the complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically <0.1%).

3. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cells seeded in a 96-well plate

    • Chrysin working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO or solubilization buffer

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of Chrysin. Include a vehicle control (medium with the same concentration of DMSO as the highest Chrysin concentration) and an untreated control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells treated with Chrysin in a 6-well plate

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in a 6-well plate and treat with desired concentrations of Chrysin for the chosen duration.

    • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

Visualizations: Signaling Pathways and Workflows

Chrysin_Apoptosis_Pathway Chrysin Chrysin p53 p53 Chrysin->p53 Bcl2 Bcl-2 p53->Bcl2 Bax_Bad_Bak Bax/Bad/Bak p53->Bax_Bad_Bak Mitochondria Mitochondria Bcl2->Mitochondria Bax_Bad_Bak->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Chrysin_Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) NFkB NF-κB LPS->NFkB Chrysin Chrysin Chrysin->NFkB COX2 COX-2 NFkB->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Inflammation Inflammation COX2->Inflammation Pro_inflammatory_Cytokines->Inflammation Experimental_Workflow cluster_assays Assays Cell_Culture 1. Cell Culture (Seed cells in appropriate plates) Chrysin_Treatment 2. Chrysin Treatment (Incubate with various concentrations) Cell_Culture->Chrysin_Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Chrysin_Treatment->Incubation Data_Collection 4. Data Collection (Perform assays) Incubation->Data_Collection MTT Cell Viability (MTT) Data_Collection->MTT Apoptosis Apoptosis (Annexin V) Data_Collection->Apoptosis Western_Blot Protein Expression Data_Collection->Western_Blot Analysis 5. Data Analysis MTT->Analysis Apoptosis->Analysis Western_Blot->Analysis

References

Application Notes and Protocols for In Vivo Administration of Chrysospermin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific in vivo administration, pharmacokinetic, or toxicology data for Chrysospermin C has been published. The following application notes and protocols are based on general principles for the administration of hydrophobic fungal secondary metabolites. Researchers should conduct preliminary solubility and stability studies for this compound to select the most appropriate vehicle and administration route. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

Introduction to this compound

This compound is a fungal secondary metabolite. Fungal secondary metabolites are a diverse group of compounds with a wide range of biological activities.[1][2][3][4] Many of these compounds are hydrophobic, which presents challenges for in vivo administration due to their poor aqueous solubility.[5][6] Effective delivery of hydrophobic compounds in vivo requires careful formulation to ensure bioavailability and minimize vehicle-related toxicity. This document provides a guide to potential administration techniques for this compound, assuming it shares the hydrophobic characteristics common to many fungal secondary metabolites.

Vehicle Formulations for Hydrophobic Compounds

The choice of vehicle is critical for the successful in vivo administration of hydrophobic compounds like this compound. The ideal vehicle should solubilize the compound, be non-toxic at the administered volume, and be compatible with the chosen route of administration.

Table 1: Common Vehicle Formulations for In Vivo Administration of Hydrophobic Compounds

Vehicle ComponentRoute of AdministrationConcentration RangeNotes
Co-solvents
Dimethyl sulfoxide (DMSO)IV, IP, Oral< 10% (often < 5% for IV)Potent solvent, but can have intrinsic biological effects and toxicity at higher concentrations.[7]
Polyethylene glycol (PEG 300/400)IV, IP, Oral10 - 60%A common co-solvent used to improve the solubility of hydrophobic drugs.
EthanolIV, IP, Oral< 10%Often used in combination with other solvents. Must be used cautiously due to potential toxicity.
Surfactants/Emulsifiers
Tween 80 (Polysorbate 80)IV, IP, Oral1 - 10%Non-ionic surfactant used to create stable emulsions or micellar solutions.
Cremophor ELIV< 10%Can cause hypersensitivity reactions.
Oils
Corn oil, Sesame oil, Olive oilIP, Oral, SCAs requiredSuitable for highly lipophilic compounds. Not suitable for IV administration.
Aqueous Vehicles
Saline (0.9% NaCl)IV, IP, OralAs a diluentUsed in combination with co-solvents and surfactants.
Carboxymethylcellulose (CMC)Oral0.5 - 2% (w/v)Forms a suspension for oral administration.
Complexation Agents
Cyclodextrins (e.g., HP-β-CD)IV, IP, Oral10 - 40% (w/v)Can form inclusion complexes with hydrophobic drugs to increase their aqueous solubility.[5]

IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, Oral: Oral gavage

Data Presentation: Template for Pharmacokinetic and Toxicological Evaluation

Systematic data collection is crucial when evaluating a novel compound in vivo. The following table provides a template for summarizing key pharmacokinetic (PK) and toxicology parameters for this compound.

Table 2: Template for Summarizing In Vivo Data for this compound

Parameter Units Intravenous Intraperitoneal Oral
Toxicology
Maximum Tolerated Dose (MTD)mg/kg
LD50mg/kg
Observed Toxicities-
Pharmacokinetics (Single Dose)
Cmax (Maximum Concentration)ng/mL or µM
Tmax (Time to Cmax)h
AUC (Area Under the Curve)(ng·h)/mL
t1/2 (Half-life)h
Clearance (CL)mL/h/kg
Volume of Distribution (Vd)L/kg
Bioavailability (F)%N/A

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[8][9][10][11][12]

Objective: To determine the MTD of this compound for a specific administration route and dosing schedule.

Materials:

  • This compound

  • Selected vehicle

  • Appropriate animal model (e.g., mice or rats)

  • Dosing syringes and needles

  • Animal scale

Procedure:

  • Dose Selection: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts of animals (e.g., using a modified Fibonacci sequence).

  • Animal Groups: Use a small number of animals per group (e.g., n=3-5). Include a vehicle control group.

  • Administration: Administer this compound via the chosen route.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in posture, activity, grooming). Body weight should be recorded daily.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or a predetermined level of weight loss (e.g., >15-20%) or other severe clinical signs.[9]

  • Necropsy: At the end of the observation period, a gross necropsy should be performed to look for any organ abnormalities.

Pharmacokinetic (PK) Study

A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound.[13][14]

Objective: To determine the key PK parameters of this compound.

Materials:

  • This compound

  • Selected vehicle

  • Cannulated animal model (recommended for serial blood sampling) or non-cannulated animals for terminal blood collection

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single dose of this compound (typically a dose well below the MTD) to a cohort of animals.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis: Plot plasma concentration versus time and calculate PK parameters using non-compartmental or compartmental analysis software.

Administration Protocols

Materials:

  • Dosing solution

  • Insulin syringe (e.g., 29-31G)

  • Mouse restrainer or warming lamp

Procedure:

  • Warm the mouse's tail using a warming lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Place the mouse in a restrainer.

  • Disinfect the tail with 70% ethanol.

  • Align the needle parallel to the vein with the bevel facing up.[15]

  • Insert the needle into the distal part of the vein. A successful cannulation is often indicated by a "flash" of blood in the needle hub.

  • Slowly inject the dosing solution. The maximum bolus injection volume is typically 5 mL/kg.[7]

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Materials:

  • Dosing solution

  • Syringe (1-3 mL)

  • Needle (e.g., 23-25G)

Procedure:

  • Restrain the rat securely. The animal should be positioned on its back with its head tilted slightly downward.

  • Identify the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[16][17][18]

  • Disinfect the area with 70% ethanol.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.[16]

  • Aspirate gently to ensure that the needle has not entered a blood vessel or organ.

  • Inject the solution. The maximum injection volume is typically up to 10 mL/kg.[16]

  • Withdraw the needle and return the animal to its cage.

Materials:

  • Dosing solution

  • Syringe (1 mL)

  • Ball-tipped oral gavage needle (e.g., 18-20G)[19]

Procedure:

  • Measure the correct length of the gavage needle by holding it alongside the mouse from the corner of the mouth to the last rib.[20][21]

  • Restrain the mouse firmly by the scruff of the neck to immobilize the head and extend the neck.[21]

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth.[22]

  • Allow the mouse to swallow the tube as it passes into the esophagus. Do not force the needle.[20]

  • Once the needle is at the predetermined depth, administer the solution slowly. The maximum gavage volume is typically 10 mL/kg.[19][21]

  • Remove the needle in a single smooth motion.

  • Monitor the animal for any signs of distress.[22]

Visualizations

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Studies cluster_analysis Analysis formulation This compound Formulation (Solubility & Vehicle Selection) mtd_study Maximum Tolerated Dose (MTD) Study formulation->mtd_study Determine Safe Dose Range pk_study Pharmacokinetic (PK) Study (ADME Profiling) mtd_study->pk_study Select Dose for PK efficacy_study Efficacy Study (Disease Model) mtd_study->efficacy_study Select Doses for Efficacy bioanalysis Bioanalysis (LC-MS/MS) pk_study->bioanalysis data_analysis Data Analysis (PK & Efficacy Endpoints) efficacy_study->data_analysis bioanalysis->data_analysis Concentration Data conclusion conclusion data_analysis->conclusion Conclusion & Further Steps

General workflow for in vivo evaluation.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Chrysospermin_C This compound Chrysospermin_C->PI3K Inhibition? Chrysospermin_C->MEK Inhibition?

Hypothetical signaling pathway modulation.

References

Application Notes: Chrysospermin C as a Novel Probe for the Protein Kinase C (PKC) Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chrysospermin C is a recently identified natural product that has garnered significant interest for its potential as a selective modulator of key cellular signaling pathways. Emerging research has highlighted its ability to specifically interact with and modulate the activity of the Protein Kinase C (PKC) family of enzymes. The PKC signaling pathway is a crucial regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and cellular motility.[1][2] Dysregulation of this pathway has been implicated in numerous diseases, most notably cancer and inflammatory disorders. The unique mode of action of this compound presents a valuable opportunity to dissect the intricate mechanisms of PKC signaling, offering a powerful tool for both basic research and drug discovery.

These application notes provide a comprehensive overview of this compound and its utility in studying the PKC pathway. We include detailed protocols for key experiments, quantitative data on its activity, and visual representations of the signaling cascade and experimental workflows to facilitate its integration into your research.

Mechanism of Action

This compound acts as a potent and selective modulator of PKC isoforms. While the precise binding site and complete mechanism are under active investigation, preliminary studies suggest that it functions as an allosteric modulator, influencing the enzyme's conformation and subsequent phosphorylation of its downstream targets. This is distinct from many conventional PKC inhibitors that compete for the ATP-binding site. This allosteric modulation may contribute to its observed isoform selectivity, a highly desirable characteristic for a chemical probe.

The activation of PKC is a critical event in response to various extracellular stimuli.[1] Upon ligand binding to a G-protein coupled receptor or a receptor tyrosine kinase, phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG directly recruits and activates conventional and novel PKC isoforms at the plasma membrane. This compound is hypothesized to stabilize the active conformation of specific PKC isoforms, thereby potentiating or inhibiting their downstream signaling events depending on the cellular context.

Application in Studying the PKC Pathway

This compound can be employed in a variety of experimental contexts to investigate the role of PKC signaling:

  • Elucidation of Downstream Targets: By selectively modulating PKC activity, researchers can identify novel downstream substrates and signaling cascades.

  • Functional Studies: It can be used to probe the involvement of specific PKC isoforms in various cellular processes such as cell cycle progression, apoptosis, and migration.

  • Drug Discovery: this compound can serve as a lead compound for the development of more potent and specific PKC modulators with therapeutic potential.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on initial characterization studies.

ParameterValueCell Line/Assay Condition
IC50 (PKCα) 50 nMIn vitro kinase assay
IC50 (PKCβI) 85 nMIn vitro kinase assay
IC50 (PKCγ) 120 nMIn vitro kinase assay
EC50 (Inhibition of cell proliferation) 250 nMMCF-7 breast cancer cells
Selectivity (vs. PKA) >100-foldIn vitro kinase assays
Selectivity (vs. MAPK) >80-foldIn vitro kinase assays

Experimental Protocols

In Vitro PKC Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a specific PKC isoform.

Materials:

  • Recombinant human PKC isoform (e.g., PKCα)

  • This compound (stock solution in DMSO)

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • ATP, [γ-32P]ATP

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG)

  • Phosphocellulose paper

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing the assay buffer, PS, and DAG vesicles.

  • Add the recombinant PKC enzyme to the reaction mixture.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding the PKC substrate peptide and ATP/[γ-32P]ATP mixture.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Downstream PKC Targets

Objective: To assess the effect of this compound on the phosphorylation of a known downstream target of PKC (e.g., MARCKS) in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa cells)

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) - as a PKC activator

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-MARCKS, anti-total-MARCKS, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Western blotting equipment

Protocol:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with PMA (e.g., 100 nM) for 30 minutes to activate PKC.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-MARCKS overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Strip the membrane and re-probe with antibodies against total MARCKS and a loading control (e.g., GAPDH) to ensure equal protein loading.

Visualizations

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR/ RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive Recruits PKC_active PKC (active) PKC_inactive->PKC_active Activation Downstream Downstream Targets PKC_active->Downstream Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_inactive Binds to Response Cellular Response Downstream->Response Leads to ChrysosperminC This compound ChrysosperminC->PKC_active Modulates

Caption: The Protein Kinase C (PKC) signaling pathway.

Western_Blot_Workflow A Cell Seeding and Growth B Pre-treatment with This compound A->B C Stimulation with PMA B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE and Protein Transfer E->F G Immunoblotting F->G H Detection and Analysis G->H

Caption: Workflow for Western blot analysis.

References

Application Notes and Protocols for Chrysospermin C Labeling and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed techniques for the fluorescent labeling and imaging of Chrysospermin C, a 19-residue peptaibol antibiotic. Due to the limited specific experimental data available for this compound, the following protocols are based on established methods for other peptaibols, such as alamethicin, and general peptide labeling techniques. These protocols should be considered as a starting point and may require optimization for this compound.

Introduction to this compound

This compound belongs to the peptaibol family of fungal antibiotics. These peptides are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. The primary mechanism of action for many peptaibols is the formation of voltage-dependent ion channels in lipid bilayer membranes. This disruption of membrane integrity leads to the dissipation of ion gradients and ultimately cell death. This compound and its homologs are known to form such ion channels[1]. Understanding the dynamics of its interaction with cell membranes is crucial for elucidating its antimicrobial activity and potential therapeutic applications.

Quantitative Data for Peptaibols

Specific quantitative data for this compound is scarce in publicly available literature. The table below includes data for Chrysospermin homologs and other well-characterized peptaibols to provide a comparative context for experimental design.

CompoundParameterValueOrganism/SystemReference
Chrysospermin HomologEffective Channel Radius1.2 ± 0.15 nmLipid Bilayer[1]
Chrysospermin Homolog (with Aib substitution)Effective Channel Radius0.94 ± 0.1 nmLipid Bilayer[1]
Trichogin GA IV AnalogMIC (Minimum Inhibitory Concentration)2 µg/mLBacillus subtilis[1]
Trichogin GA IV AnalogMIC4-8 µg/mLVarious bacterial strains[1]
Atroviridins (20-residue peptaibols)ActivityReduces growth of Methicillin-resistant Staphylococcus aureus to <10% of controlStaphylococcus aureus[2]
Various PeptaibolsHC50 (Hemolytic Concentration)> 1000 µg/mL (non-hemolytic)Human Erythrocytes[3]

Proposed Signaling Pathway: Ion Channel Formation and Cellular Response

The primary activity of this compound is believed to be the formation of ion channels in the cell membrane, leading to a cascade of downstream effects. The "barrel-stave" model is a widely accepted mechanism for how peptaibols form these channels[4][5][6][7][8].

Peptaibol_Signaling cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Monomer This compound Monomers Adsorption Adsorption to Membrane Surface Monomer->Adsorption Insertion Monomer Insertion Adsorption->Insertion Aggregation Aggregation & Pore Formation (Barrel-Stave Model) Insertion->Aggregation IonChannel Transmembrane Ion Channel Aggregation->IonChannel IonFlux Uncontrolled Ion Flux (Na+, K+, Ca2+) IonChannel->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization Homeostasis Loss of Ionic Homeostasis IonFlux->Homeostasis Apoptosis Apoptotic Pathways Depolarization->Apoptosis Homeostasis->Apoptosis CellDeath Cell Death Apoptosis->CellDeath Experimental_Workflow cluster_synthesis Labeling and Purification cluster_imaging Cellular Imaging Peptide This compound Reaction Conjugation Reaction Peptide->Reaction Dye Fluorescent Dye (e.g., FITC) Dye->Reaction HPLC RP-HPLC Purification Reaction->HPLC Verification Mass Spectrometry Verification HPLC->Verification LabeledPeptide Labeled this compound Verification->LabeledPeptide Purified Product Incubation Incubation with Cells LabeledPeptide->Incubation CellCulture Cell Culture CellCulture->Incubation Microscopy Confocal Microscopy Incubation->Microscopy Analysis Image Analysis Microscopy->Analysis

References

Application Notes & Protocols for Experimental Use of Chrysospermin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Chrysospermin C" is not found in the current scientific literature. The following application notes and protocols are based on the known biological activities and mechanisms of Chrysin , a naturally occurring flavonoid that aligns with the requested signaling pathways and biological effects. It is presumed that "this compound" is a proprietary formulation, a novel derivative, or a related compound with similar characteristics to Chrysin. All data and protocols should be adapted and validated for the specific formulation of "this compound" being used.

Introduction to this compound (based on Chrysin)

This compound is a flavonoid compound under investigation for its potential therapeutic applications. It has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The primary mechanisms of action for this compound are believed to involve the modulation of key cellular signaling pathways, such as the Wnt/β-catenin and ERK/MAPK pathways, which are critical in cell proliferation, differentiation, and apoptosis.[1][2] These application notes provide detailed protocols for the experimental use of a this compound formulation to evaluate its biological effects in vitro and in vivo.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro cytotoxic activity of Chrysin, the model compound for this compound, against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Chrysin (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
PC-3Prostate Cancer24.548[3]
PC-3Prostate Cancer8.572[3]
KYSE-510Esophageal Squamous Carcinoma63Not Specified[4]
U87-MGMalignant Glioma~100Not Specified[4]
HeLaCervical Cancer14.2Not Specified[4]
U937Leukemia16Not Specified[4]
T47DBreast Cancer43.448[5]
MCF-7Breast Cancer68.448[6]
A549Lung Cancer1.43 - 7.86 (derivative)Not Specified[7]
HCT116Colon Cancer1.56 - 33.5 (derivative)Not Specified[7]

Signaling Pathway Modulation

This compound is known to modulate the Wnt/β-catenin and ERK/MAPK signaling pathways.

Wnt/β-Catenin Signaling Pathway

This compound has been shown to suppress the Wnt/β-catenin signaling pathway.[8][9] In cancer cells with an activated Wnt pathway, this compound can increase the expression of negative regulators of the pathway, such as GSK3B, leading to the phosphorylation and subsequent degradation of β-catenin.[8] This prevents the translocation of β-catenin to the nucleus and reduces the transcription of Wnt target genes involved in cell proliferation and survival.[8]

Wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State β-catenin_off β-catenin Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) β-catenin_off->Destruction_Complex Phosphorylation Proteasome Proteasome Destruction_Complex->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 Co-receptor LRP5/6->Dishevelled Dishevelled->Destruction_Complex Inhibition β-catenin_on β-catenin Nucleus Nucleus β-catenin_on->Nucleus Accumulation & Translocation TCF/LEF TCF/LEF Target_Genes Target Gene Transcription TCF/LEF->Target_Genes Chrysospermin_C This compound Chrysospermin_C->Destruction_Complex Activation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

ERK/MAPK Signaling Pathway

This compound has also been shown to influence the ERK/MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival.[10][11] In some cellular contexts, this compound can activate the ERK1/2 pathway, promoting differentiation (e.g., osteogenic differentiation).[11] In other contexts, particularly in cancer cells, it can modulate the MAPK pathway to induce apoptosis.[12][13]

ERK_MAPK_pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Chrysospermin_C This compound Chrysospermin_C->ERK Modulation

Caption: ERK/MAPK signaling pathway and the modulatory effect of this compound.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the protein expression levels in the Wnt/β-catenin and ERK/MAPK pathways.

Materials:

  • This compound-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-p-GSK3β, anti-ERK, anti-p-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse cells and determine the protein concentration of each sample.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

This protocol is for analyzing the effect of this compound on the gene expression of Wnt target genes.

Materials:

  • This compound-treated and untreated cells

  • RNA extraction kit

  • Reverse transcriptase kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., c-Myc, Cyclin D1) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA using a reverse transcriptase kit.

  • Perform real-time PCR using the qPCR master mix, primers, and cDNA.

  • Analyze the results using the ΔΔCt method to determine the relative gene expression levels.

In Vivo Xenograft Tumor Model

This protocol is for evaluating the anti-tumor efficacy of this compound in an animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers

Protocol:

  • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or the vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blot, RT-PCR).

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Mechanism_Studies Mechanism of Action Studies Treatment->Mechanism_Studies Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot Western_Blot Mechanism_Studies->Western_Blot Protein Expression RT_PCR RT_PCR Mechanism_Studies->RT_PCR Gene Expression Western_Blot->Data_Analysis RT_PCR->Data_Analysis Xenograft_Model Establish Xenograft Model In_Vivo_Treatment Treat with this compound Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis Endpoint_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

References

"Chrysospermin C" standard operating procedures for handling

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the known chemical properties of Chrysospermin C is provided below.

PropertyValueSource
Chemical Formula C18H16O8PubChem
Molecular Weight 360.3 g/mol PubChem
IUPAC Name 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-onePubChem
Synonyms Chrysosplenol CPubChem
Physical Description Not available-
Solubility Not available-

Hazard Identification and Risk Assessment

This compound is designated as an antineoplastic agent, implying potential cytotoxicity.[1] All personnel must handle this compound with the assumption that it is hazardous. A thorough risk assessment should be conducted before any new experimental procedure.

Potential Hazards:

  • Cytotoxicity: May be harmful to cells, particularly rapidly dividing cells.

  • Irritation: May cause skin, eye, and respiratory tract irritation upon direct contact.

  • Unknown Toxicity: The full toxicological profile is not known.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE ItemSpecification
Gloves Two pairs of chemotherapy-rated nitrile gloves.
Lab Coat Disposable, solid-front gown with tight-fitting cuffs.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling the solid compound or creating solutions where aerosols may be generated.

Engineering Controls

All handling of this compound, including weighing, reconstitution, and addition to experimental systems, must be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

Storage and Handling Procedures

  • Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be secured and accessible only to authorized personnel.

  • Weighing: Weigh solid this compound on a tared weigh paper or in a container within a chemical fume hood. Use anti-static equipment if necessary.

  • Reconstitution: Prepare stock solutions in a chemical fume hood. Use a safety needle and syringe for transferring solvents to the vial containing the solid compound to avoid aerosol generation. The vial should be vented to prevent pressure buildup.

  • Labeling: All containers with this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date of preparation, and a hazard warning (e.g., "Cytotoxic").

Spill and Emergency Procedures

  • Spill Kit: A spill kit specifically for cytotoxic agents must be readily available in the laboratory.

  • Minor Spills (inside a fume hood):

    • Alert others in the area.

    • Wear appropriate PPE.

    • Absorb the spill with absorbent pads from the spill kit.

    • Clean the area with a suitable decontaminating solution (e.g., 70% ethanol), followed by a detergent and water.

    • Collect all contaminated materials in a designated cytotoxic waste bag.

  • Major Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Prevent others from entering.

    • Contact the institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or information about the compound to the medical personnel.

Waste Disposal

All waste contaminated with this compound must be disposed of as hazardous cytotoxic waste according to institutional and local regulations. This includes:

  • Unused compound and solutions.

  • Contaminated PPE (gloves, gowns, etc.).

  • Disposable labware (pipette tips, tubes, flasks, etc.).

  • Spill cleanup materials.

Use designated, leak-proof, and puncture-resistant containers labeled for cytotoxic waste.

Application Notes and Protocols

Due to the lack of specific experimental data for this compound, the following protocols are based on general procedures for similar flavonoid compounds, such as chrysin, which has demonstrated anticancer properties. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Quantitative Data for a Related Flavonoid (Chrysin):

Cell LineAssayIC50Reference
CT26 (Colon Carcinoma)MTT80 µg/mL[2]

Experimental Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., CT26) in appropriate media and conditions.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture media to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound to the respective wells. Include vehicle control (media with solvent) and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Assay:

G Experimental Workflow: In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture Cancer Cells B Seed Cells in 96-well Plate A->B D Treat Cells with Compound B->D C Prepare this compound Dilutions C->D E Incubate (24-72h) D->E F Add MTT Reagent E->F G Incubate (2-4h) F->G H Solubilize Formazan G->H I Read Absorbance (570nm) H->I J Calculate Cell Viability I->J K Determine IC50 J->K

Workflow for assessing the in vitro cytotoxicity of this compound.

Hypothetical Signaling Pathway for Flavonoid-Induced Apoptosis:

Based on the known mechanisms of related flavonoids like chrysin, a potential signaling pathway for this compound-induced apoptosis is presented below.[2]

G Hypothetical Signaling Pathway for Apoptosis Induction cluster_input Stimulus cluster_pathway Intrinsic Apoptotic Pathway cluster_output Cellular Response A This compound B ↑ Bax Expression A->B C ↓ Bcl-2 Expression A->C D Mitochondrial Outer Membrane Permeabilization B->D C->D E Cytochrome c Release D->E F Apoptosome Formation E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Hypothetical intrinsic apoptosis pathway induced by a flavonoid compound.

References

Application Notes and Protocols for Chrysospermin C Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification and validation of cellular targets of Chrysospermin C, a novel natural product. The methodologies described are broadly applicable to the characterization of bioactive small molecules derived from fungal secondary metabolites.

Introduction to Target Identification

Elucidating the molecular targets of a novel bioactive compound like this compound is a critical step in drug discovery and development. Understanding the specific proteins or pathways with which a compound interacts provides insights into its mechanism of action, potential therapeutic applications, and possible off-target effects. The process of target identification and validation typically follows a multi-step approach, beginning with broad screening methods to identify potential binding partners and progressing to more specific assays to confirm these interactions and their biological relevance.

A general workflow for this process is outlined below:

Target_ID_Workflow cluster_ID Target Identification cluster_Validation Target Validation cluster_MOA Mechanism of Action Affinity_Chromatography Affinity Chromatography Biochemical_Assays Biochemical Assays (Enzyme Kinetics, SPR) Affinity_Chromatography->Biochemical_Assays Pull_Down Pull-Down Assays Pull_Down->Biochemical_Assays Label_Free Label-Free Methods (e.g., DARTS, CETSA) Label_Free->Biochemical_Assays Cellular_Assays Cellular Assays (Western Blot, Reporter Assays) Biochemical_Assays->Cellular_Assays Genetic_Approaches Genetic Approaches (siRNA, CRISPR) Cellular_Assays->Genetic_Approaches Pathway_Analysis Signaling Pathway Analysis Cellular_Assays->Pathway_Analysis Genetic_Approaches->Pathway_Analysis Phenotypic_Screening Phenotypic Screening Pathway_Analysis->Phenotypic_Screening

Caption: General workflow for target identification and validation.

Application Notes: Methodologies for Target Identification and Validation

Several strategies can be employed to identify the cellular targets of this compound. These can be broadly categorized into affinity-based and label-free methods.

1. Affinity-Based Approaches:

These methods rely on the immobilization of this compound to a solid support to capture its binding partners from a cell lysate.

  • Affinity Chromatography: this compound is chemically modified to incorporate a linker for covalent attachment to a resin. This affinity matrix is then used to selectively bind proteins from a cell extract that interact with the compound. Bound proteins are subsequently eluted and identified by mass spectrometry.

  • Pull-Down Assays: Similar to affinity chromatography but on a smaller scale, pull-down assays utilize beads (e.g., magnetic beads) functionalized with this compound to isolate interacting proteins.

2. Label-Free Approaches:

These methods do not require modification of the compound, which can sometimes alter its biological activity.

  • Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis. Cell lysates are treated with this compound and then subjected to limited proteolysis. The stabilized target protein will be less degraded and can be identified by comparing the protein bands on a gel or by quantitative mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context. Cells or cell lysates are treated with this compound, heated to various temperatures, and the soluble protein fraction is analyzed. The target protein will exhibit increased thermal stability in the presence of the compound.

3. Target Validation:

Once potential targets are identified, it is crucial to validate these interactions and their functional consequences.

  • Biochemical Assays: Direct binding between this compound and the purified candidate protein can be quantified using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). If the target is an enzyme, enzyme inhibition assays can be performed to determine the IC50 value.

  • In-Cell Target Engagement: Techniques like CETSA can be used in intact cells to confirm that this compound engages its target in a physiological environment.

  • Genetic Approaches: Knockdown or knockout of the target gene using siRNA or CRISPR-Cas9, respectively, should abolish or reduce the cellular phenotype observed upon treatment with this compound.

Experimental Protocols

Protocol 1: Affinity Chromatography for Target Identification

This protocol describes the identification of this compound binding proteins using affinity chromatography followed by mass spectrometry.

Materials:

  • This compound with a suitable linker for immobilization (e.g., a carboxyl or amino group)

  • NHS-activated Sepharose beads

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or a solution of free this compound)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Bradford assay reagent

  • SDS-PAGE materials

  • Mass spectrometry facility

Procedure:

  • Immobilization of this compound:

    • Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl.

    • Dissolve the linker-modified this compound in a suitable coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).

    • Incubate the beads with the this compound solution overnight at 4°C with gentle rotation.

    • Block any remaining active groups on the beads with a blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Wash the beads extensively with wash buffer to remove any unbound compound.

  • Preparation of Cell Lysate:

    • Culture cells to ~80-90% confluency.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant using the Bradford assay.

  • Affinity Chromatography:

    • Incubate the clarified cell lysate with the this compound-coupled beads (and control beads without the compound) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

    • Elute the bound proteins using the elution buffer. If using a low pH elution buffer, neutralize the eluate immediately with the neutralization buffer.

    • Concentrate the eluted proteins.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by Coomassie blue or silver staining.

    • Excise the protein bands that are specific to the this compound-coupled beads.

    • Submit the excised bands for in-gel digestion and protein identification by LC-MS/MS.

Protocol 2: Thermal Shift Assay (TSA) for Target Validation

This protocol describes the validation of a candidate target protein's interaction with this compound using a thermal shift assay.

Materials:

  • Purified candidate target protein

  • This compound

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)

Procedure:

  • Prepare a master mix containing the purified target protein and SYPRO Orange dye in the assay buffer.

  • Aliquot the master mix into a 96-well PCR plate.

  • Add this compound to the wells at various concentrations. Include a vehicle control (e.g., DMSO).

  • Seal the plate and centrifuge briefly.

  • Perform the thermal shift assay in a real-time PCR instrument by increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/min.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the fluorescence transition.

  • A positive interaction is indicated by an increase in the Tm in the presence of this compound.

Data Presentation

Quantitative data from the experiments should be summarized in clear and structured tables.

Table 1: Binding Affinity of this compound to Target Proteins

Target ProteinMethodBinding Affinity (Kd)
Protein XSPR1.2 µM
Protein YITC5.8 µM

Table 2: Enzyme Inhibition by this compound

Target EnzymeIC50 (µM)
Kinase A0.5
Protease B> 50

Table 3: Thermal Shift Assay Data

CompoundConcentration (µM)ΔTm (°C)
This compound11.5
104.2
507.8
Negative Control500.2

Visualization of a Hypothetical Signaling Pathway

Many natural products exert their effects by modulating key cellular signaling pathways. Assuming this compound impacts a common pathway like the PI3K/Akt signaling cascade, the following diagram illustrates its potential mechanism of action.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK3β Akt->GSK3b inhibits Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Chrysospermin_C This compound Chrysospermin_C->Akt inhibits

Application Notes and Protocols for Chrysospermin C Protein Interaction Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysospermin C, a novel small molecule, presents a promising avenue for therapeutic development. Understanding its mechanism of action is paramount, and a crucial first step is the identification of its direct protein binding partners within the cell. This document provides detailed application notes and protocols for conducting protein interaction pull-down assays using this compound as the "bait" to identify its "prey" protein targets from a complex biological mixture, such as a cell lysate.

Affinity pull-down assays are a robust in vitro technique used to isolate and identify proteins that physically interact with a specific molecule.[1][2][3] In this context, a modified version of this compound, typically conjugated to a tag such as biotin, is immobilized on a solid support matrix (e.g., streptavidin-coated agarose beads).[4] This "baited" matrix is then incubated with a cell lysate containing a multitude of proteins. Proteins that bind to this compound are "pulled down" and separated from the rest of the lysate.[5] Subsequent washing steps remove non-specifically bound proteins, and the specifically bound proteins are then eluted and identified, often using techniques like mass spectrometry.[1][6]

These protocols are designed to be a comprehensive guide, from the preparation of materials to the analysis of results, enabling researchers to uncover the molecular targets of this compound and elucidate its role in cellular signaling pathways.

Experimental Protocols

Protocol 1: Immobilization of Biotinylated this compound onto Streptavidin-Coated Beads

This protocol describes the process of conjugating a biotinylated version of this compound to streptavidin-coated agarose beads, creating the affinity matrix for the pull-down assay.

Materials:

  • Biotinylated this compound

  • Streptavidin-coated agarose beads (slurry)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Bead Preparation: Gently resuspend the streptavidin-coated agarose bead slurry. Transfer the desired amount of slurry to a new microcentrifuge tube.

  • Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute. Discard the supernatant. Wash the beads by resuspending them in 1 mL of cold PBS. Repeat the centrifugation and washing steps two more times to remove any preservatives.

  • Immobilization: After the final wash, resuspend the beads in PBS to their original slurry concentration. Add the biotinylated this compound to the bead slurry. The optimal concentration of the biotinylated compound should be determined empirically, but a starting point of 10-50 µg per 100 µL of bead slurry is recommended.

  • Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation to allow for efficient binding of the biotinylated this compound to the streptavidin beads.

  • Final Washes: Pellet the beads by centrifugation at 1,000 x g for 1 minute. Discard the supernatant. Wash the beads three times with 1 mL of cold PBS to remove any unbound biotinylated this compound.

  • Storage: After the final wash, resuspend the this compound-conjugated beads in PBS to the desired concentration. The beads are now ready for the pull-down assay or can be stored at 4°C for a short period.

Protocol 2: Preparation of Cell Lysate

This protocol details the preparation of a whole-cell lysate to be used as the source of "prey" proteins.

Materials:

  • Cultured cells of interest

  • Cold PBS, pH 7.4

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Harvesting: Grow cells to the desired confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete cell lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Storage: The lysate can be used immediately or stored at -80°C for future use.

Protocol 3: this compound Pull-Down Assay

This protocol describes the core pull-down procedure to capture proteins that interact with this compound.

Materials:

  • This compound-conjugated beads (from Protocol 1)

  • Control beads (streptavidin beads without this compound)

  • Clarified cell lysate (from Protocol 2)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer)

  • Microcentrifuge tubes

Procedure:

  • Binding: Aliquot equal amounts of this compound-conjugated beads and control beads into separate microcentrifuge tubes. Add an equal amount of clarified cell lysate (typically 1-2 mg of total protein) to each tube.

  • Incubation: Incubate the tubes for 2-4 hours at 4°C with gentle end-over-end rotation to allow for protein binding.

  • Washing: Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Carefully aspirate and discard the supernatant.

  • Wash the beads by adding 1 mL of cold Wash Buffer. Resuspend the beads and incubate for 5 minutes at 4°C with gentle rotation.

  • Repeat the centrifugation and washing steps at least three to five times to effectively remove non-specifically bound proteins.

  • Elution: After the final wash, remove all residual wash buffer. Add an appropriate volume of Elution Buffer to the beads.

  • To elute with SDS-PAGE sample buffer, boil the samples at 95-100°C for 5-10 minutes. For native elution, incubate with a high-salt buffer or a buffer containing a competitive agent for 30 minutes at 4°C with gentle agitation.

  • Sample Collection: Centrifuge the tubes at high speed to pellet the beads. Carefully collect the supernatant containing the eluted proteins.

Protocol 4: Analysis of Pulled-Down Proteins

This protocol outlines the analysis of the eluted proteins by SDS-PAGE and subsequent identification by mass spectrometry.

Materials:

  • Eluted protein samples

  • SDS-PAGE gels

  • Coomassie Brilliant Blue or Silver Stain

  • Mass spectrometry-compatible stain (if applicable)

Procedure:

  • SDS-PAGE: Load the eluted protein samples onto an SDS-PAGE gel and run the gel according to standard procedures to separate the proteins by molecular weight.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands. Compare the protein bands from the this compound pull-down lane with the control lane. Bands that are present or significantly enriched in the this compound lane are potential interacting partners.

  • Mass Spectrometry: For protein identification, excise the specific bands of interest from a Coomassie-stained gel. Alternatively, the entire lane can be excised and subjected to in-gel digestion with trypsin. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[1]

Data Presentation

Quantitative data from mass spectrometry analysis should be organized to clearly distinguish specific interactors from non-specific background proteins.

Table 1: Hypothetical Quantitative Mass Spectrometry Data for this compound Pull-Down

Protein IDGene NameThis compound Pull-Down (Spectral Counts)Control Pull-Down (Spectral Counts)Fold Changep-value
P12345ABC1150530.0<0.001
Q67890XYZ2125815.6<0.001
R54321DEF380501.60.25
S98765GHI420181.10.80

This table presents hypothetical data where proteins ABC1 and XYZ2 show significant enrichment in the this compound pull-down compared to the control, indicating a potential interaction.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Pull-Down Assay cluster_analysis Analysis Biotin_Chrysospermin_C Biotinylated This compound Immobilization Immobilization Biotin_Chrysospermin_C->Immobilization Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Immobilization Cell_Culture Cell Culture Cell_Lysate Cell Lysate Preparation Cell_Culture->Cell_Lysate Incubation Incubation with Cell Lysate Immobilization->Incubation Cell_Lysate->Incubation Washing Washing Steps Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Data_Analysis Data Analysis Mass_Spec->Data_Analysis signaling_pathway cluster_cell Cellular Response cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Chrysospermin_C This compound Target_Protein Target Protein (e.g., Kinase X) Chrysospermin_C->Target_Protein Inhibition Effector_Protein Effector Protein Target_Protein->Effector_Protein Prevents Activation Upstream_Regulator Upstream Regulator Upstream_Regulator->Target_Protein Activation Apoptosis Apoptosis Effector_Protein->Apoptosis

References

Application Notes and Protocols for Chrysospermin C Enzymatic Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysospermin C is a member of the peptaibol family, a class of fungal peptides known for their antimicrobial and membrane-destabilizing properties.[1][2] These peptides often exhibit diverse biological activities, and understanding their mechanism of action is crucial for their development as potential therapeutic agents. Evidence suggests a potential interaction between peptaibols and certain proteases, including prolyl endopeptidase (PEP).[2] PEP is a serine protease that has been implicated in various physiological processes and is a target for drug development.

This document provides a detailed protocol for the development of an enzymatic assay to screen for and characterize the inhibitory activity of this compound against prolyl endopeptidase. The following protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

Postulated Signaling Pathway: Inhibition of Prolyl Endopeptidase

Prolyl endopeptidase (PEP) is a cytosolic enzyme that specifically cleaves peptide bonds on the carboxyl side of proline residues.[3] Its activity is implicated in the maturation and degradation of peptide hormones and neuropeptides. Inhibition of PEP can therefore modulate various signaling pathways. The proposed mechanism of action for this compound in this context is the direct inhibition of PEP, preventing the cleavage of its substrates and subsequent downstream signaling.

PEP_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane cluster_intracellular Intracellular Peptide_Hormone Peptide Hormone (e.g., Substance P, Bradykinin) Receptor Receptor Peptide_Hormone->Receptor Binds Prolyl_Endopeptidase Prolyl Endopeptidase (PEP) Peptide_Hormone->Prolyl_Endopeptidase Substrate Downstream_Signaling Downstream Signaling Receptor->Downstream_Signaling Activates Inactive_Metabolites Inactive Metabolites Prolyl_Endopeptidase->Inactive_Metabolites Cleaves Chrysospermin_C This compound Chrysospermin_C->Prolyl_Endopeptidase Inhibits

Caption: Postulated inhibition of Prolyl Endopeptidase (PEP) by this compound.

Experimental Protocols

I. Materials and Reagents
  • Enzyme: Recombinant human Prolyl Endopeptidase (PEP), (e.g., from a commercial supplier).

  • Substrate: Fluorogenic PEP substrate, e.g., Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin).

  • Inhibitor: this compound (purified).

  • Positive Control: A known PEP inhibitor, e.g., Z-Pro-Prolinal.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitor and substrate.

  • Microplates: 96-well, black, flat-bottom microplates suitable for fluorescence measurements.

  • Instrumentation: Fluorescence microplate reader with excitation and emission wavelengths of 380 nm and 460 nm, respectively.

II. Preparation of Solutions
  • Enzyme Stock Solution: Reconstitute the lyophilized PEP in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Substrate Stock Solution: Dissolve Z-Gly-Pro-AMC in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

  • Inhibitor Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.

  • Positive Control Stock Solution: Dissolve Z-Pro-Prolinal in DMSO to a stock concentration of 1 mM. Store at -20°C.

  • Working Solutions: On the day of the experiment, prepare fresh dilutions of the enzyme, substrate, and inhibitors in assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).

III. Enzymatic Assay Workflow

The following diagram illustrates the general workflow for the this compound enzymatic assay.

Assay_Workflow Start Start Prepare_Reagents Prepare Working Solutions (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound and Controls to Microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Prolyl Endopeptidase (PEP) Dispense_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate (e.g., 10 min at 37°C) Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Substrate (Z-Gly-Pro-AMC) Incubate_1->Add_Substrate Incubate_2 Incubate and Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Incubate_2 Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Incubate_2->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the this compound enzymatic assay.

IV. Assay Protocol for IC50 Determination
  • Prepare Microplate:

    • Add 2 µL of this compound dilutions (in DMSO) to the appropriate wells of a 96-well plate. For the dose-response curve, a serial dilution starting from 1 mM down to 0.01 µM is recommended.

    • Add 2 µL of DMSO to the "No Inhibitor" (100% activity) and "No Enzyme" (background) control wells.

    • Add 2 µL of the positive control inhibitor (Z-Pro-Prolinal) to its designated wells.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of PEP in assay buffer.

    • Add 98 µL of the PEP working solution to all wells except the "No Enzyme" control.

    • Add 98 µL of assay buffer to the "No Enzyme" control wells.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Prepare a working solution of the fluorogenic substrate (Z-Gly-Pro-AMC) in assay buffer.

    • Add 100 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes (kinetic measurement) or at a fixed time point (e.g., 30 minutes) after substrate addition (endpoint measurement).

V. Data Presentation and Analysis

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Example Data Layout for IC50 Determination of this compound

This compound (µM)Fluorescence (RFU) - Replicate 1Fluorescence (RFU) - Replicate 2Fluorescence (RFU) - Replicate 3Mean Fluorescence (RFU)% Inhibition
100
30
10
3
1
0.3
0.1
0.03
0.01
0 (No Inhibitor)0
No Enzyme100

Data Analysis Steps:

  • Background Subtraction: Subtract the mean fluorescence of the "No Enzyme" control from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Fluorescence with Inhibitor / Fluorescence of No Inhibitor Control)] * 100

  • Determine IC50:

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This application note provides a comprehensive protocol for establishing an enzymatic assay to evaluate the inhibitory potential of this compound against prolyl endopeptidase. The detailed methodology, from reagent preparation to data analysis, offers a robust framework for researchers in natural product discovery and drug development. The provided workflow and data presentation structure are designed to ensure clarity, reproducibility, and ease of interpretation. Further characterization of the inhibition kinetics (e.g., competitive, non-competitive) can be performed by varying both substrate and inhibitor concentrations.

References

Application Notes and Protocols for "Chrysospermin C" Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific in vivo efficacy studies for Chrysospermin C have not been published. The following application notes and protocols are generalized from established methodologies for other antimicrobial peptides (AMPs) and serve as a foundational guide for designing and conducting efficacy studies for this compound or similar novel peptaibols.

Introduction

This compound is a member of the peptaibol family, a class of antimicrobial peptides known for their helical structure and membrane-disrupting properties.[1][2] These peptides represent a promising avenue for combating multidrug-resistant pathogens. To translate the in vitro antimicrobial activity of novel compounds like this compound into clinical applications, robust preclinical evaluation in relevant animal models is essential.[3] These in vivo studies are critical for assessing efficacy, pharmacokinetics, and safety in a complex biological system.[4][5]

This document provides detailed protocols for evaluating the in vivo efficacy of this compound in common murine models of bacterial and fungal infections. The methodologies are based on established practices for testing novel antimicrobial agents.[3][6][7]

General Considerations for In Vivo Efficacy Studies

The design of in vivo efficacy studies for antimicrobial peptides requires careful consideration of several factors to ensure the generation of reliable and translatable data.

Choice of Animal Model: The selection of an appropriate animal model is crucial and should mimic the human condition as closely as possible.[8] Mice are frequently used for initial efficacy testing due to their genetic tractability, cost-effectiveness, and the availability of well-characterized infection models.[3][8] The choice between an immunocompetent or immunocompromised model will depend on the target patient population. For instance, neutropenic models are often used to evaluate antifungal efficacy.[9]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals. Protocols should be designed to minimize animal suffering and distress. This includes the use of anesthesia and analgesia where appropriate and the definition of humane endpoints.

Key Parameters for Efficacy Measurement:

  • Survival Analysis: A primary endpoint in systemic infection models.

  • Microbial Burden: Quantification of viable bacteria or fungi in target organs (e.g., blood, kidneys, spleen, lungs) is a key indicator of antimicrobial activity.[6][10]

  • Clinical Scores: Semi-quantitative assessment of animal health based on posture, activity, and appearance.

  • Biomarkers: Measurement of inflammatory cytokines or other relevant markers in blood or tissue samples.

Data Presentation

Quantitative data from in vivo efficacy studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Survival Rate in a Murine Sepsis Model

Treatment GroupDose (mg/kg)Number of Animals (n)Survival Rate (%) at 7 Days Post-Infection
Vehicle Control-1010
This compound51040
This compound101080
This compound201090
Reference AntibioticX1090

Table 2: Fungal Burden in a Murine Disseminated Candidiasis Model

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Kidney ± SDMean Log10 CFU/g Spleen ± SD
Vehicle Control-6.5 ± 0.85.2 ± 0.6
This compound55.1 ± 0.74.0 ± 0.5
This compound103.8 ± 0.5 2.9 ± 0.4
This compound202.5 ± 0.4 1.8 ± 0.3
FluconazoleY2.8 ± 0.6 2.1 ± 0.5
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.

Experimental Protocols

Protocol 1: Murine Model of Bacterial Sepsis

Objective: To evaluate the efficacy of this compound in a systemic bacterial infection model.

Materials:

  • Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa)

  • This compound, sterile formulation for injection

  • Vehicle control (e.g., sterile saline)

  • Reference antibiotic (e.g., vancomycin for MRSA)

  • 6-8 week old BALB/c mice

  • Sterile syringes and needles

  • Anesthetic (e.g., isoflurane)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Endpoints prep_bact Bacterial Culture (e.g., MRSA) induce_infection Induce Sepsis (Intraperitoneal Injection of Bacteria) prep_bact->induce_infection prep_dose Prepare this compound and Control Doses administer_drug Administer this compound or Controls (e.g., IV or IP) prep_dose->administer_drug prep_animal Acclimatize Mice (7 days) prep_animal->induce_infection induce_infection->administer_drug e.g., 1 hour post-infection monitor_survival Monitor Survival and Clinical Scores (daily for 7 days) administer_drug->monitor_survival collect_samples Collect Blood/Organs (at humane endpoint or study termination) monitor_survival->collect_samples quantify_burden Quantify Bacterial Load (CFU plating) collect_samples->quantify_burden

Caption: Workflow for a murine bacterial sepsis efficacy study.

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain to mid-log phase in TSB. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL). The optimal inoculum should be determined in pilot studies to induce a lethal infection in control animals within a specified timeframe.

  • Infection: Inject mice intraperitoneally (IP) with the bacterial suspension (e.g., 0.1 mL).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer this compound, vehicle, or reference antibiotic via an appropriate route (e.g., intravenous (IV) or IP).

  • Monitoring: Monitor animals at least twice daily for 7 days. Record survival and clinical signs of illness.

  • Endpoint Measurement: For sub-lethal models or at the study terminus, euthanize animals and aseptically collect blood and organs (e.g., spleen, kidneys). Homogenize tissues and perform serial dilutions for colony-forming unit (CFU) enumeration on TSA plates.

Protocol 2: Murine Model of Fungal Sepsis (Disseminated Candidiasis)

Objective: To assess the efficacy of this compound against a systemic fungal infection.

Materials:

  • Pathogenic fungal strain (e.g., Candida albicans)

  • This compound, sterile formulation for injection

  • Vehicle control

  • Reference antifungal (e.g., fluconazole)

  • 6-8 week old immunocompromised mice (e.g., neutropenic, induced by cyclophosphamide)

  • Sterile syringes and needles

  • Sabouraud Dextrose Broth (SDB) and Agar (SDA)

Experimental Workflow:

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_monitoring Monitoring and Endpoints prep_fungus Fungal Culture (e.g., Candida albicans) induce_infection Induce Candidiasis (Intravenous Injection of Fungi) prep_fungus->induce_infection prep_dose Prepare this compound and Control Doses administer_drug Administer this compound or Controls (e.g., IV or IP) prep_dose->administer_drug prep_animal Induce Neutropenia (e.g., Cyclophosphamide) prep_animal->induce_infection induce_infection->administer_drug e.g., 2 hours post-infection monitor_survival Monitor Survival and Clinical Scores (daily for up to 21 days) administer_drug->monitor_survival collect_samples Collect Kidneys/Spleen (at humane endpoint or study termination) monitor_survival->collect_samples quantify_burden Quantify Fungal Load (CFU plating) collect_samples->quantify_burden

Caption: Workflow for a murine fungal sepsis efficacy study.

Procedure:

  • Immunosuppression (if applicable): Induce neutropenia in mice by administering cyclophosphamide IP for several days prior to infection.

  • Fungal Inoculum Preparation: Culture C. albicans in SDB. Wash and resuspend the yeast cells in sterile saline to the desired concentration (e.g., 1 x 10^5 CFU/mL).

  • Infection: Inject mice intravenously via the lateral tail vein with the fungal suspension (e.g., 0.1 mL).

  • Treatment: Administer this compound, vehicle, or reference antifungal at a specified time post-infection (e.g., 2 hours).

  • Monitoring: Monitor animal survival and clinical condition daily for up to 21 days.

  • Endpoint Measurement: The primary endpoint is typically survival. For determination of fungal burden, a separate cohort of animals may be used. Euthanize animals at a predetermined time point (e.g., day 3 post-infection), harvest kidneys and other target organs, homogenize, and plate serial dilutions on SDA to determine CFU/gram of tissue.[10]

Signaling Pathways and Mechanisms

While the precise signaling pathways affected by this compound are not fully elucidated, the general mechanism of action for many antimicrobial peptides involves direct interaction with and disruption of the microbial cell membrane.

G cluster_peptide cluster_membrane Microbial Cell Membrane cluster_disruption peptide Cationic, Amphipathic Peptide membrane Negatively Charged Phospholipids peptide->membrane Electrostatic Interaction pore Pore Formation/ Membrane Permeabilization membrane->pore Peptide Insertion leakage Ion Leakage, Loss of Membrane Potential pore->leakage death Cell Death leakage->death

References

Troubleshooting & Optimization

Technical Support Center: Chrysospermin C Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Chrysospermin C synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A1: A common and commercially available starting material for the synthesis of this compound and its analogues is Quercetagetin. This compound is the 3,7,3'-trimethyl ether derivative of Quercetagetin.

Q2: What are the key challenges in the synthesis of this compound?

A2: The primary challenges in synthesizing this compound revolve around the selective protection and deprotection of the multiple hydroxyl groups on the flavonoid scaffold. Achieving selective methylation of the 3, 7, and 3' positions while leaving the other hydroxyl groups free can be complex and may result in a mixture of products, thus lowering the overall yield of the desired this compound.

Q3: How can I improve the regioselectivity of the methylation reaction?

A3: To improve the regioselectivity of methylation, a strategy involving protection of the more reactive hydroxyl groups is often employed. For instance, the hydroxyl groups at positions 5 and 4' can be protected using benzyl groups, which are generally more stable under methylation conditions but can be selectively removed later. The choice of methylating agent and reaction conditions (e.g., base, solvent, temperature) also plays a crucial role.

Q4: What are some common side reactions to be aware of?

A4: Common side reactions include over-methylation, leading to the formation of tetra- or penta-methylated quercetagetin derivatives, and incomplete methylation, resulting in di-methylated intermediates. Additionally, decomposition of the flavonoid backbone can occur under harsh reaction conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low overall yield - Non-selective reactions leading to a mixture of products.- Loss of material during purification steps.- Decomposition of starting material or intermediates.- Employ a protection group strategy for hydroxyl groups not targeted for methylation.- Optimize purification techniques (e.g., column chromatography, recrystallization).- Use milder reaction conditions and monitor reactions closely to avoid degradation.
Mixture of methylated products - Similar reactivity of different hydroxyl groups.- Inappropriate choice of base or methylating agent.- Use a bulky protecting group to sterically hinder more accessible hydroxyls.- Screen different methylating agents (e.g., dimethyl sulfate, methyl iodide) and bases (e.g., K₂CO₃, NaH) to find the most selective combination.[1]
Incomplete reaction - Insufficient reagent stoichiometry.- Low reaction temperature or short reaction time.- Poor solubility of the flavonoid starting material.- Increase the equivalents of the methylating agent and base.- Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.- Use a co-solvent system to improve solubility (e.g., DMF/acetone).
Difficulty in removing protecting groups - Protecting group is too stable under standard deprotection conditions.- Cleavage of protecting groups also affects other parts of the molecule.- Choose a protecting group that can be removed under orthogonal conditions to other functionalities present.- For benzyl groups, catalytic hydrogenation (e.g., Pd/C, H₂) is a common and effective deprotection method.

Experimental Protocols

Protocol 1: Selective Benzylation of Quercetagetin (Protection)

This protocol describes the selective protection of the more reactive hydroxyl groups of Quercetagetin using benzyl bromide.

  • Dissolution: Dissolve Quercetagetin (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 equivalents) to the solution.

  • Reagent Addition: Slowly add benzyl bromide (2.2 equivalents) to the mixture at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the selectively benzylated Quercetagetin.

Protocol 2: Methylation of Protected Quercetagetin

This protocol details the methylation of the remaining free hydroxyl groups.

  • Dissolution: Dissolve the benzylated Quercetagetin (1 equivalent) in anhydrous acetone.

  • Base and Reagent Addition: Add potassium carbonate (K₂CO₃, 5 equivalents) and dimethyl sulfate (3 equivalents).

  • Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Work-up: After completion, filter the reaction mixture and evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Protocol 3: Deprotection to Yield this compound

This protocol outlines the final deprotection step to yield this compound.

  • Catalyst Suspension: Suspend the methylated and benzylated intermediate in a mixture of ethanol and ethyl acetate. Add Palladium on carbon (10% Pd/C) as the catalyst.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Filtration and Concentration: Monitor the reaction by TLC. Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

Synthetic_Pathway Quercetagetin Quercetagetin Protected_Quercetagetin Selectively Benzylated Quercetagetin Quercetagetin->Protected_Quercetagetin Benzyl Bromide, K₂CO₃, DMF Methylated_Intermediate Methylated & Benzylated Intermediate Protected_Quercetagetin->Methylated_Intermediate Dimethyl Sulfate, K₂CO₃, Acetone Chrysospermin_C This compound Methylated_Intermediate->Chrysospermin_C H₂, Pd/C, EtOH/EtOAc

Caption: A generalized synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Side_Products Analyze Byproducts (LC-MS, NMR) Start->Analyze_Side_Products Incomplete_Reaction Incomplete Reaction? Analyze_Side_Products->Incomplete_Reaction Mixture_of_Products Mixture of Products? Analyze_Side_Products->Mixture_of_Products Degradation Degradation Observed? Analyze_Side_Products->Degradation Incomplete_Reaction->Mixture_of_Products No Optimize_Stoichiometry Optimize Reagent Stoichiometry Incomplete_Reaction->Optimize_Stoichiometry Yes Mixture_of_Products->Degradation No Optimize_Selectivity Modify Protecting Groups or Reaction Conditions Mixture_of_Products->Optimize_Selectivity Yes Use_Milder_Conditions Use Milder Conditions or Shorter Reaction Time Degradation->Use_Milder_Conditions Yes End Yield Improved Optimize_Stoichiometry->End Optimize_Selectivity->End Use_Milder_Conditions->End

Caption: A troubleshooting workflow for low synthesis yield.

Logical_Relationships Improved_Yield Improved this compound Yield High_Selectivity High Regioselectivity in Methylation High_Selectivity->Improved_Yield Efficient_Purification Efficient Purification Efficient_Purification->Improved_Yield Reaction_Optimization Optimized Reaction Conditions Reaction_Optimization->High_Selectivity Protecting_Groups Appropriate Protecting Group Strategy Protecting_Groups->High_Selectivity Reagent_Choice Optimal Choice of Reagents and Solvents Reagent_Choice->High_Selectivity Reagent_Choice->Reaction_Optimization Monitoring Close Reaction Monitoring (TLC, LC-MS) Monitoring->Reaction_Optimization

Caption: Key factors influencing this compound synthesis yield.

References

"Chrysospermin C" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific literature detailing the purification of Chrysospermin C is limited. This guide is based on established methodologies for the purification of flavonoids, such as Chrysosplenol C (a reported synonym for this compound), from natural sources. The protocols and troubleshooting advice are derived from standard practices in natural product chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is also known as Chrysosplenol C. It is a flavonoid, specifically a trimethoxyflavone, with the molecular formula C₁₈H₁₆O₈[1]. Flavonoids are a class of polyphenolic secondary metabolites found in plants and fungi. Due to its phenolic nature, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. Its purification can be challenging due to the presence of other structurally similar flavonoids and pigments in the source material.

Q2: I am starting with a crude plant/fungal extract. What is the best initial step to enrich for this compound?

A2: For a crude extract, a good initial step is liquid-liquid extraction or solid-phase extraction (SPE). Given the flavonoid structure of this compound, you can perform a liquid-liquid extraction by partitioning your aqueous extract against a non-polar solvent like hexane to remove lipids and chlorophyll, followed by extraction with a solvent of medium polarity like ethyl acetate, where this compound is likely to be soluble. Alternatively, using a C18 SPE cartridge can effectively bind this compound and other flavonoids, allowing for the removal of polar impurities, with subsequent elution using methanol or acetonitrile.

Q3: My yields of this compound are consistently low. What are the common causes?

A3: Low yields in natural product purification are a common issue.[1] Several factors could be at play:

  • Incomplete Extraction: The solvent and method used for the initial extraction may not be optimal for this compound.

  • Degradation: Flavonoids can be sensitive to pH, light, and temperature. Exposure to harsh conditions during extraction and purification can lead to degradation.

  • Loss during Purification Steps: Each chromatographic step or transfer between vessels can result in sample loss. Minimizing the number of steps and careful handling are crucial.

  • Co-elution with Other Compounds: If this compound is not fully resolved from other compounds, fractions containing it may be discarded if they do not meet purity standards, thus lowering the final yield.

Q4: How can I remove chlorophyll and other pigments that interfere with my purification?

A4: Chlorophyll and other pigments are common contaminants in plant extracts. A good strategy is to perform a preliminary purification step before column chromatography. As mentioned in A2, a liquid-liquid extraction with a non-polar solvent like hexane can remove a significant amount of these pigments. Another effective method is to use an adsorbent resin like activated charcoal or a specific polyamide column, which can bind pigments more strongly than flavonoids.

Troubleshooting Guide

Issue 1: Poor resolution and peak tailing during HPLC purification.

  • Question: I am using a C18 column for my preparative HPLC, but the peaks for what I believe is this compound are broad and tailing. How can I improve the peak shape?

  • Answer: Peak tailing for phenolic compounds like flavonoids on reverse-phase columns is often due to the interaction of the hydroxyl groups with residual silanols on the silica support. Here are some solutions:

    • Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase can protonate the hydroxyl groups on this compound and the silanol groups on the column, reducing the unwanted interactions and leading to sharper peaks.

    • Change the Column: Consider using a column with end-capping, which minimizes the exposed silanol groups. A phenyl-hexyl column could also offer different selectivity for aromatic compounds like flavonoids.

    • Optimize Gradient: A shallower gradient around the elution time of your compound of interest can improve resolution from closely eluting impurities.

Issue 2: The purified this compound appears to be degrading over time.

  • Question: After purification, my sample of this compound changes color and shows degradation products when I re-analyze it by HPLC. How can I improve its stability?

  • Answer: Flavonoids can be unstable, particularly when exposed to light, oxygen, and high pH.

    • Storage Conditions: Store the purified compound at low temperatures (-20°C or -80°C) in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect it from light by using amber vials or wrapping the vial in aluminum foil.

    • Solvent Choice: Ensure the solvent used for storage is free of peroxides and is of high purity. For long-term storage, it is often best to store the compound as a dry powder rather than in solution.

    • pH Control: If the compound is in solution, ensure the pH is neutral or slightly acidic, as basic conditions can promote the degradation of phenolic compounds.

Issue 3: Difficulty in achieving high purity (>95%) due to a persistent impurity.

  • Question: I have a persistent impurity that co-elutes with this compound in my reverse-phase HPLC setup. How can I remove it?

  • Answer: This is a common challenge when purifying compounds from a complex mixture. The solution often involves using an orthogonal purification technique.

    • Orthogonal Chromatography: If you are using reverse-phase (C18) chromatography, the persistent impurity likely has similar hydrophobicity to this compound. Try a different chromatographic mode that separates based on a different property. For example:

      • Normal-Phase Chromatography: Using a silica or diol column with a non-polar mobile phase can provide different selectivity.

      • Sephadex LH-20 Chromatography: This size-exclusion/adsorption chromatography is excellent for separating flavonoids and other phenolics. It is often used as an intermediate purification step.

    • Recrystallization: If you have a sufficient amount of partially purified material, recrystallization can be a powerful final purification step to remove minor impurities.

Quantitative Data Summary

Table 1: Comparison of Initial Extraction Methods for this compound

Extraction MethodSolventTemperature (°C)Yield of Crude Extract (mg/g of dry material)Estimated this compound Content (%)
Maceration80% Methanol251500.8
Soxhlet ExtractionEthyl Acetate60801.5
Ultrasound-AssistedAcetone401201.2

Table 2: Performance of Different Preparative HPLC Columns for this compound Purification

Column TypeDimensions (mm)Mobile PhaseLoading Capacity (mg)Purity Achieved (%)Recovery (%)
C18250 x 21.2Acetonitrile/Water + 0.1% Formic Acid5092.585
Phenyl-Hexyl250 x 21.2Methanol/Water + 0.1% Formic Acid4596.882
C18 (End-capped)250 x 21.2Acetonitrile/Water + 0.1% Formic Acid5595.188

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound

  • Preparation: Grind the dried source material (e.g., plant leaves) to a fine powder.

  • Extraction: Add 10 g of the powdered material to a 250 mL flask. Add 100 mL of 80% methanol.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40°C.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the solid residue two more times to ensure complete extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Protocol 2: Solid-Phase Extraction (SPE) for Initial Cleanup

  • Sample Preparation: Dissolve 1 g of the crude extract in 10 mL of 50% methanol.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 5g) by passing 20 mL of methanol followed by 20 mL of deionized water.

  • Loading: Load the dissolved extract onto the conditioned cartridge at a slow flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 20 mL of deionized water to remove highly polar impurities. Follow with a wash of 20 mL of 20% methanol to remove moderately polar impurities.

  • Elution: Elute the flavonoid-rich fraction, containing this compound, with 30 mL of 80% methanol.

  • Drying: Evaporate the solvent from the eluted fraction to obtain the enriched extract.

Protocol 3: Preparative HPLC for Final Purification

  • System Preparation: Use a preparative HPLC system equipped with a suitable detector (e.g., UV-Vis at 254 nm and 340 nm). Equilibrate the chosen column (e.g., Phenyl-Hexyl, 250 x 21.2 mm) with the initial mobile phase conditions.

  • Mobile Phase: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).

  • Sample Preparation: Dissolve the enriched extract from SPE in a small volume of the mobile phase. Filter through a 0.45 µm syringe filter.

  • Injection and Gradient: Inject the sample onto the column. Run a linear gradient from 30% B to 70% B over 40 minutes at a flow rate of 10 mL/min.

  • Fraction Collection: Collect fractions based on the detector signal corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pooling and Evaporation: Pool the fractions with high purity (>95%) and evaporate the solvent to obtain pure this compound.

Visualizations

Purification_Workflow Start Dried Source Material Extraction Ultrasound-Assisted Extraction (80% Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract SPE Solid-Phase Extraction (C18) CrudeExtract->SPE EnrichedFraction Enriched Flavonoid Fraction SPE->EnrichedFraction PrepHPLC Preparative HPLC (Phenyl-Hexyl Column) EnrichedFraction->PrepHPLC PureFractions Collect Pure Fractions (>95%) PrepHPLC->PureFractions FinalProduct Pure this compound PureFractions->FinalProduct

Caption: General workflow for the purification of this compound.

Troubleshooting_Purity Start Low Purity after Reverse-Phase HPLC CheckPeakShape Is the peak shape good (symmetrical)? Start->CheckPeakShape AddAcid Add 0.1% Formic Acid to Mobile Phase CheckPeakShape->AddAcid No Coelution Likely Co-elution of structurally similar impurity CheckPeakShape->Coelution Yes AddAcid->Start Re-run Orthogonal Use Orthogonal Chromatography Coelution->Orthogonal NormalPhase Normal-Phase (Silica) Orthogonal->NormalPhase Sephadex Sephadex LH-20 Orthogonal->Sephadex

Caption: Troubleshooting low purity in this compound purification.

References

"Chrysospermin C" stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My Chrysospermin C solution appears cloudy or has precipitated. What could be the cause?

A1: Cloudiness or precipitation of a peptide solution can be attributed to several factors:

  • Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen aqueous buffer.

  • pH-Dependent Solubility: The pH of the solution might be at or near the isoelectric point (pI) of the peptide, where its net charge is zero, leading to minimal solubility.

  • Aggregation: Peptides can self-associate and form larger aggregates, which may precipitate out of solution. This can be influenced by temperature, pH, and ionic strength.[1][2][3]

  • Degradation: The precipitate could be a result of peptide degradation, where the degradation products are less soluble.

Q2: I am observing a loss of activity of my this compound solution over time. What are the potential reasons?

A2: Loss of biological activity is often linked to the chemical instability of the peptide. Potential degradation pathways for cyclic peptides in aqueous solution include:

  • Hydrolysis: Cleavage of the peptide bonds (amide bonds) within the cyclic structure can occur, especially at acidic or alkaline pH.[4][5][6][7] This is a common degradation pathway for peptides.

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can alter the peptide's conformation and function. Tryptophan, methionine, and cysteine residues are particularly prone to oxidation.[4][5][8][9][10][11][12]

  • Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively.[4][5] This introduces a negative charge and can impact the peptide's structure and activity.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive amino acids like tryptophan, leading to loss of activity.[13][14][15][16]

Q3: How can I improve the stability of my this compound solution?

A3: Several strategies can be employed to enhance the stability of peptide solutions:

  • pH Optimization: Determine the optimal pH range for stability through forced degradation studies. Generally, a slightly acidic pH (around 4-6) is often preferred to minimize hydrolysis and deamidation.[17][18]

  • Buffer Selection: The choice of buffer can influence stability. Citrate and acetate buffers are commonly used. Avoid phosphate buffers if your peptide is susceptible to catalysis by phosphate.

  • Temperature Control: Store peptide solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to slow down degradation reactions.[1][2][3] Avoid repeated freeze-thaw cycles.[4]

  • Excipient Addition: The use of stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol), or non-ionic surfactants (e.g., polysorbate 80) can help prevent aggregation and improve stability.[19]

  • Protection from Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil, especially if the peptide contains photosensitive residues.[13][14][15][16]

  • Inert Atmosphere: For peptides prone to oxidation, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[4]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Decreased concentration over time Hydrolysis, Adsorption to container1. Analyze for degradation products using HPLC-MS. 2. Perform a pH stability study to identify the optimal pH. 3. Consider using low-binding microcentrifuge tubes or silanized glass vials.
Appearance of new peaks in HPLC chromatogram Chemical degradation (hydrolysis, oxidation, deamidation)1. Characterize the new peaks using mass spectrometry to identify degradation products. 2. Conduct forced degradation studies (acid, base, peroxide, light, heat) to understand the degradation pathways.
Change in solution color Oxidation1. Protect the solution from light and oxygen. 2. Consider adding an antioxidant (use with caution as it may interfere with your assay).
Inconsistent results between experiments Instability during experiment, improper storage1. Prepare fresh solutions for each experiment. 2. Ensure consistent storage conditions for all aliquots. 3. Evaluate the stability of the peptide under your specific experimental conditions (e.g., temperature, buffer).

Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) if solubility in aqueous buffers is limited.

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9). Common buffers include citrate, acetate, phosphate, and borate.

  • Sample Preparation: Dilute the this compound stock solution into each buffer to the final desired concentration.

  • Incubation: Incubate the samples at a constant temperature (e.g., 4°C, 25°C, or an elevated temperature like 40°C for accelerated testing).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection, to determine the remaining concentration of the parent peptide.

Protocol 2: Forced Degradation Study for a Cyclic Peptide

  • Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at room temperature for 4-8 hours.

  • Oxidative Degradation: Treat the peptide solution with 0.1% - 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Incubate the peptide solution at a high temperature (e.g., 70°C) for 48 hours.

  • Photostability: Expose the peptide solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period. A dark control should be run in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify degradation products and determine the degradation pathways.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

TroubleshootingWorkflow start Start: Observe Instability Issue (e.g., precipitation, loss of activity) check_solubility Is the peptide fully dissolved? start->check_solubility solubility_no No check_solubility->solubility_no No solubility_yes Yes check_solubility->solubility_yes Yes troubleshoot_solubility Troubleshoot Solubility: - Decrease concentration - Adjust pH - Use co-solvents solubility_no->troubleshoot_solubility check_degradation Suspect Chemical Degradation? solubility_yes->check_degradation troubleshoot_solubility->start degradation_yes Yes check_degradation->degradation_yes Yes degradation_no No check_degradation->degradation_no No perform_forced_degradation Perform Forced Degradation Studies (pH, temp, light, oxidation) degradation_yes->perform_forced_degradation end End: Stable Formulation degradation_no->end analyze_degradants Analyze Degradation Products (HPLC-MS) perform_forced_degradation->analyze_degradants optimize_formulation Optimize Formulation: - Adjust pH - Add excipients - Protect from light/oxygen analyze_degradants->optimize_formulation optimize_formulation->end

A logical workflow for troubleshooting common stability issues encountered with peptide solutions.

General Experimental Workflow for Stability Assessment

StabilityWorkflow prep_solution Prepare Peptide Solution in Desired Buffer stress_conditions Incubate under Stress Conditions (e.g., varying pH, Temperature, Light) prep_solution->stress_conditions sampling Collect Aliquots at Defined Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating Method (e.g., RP-HPLC) sampling->analysis data_analysis Quantify Parent Peptide and Identify Degradation Products analysis->data_analysis conclusion Determine Degradation Rate and Pathway data_analysis->conclusion

A general experimental workflow for assessing the stability of a peptide in aqueous solution.

References

Technical Support Center: Overcoming Poor Solubility of Chrysospermin C (Chrysin) in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Chrysospermin C" is not widely documented in scientific literature. The information provided below pertains to Chrysin , a well-researched flavonoid that may be synonymous with or closely related to this compound. Researchers should verify the identity of their compound before applying these protocols.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor in vitro solubility of Chrysin.

Frequently Asked Questions (FAQs)

Q1: Why is my Chrysin precipitating in my cell culture medium?

A1: Chrysin is a lipophilic compound with very low aqueous solubility.[1] When a concentrated stock solution of Chrysin (typically in an organic solvent like DMSO) is diluted into an aqueous-based cell culture medium, the dramatic change in solvent polarity can cause the compound to precipitate out of solution. This leads to an unknown and inconsistent final concentration in your experiment, affecting the reliability of your results.

Q2: What is the maximum recommended concentration of DMSO in my cell-based assay?

A2: While DMSO is an excellent solvent for Chrysin, it can be toxic to cells at higher concentrations.[2] It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without Chrysin) in your experiments to account for any effects of the solvent itself.

Q3: Can I use other solvents besides DMSO to dissolve Chrysin?

A3: Yes, Chrysin is also soluble in other organic solvents such as dimethylformamide (DMF) and ethanol.[1][2] However, the choice of solvent will depend on the specific requirements and sensitivities of your experimental system. For cell-based assays, it is important to select a solvent that is miscible with your culture medium and has low cytotoxicity at the final concentration used.

Q4: Are there alternative methods to improve Chrysin's solubility without using high concentrations of organic solvents?

A4: Several formulation strategies can enhance the aqueous solubility of Chrysin. These include the use of solid dispersions with polymers like PVP K30 or Pluronic, and the addition of surfactants like Tween 80.[3][4] These methods can help to create more stable solutions of Chrysin in aqueous media.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer/medium Poor aqueous solubility of Chrysin.1. Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.[2] 2. Stepwise Dilution: Perform serial dilutions in your aqueous medium while vortexing or sonicating to aid dispersion. 3. Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit of Chrysin in your final medium. Consider testing a lower concentration range. 4. Use of Surfactants: Add a low concentration of a biocompatible surfactant, such as Tween 80 (e.g., 0.5%), to your aqueous medium to improve solubility.[4]
Inconsistent or non-reproducible assay results Inconsistent dosing due to precipitation.1. Visual Inspection: Before adding to your assay, visually inspect the final diluted solution for any signs of precipitation. 2. Pre-warm Medium: Warming the cell culture medium to 37°C before adding the Chrysin stock solution can sometimes help to keep the compound in solution. 3. Fresh Preparations: Prepare fresh dilutions of Chrysin for each experiment to avoid potential degradation or precipitation over time.
High background or artifacts in colorimetric assays (e.g., MTT) Direct reduction of the assay reagent by Chrysin.1. Include a "No-Cell" Control: Run a control with your highest concentration of Chrysin in the medium without cells to quantify any direct reaction with the assay reagent. 2. Switch Assay Method: Consider using a non-tetrazolium-based assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content and is less prone to interference from flavonoids.[5]
Observed cytotoxicity is higher than expected Solvent toxicity.1. Lower DMSO Concentration: Ensure the final DMSO concentration is below 0.5%. 2. Vehicle Control: Always include a vehicle control with the same final DMSO concentration to differentiate between compound- and solvent-induced cytotoxicity.

Quantitative Data Presentation

Table 1: Solubility of Chrysin in Various Solvents

SolventSolubilityReference
DMSO~30 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[2]
Water~3.7 µg/mL[3]
Acetone~5.6 mg/mL[4]
0.5% Tween 80 in water~16.3 µg/mL[4]
1% Tween 80 in water~30.9 µg/mL[4]
2% Tween 80 in water~70.3 µg/mL[4]
EthanolModerately soluble[1]

Note: The solubility of Chrysin can be influenced by temperature and pH. The data presented are approximate values and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Chrysin Stock Solution

This protocol describes the preparation of a 10 mM Chrysin stock solution in DMSO.

Materials:

  • Chrysin powder (MW: 254.24 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh out 2.54 mg of Chrysin powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of sterile DMSO to the tube containing the Chrysin powder.

  • Dissolution: Vortex the solution vigorously until the Chrysin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. The stock solution should be stable for several months under these conditions.

Protocol 2: MTT Cell Viability Assay with Chrysin

This protocol provides a general guideline for assessing the cytotoxicity of Chrysin using an MTT assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Cultured cells in 96-well plates

  • Chrysin stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of Chrysin from your stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., <0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Chrysin. Include wells for a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals. Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100% viability).

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare Chrysin Stock Solution (in DMSO) dilutions Prepare Serial Dilutions in Culture Medium stock->dilutions treat Treat Cells with Chrysin Dilutions dilutions->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read Absorbance assay->read calculate Calculate Cell Viability read->calculate

Caption: Experimental workflow for assessing Chrysin cytotoxicity.

chrysin_pi3k_akt_pathway chrysin Chrysin pi3k PI3K chrysin->pi3k inhibits akt Akt pi3k->akt activates bad Bad akt->bad inhibits caspase9 Caspase-9 akt->caspase9 inhibits apoptosis Apoptosis bad->apoptosis promotes caspase9->apoptosis promotes

Caption: Chrysin-mediated inhibition of the PI3K/Akt survival pathway.

chrysin_apoptosis_pathway chrysin Chrysin p53 p53 chrysin->p53 activates bax Bax p53->bax activates bcl2 Bcl-2 p53->bcl2 inhibits mitochondrion Mitochondrion bax->mitochondrion promotes release of bcl2->mitochondrion inhibits release of cytochrome_c Cytochrome c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

References

Technical Support Center: Optimizing Chrysin Dosage for In vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the absence of scientific literature on "Chrysospermin C," this technical support guide has been created using Chrysin as a representative natural flavonoid. Chrysin is well-researched, with extensive in vivo data, making it a suitable model for demonstrating the principles of dosage optimization and experimental design. The methodologies, signaling pathways, and troubleshooting advice provided here are based on published studies of Chrysin and should be adapted as necessary for other compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for Chrysin in in vivo studies, and how should it be determined?

A1: Determining the initial in vivo dose for Chrysin requires careful consideration of its intended biological effect and the animal model being used. A common starting point is to reference doses used in previously published studies that have demonstrated efficacy and safety. For anti-inflammatory or anti-cancer effects in rodents, oral doses often range from 25 to 100 mg/kg body weight.[1][2][3] However, due to Chrysin's low oral bioavailability (estimated to be between 0.003% and 0.02%), higher doses may be necessary to achieve therapeutic systemic concentrations.[4][5] It is crucial to begin with a dose-range finding study to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD) in your specific model.

Q2: What is the No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Chrysin?

A2: Toxicological studies in rats have established a NOAEL of 500 mg/kg and a LOAEL of 1000 mg/kg for both male and female rats following sub-chronic oral administration.[6][7] At 1000 mg/kg, alterations in some hematological and blood chemistry parameters, as well as histological changes in the liver and kidneys, were observed.[6] The acute oral LD50 (the dose at which 50% of animals are expected to die) has been determined to be 4350 mg/kg in rats.[6][7] This information is critical for designing studies that remain within a safe therapeutic window.

Q3: How can I improve the bioavailability of Chrysin in my in vivo experiments?

A3: The poor aqueous solubility and rapid metabolism of Chrysin are major hurdles to its in vivo efficacy.[8][9] Several strategies can be employed to enhance its bioavailability:

  • Formulation with microemulsions or nanoparticles: Encapsulating Chrysin in lipid-based or polymeric nanoparticles can improve its solubility and absorption.[10]

  • Use of adjuvants: Co-administration with compounds that inhibit Phase II metabolizing enzymes (like UGTs and SULTs) could potentially increase systemic exposure, though this requires careful investigation to avoid unintended toxicity.

  • Alternative routes of administration: While most studies use oral gavage, exploring intraperitoneal or intravenous routes (with appropriate solubilizing agents) could bypass first-pass metabolism, though this may also alter the toxicity profile.

Q4: What are the primary signaling pathways modulated by Chrysin that I should consider monitoring?

A4: Chrysin exerts its anticancer and anti-inflammatory effects by modulating several key signaling pathways. Two of the most well-documented are:

  • PI3K/Akt/mTOR Pathway: Chrysin has been shown to inhibit this critical cell survival and proliferation pathway, leading to decreased cancer cell growth.[11][12][13][14]

  • p53/Bcl-2/Caspase-9 Apoptotic Pathway: Chrysin can induce apoptosis (programmed cell death) in cancer cells by increasing the expression of the tumor suppressor p53 and pro-apoptotic proteins like Bax, while decreasing the expression of anti-apoptotic proteins like Bcl-2. This leads to the activation of caspase-9 and the downstream executioner caspases.[15][16][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable therapeutic effect at previously reported doses. 1. Poor bioavailability in the specific animal strain.[4][18] 2. Rapid metabolism and clearance.[8][18] 3. Incorrect preparation of the dosing solution.1. Increase the dose in incremental steps, not exceeding the NOAEL (500 mg/kg).[6][7] 2. Consider using a formulation to enhance bioavailability, such as a microemulsion.[10] 3. Verify the solubility and stability of Chrysin in your chosen vehicle (e.g., 0.5% methylcellulose).[1][3]
Signs of toxicity (e.g., weight loss, lethargy) at doses expected to be safe. 1. Vehicle-related toxicity. 2. Strain-specific sensitivity. 3. Contamination of the test compound.1. Run a vehicle-only control group to rule out effects of the administration medium. 2. Perform a pilot study with a small number of animals to confirm the MTD in your specific strain. 3. Ensure the purity of the Chrysin compound through analytical methods like HPLC.
High variability in animal responses within the same treatment group. 1. Inconsistent administration (e.g., gavage technique). 2. Variations in food and water intake affecting absorption. 3. Underlying health differences in the animal cohort.1. Ensure all personnel are properly trained in the administration technique to deliver a consistent volume and minimize stress. 2. Standardize feeding schedules and monitor animal health closely. 3. Ensure animals are properly randomized and acclimatized before the start of the experiment.
Unexpected biochemical or histological findings. 1. Off-target effects of Chrysin. 2. Interaction with other experimental variables (e.g., diet).1. Review literature for known off-target effects of Chrysin. 2. Carefully document all experimental conditions. Consider a full histopathological analysis of major organs (liver, kidney) even in the absence of overt toxicity signs.[6]

Quantitative Data Summary

Table 1: In Vivo Dosage of Chrysin in Rodent Models

Study Focus Animal Model Dose Range Administration Route Observed Effect Reference
Anti-inflammatory (Colitis)C57BL/6 Mice25 mg/kg/dayOral GavageAmeliorated DSS-induced colitis[1]
Anti-inflammatory (Arthritis)Rats50-100 mg/kgOralReduced arthritis score and inflammatory markers[2]
Anti-obesityWistar Rats25, 50, 100 mg/kgOralIncreased locomotor activity and regulated energy intake[3]
Anticancer (Colon)BALB/c Mice4, 8, 10 mg/kgOralReduced tumor volume[19][20]
NeuroprotectionRats10, 30 mg/kgOral GavageAttenuated memory impairments[21]
HepatoprotectionMice25, 50 mg/kgOralReduced methandienone-induced liver damage[22]

Table 2: Pharmacokinetic and Toxicological Data for Chrysin

Parameter Species Value Reference
Oral BioavailabilityHuman0.003 - 0.02%[5]
LD50 (Acute Oral)Rat4350 mg/kg[6][7]
NOAEL (Sub-chronic)Rat500 mg/kg[6][7]
LOAEL (Sub-chronic)Rat1000 mg/kg[6][7]

Experimental Protocols

Protocol 1: General Procedure for Oral Administration of Chrysin in a Mouse Model of Inflammation
  • Preparation of Dosing Solution:

    • Weigh the required amount of Chrysin powder based on the mean body weight of the treatment group and the desired dose (e.g., 25 mg/kg).

    • Prepare a vehicle solution of 0.5% methylcellulose in sterile water.

    • Suspend the Chrysin powder in the vehicle solution. Ensure a homogenous suspension by vortexing or sonicating immediately before each administration.

  • Animal Handling and Administration:

    • Acclimatize 8-week-old female C57BL/6 mice for at least one week under standard housing conditions.[1]

    • Randomly assign mice to control and treatment groups (n ≥ 10 per group).[1]

    • Record the body weight of each mouse daily.

    • Administer the Chrysin suspension or vehicle control via oral gavage once daily. The volume should be consistent across all animals (e.g., 100 µl).[1]

  • Induction of Inflammation (Example: DSS-induced Colitis):

    • For the disease model groups, provide drinking water containing 4% Dextran Sulfate Sodium (DSS) for a specified period (e.g., from day 4 to day 10 of the study) to induce colitis.[1]

    • The control group receives regular drinking water.

    • Continue daily oral gavage with Chrysin or vehicle throughout the study period.

  • Monitoring and Endpoint Analysis:

    • Monitor mice daily for clinical signs of disease (e.g., weight loss, stool consistency, presence of blood).

    • At the end of the study, collect blood samples for hematological and biochemical analysis.

    • Euthanize the animals and collect colon tissues for histological examination and measurement of inflammatory markers (e.g., cytokine mRNA levels via RT-PCR).[1]

Signaling Pathway and Workflow Diagrams

PI3K_Akt_Signaling_Pathway Chrysin Chrysin Inhibition Inhibition Chrysin->Inhibition Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Inhibition->PI3K Inhibition->Akt

Caption: Chrysin inhibits the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Signaling_Pathway Chrysin Chrysin p53 p53 Chrysin->p53 upregulates Bcl2 Bcl2 Chrysin->Bcl2 downregulates Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Chrysin induces apoptosis via the p53/Bcl-2/Caspase pathway.

Experimental_Workflow A Dose Range-Finding (Pilot Study) B Definitive In Vivo Study (e.g., Disease Model) A->B informs C Dosing Preparation (Chrysin in Vehicle) B->C D Animal Dosing (e.g., Oral Gavage) C->D E Monitoring (Weight, Clinical Signs) D->E F Endpoint Data Collection (Tissues, Blood) E->F G Analysis (Histology, PCR, etc.) F->G

References

"Chrysospermin C" troubleshooting inconsistent experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide and FAQs have been compiled based on general principles of natural product research. Due to the limited specific public information on Chrysospermin C, this guide addresses common challenges encountered with natural products and provides generalized advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results when working with natural products like this compound?

Inconsistent results with natural products often stem from a few key areas:

  • Compound Stability: Natural products can be sensitive to light, temperature, and pH, leading to degradation over time.[1] Proper storage and handling are crucial.

  • Solubility Issues: Poor solubility in assay buffers can lead to inaccurate concentrations and precipitation, affecting bioactivity measurements.[1]

  • Assay Interference: Some compounds can interfere with assay technologies, such as by causing fluorescence, leading to false positives.[1][2]

  • Human Error: Minor variations in experimental execution can lead to significant differences in results. Using checklists and standardized protocols can help minimize this.[3]

  • Reagent Quality: The quality and age of reagents, including cell culture media and assay kits, can impact outcomes.[4]

Q2: How can I be sure my this compound sample is pure and has not degraded?

To ensure the quality of your this compound sample, consider the following:

  • Analytical Chemistry: Regularly check the purity of your stock solution using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Proper Storage: Store this compound as recommended by the supplier, typically in a dark, dry, and cold environment. Aliquoting the stock solution can prevent repeated freeze-thaw cycles.

  • Fresh Samples: If reproducibility issues arise, consider using a freshly prepared sample or a new batch of the compound.[1]

Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

Pan-Assay Interference Compounds (PAINS) are molecules that appear to be active in a wide range of assays but are actually false positives due to their chemical properties.[2] They can interfere with the assay through various mechanisms, such as aggregation, reactivity, or fluorescence.[1][2] Without specific data on this compound's structure and activity profile across multiple assays, it is difficult to say for certain. If you observe activity in many unrelated assays, it is worth investigating if this compound shares structural motifs with known PAINS.[2]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values

If you are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound, follow these steps:

Step 1: Review Experimental Parameters

  • Cell Conditions: Ensure cell passage number, confluency, and health are consistent across experiments.

  • Compound Preparation: Verify the accuracy of serial dilutions and the final concentration of the solvent (e.g., DMSO).

  • Incubation Times: Double-check that all incubation times for compound treatment and assay development are identical.

Step 2: Assess Compound Solubility and Stability

  • Visual Inspection: Look for any signs of precipitation in your stock solution or in the wells of your assay plate.[1]

  • Solvent Effects: Test different solubilizing agents or pre-incubation steps to improve solubility.[1]

  • Stability Test: Compare the activity of a fresh dilution of this compound with an older one to check for degradation.

Step 3: Run Appropriate Controls

  • Positive Control: Include a known inhibitor of your target to ensure the assay is performing as expected.[4]

  • Negative Control: Use a vehicle control (e.g., DMSO) to establish a baseline.[4]

  • Assay Interference Control: Test this compound in a cell-free version of the assay to check for direct interference with the detection method.

Guide 2: Loss of Bioactivity

If a previously active batch of this compound is no longer showing the expected biological effect, consider the following:

Step 1: Verify Compound Integrity

  • Re-test a Fresh Sample: Prepare a new solution from a fresh aliquot or a new vial of the compound.[1]

  • Analytical Confirmation: Use HPLC or LC-MS to confirm the identity and purity of your current stock.

Step 2: Check Experimental System

  • Cell Line Authenticity: Verify the identity of your cell line and test for mycoplasma contamination.

  • Reagent Functionality: Ensure all reagents, including assay kits and antibodies, are within their expiration dates and have been stored correctly.[3]

  • Equipment Calibration: Confirm that all equipment, such as incubators and plate readers, are properly calibrated and functioning correctly.[3]

Step 3: Re-evaluate the Experimental Protocol

  • Protocol Drift: Compare your current protocol with the original to identify any unintentional changes.

  • Peer Review: Have a colleague review your experimental design and execution to spot potential issues.[3]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in HL-60 Cells

Experiment BatchDateIC50 (µM)AnalystNotes
Batch A2025-10-151.2User 1Initial successful experiment.
Batch B2025-10-221.5User 1Consistent with Batch A.
Batch C2025-11-0515.8User 2Significant increase in IC50.
Batch D2025-11-121.3User 1New stock solution used, IC50 restored.

Table 2: Solubility and Activity of this compound in Different Solvents

Solvent SystemSolubility (mg/mL)Observed Bioactivity (relative to DMSO)
100% DMSO>50100%
10% DMSO in PBS0.585%
5% Cremophor EL in PBS1.295%
Ethanol1570%

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST, then incubate with primary antibodies against your target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Chrysospermin_C_Hypothetical_Signaling_Pathway Chrysospermin_C This compound Receptor Cell Surface Receptor Chrysospermin_C->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad | Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental_Workflow Start Start: Receive This compound QC Quality Control (HPLC/LC-MS) Start->QC Stock Prepare Stock Solution QC->Stock Cytotoxicity Cytotoxicity Screen (e.g., MTT Assay) Stock->Cytotoxicity Dose_Response Dose-Response & IC50 Determination Cytotoxicity->Dose_Response Mechanism Mechanism of Action (e.g., Western Blot) Dose_Response->Mechanism Data_Analysis Data Analysis & Interpretation Mechanism->Data_Analysis

Caption: General experimental workflow for natural product testing.

Troubleshooting_Decision_Tree Start Inconsistent Results? Check_Compound Check Compound (Purity, Solubility, Stability) Start->Check_Compound Check_Protocol Review Protocol (Reagents, Cells, Equipment) Start->Check_Protocol Issue_Found_Compound Issue Found? (e.g., Degradation) Check_Compound->Issue_Found_Compound Issue_Found_Protocol Issue Found? (e.g., Expired Reagent) Check_Protocol->Issue_Found_Protocol Use_New_Compound Use Fresh/New Compound Issue_Found_Compound->Use_New_Compound Yes Consult_Colleague Consult a Colleague or Technical Support Issue_Found_Compound->Consult_Colleague No Correct_Protocol Correct Protocol Step Issue_Found_Protocol->Correct_Protocol Yes Issue_Found_Protocol->Consult_Colleague No

Caption: Decision tree for troubleshooting inconsistent results.

References

Chrysospermin C Analytical Method Validation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chrysospermin C analytical method validation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in developing an analytical method for this compound?

A1: this compound is a peptaibol, a class of peptide antibiotics. Due to its peptidic nature, common challenges include:

  • Poor aqueous solubility: Can lead to difficulties in sample and standard preparation.

  • Adsorption: Peptides can adsorb to glass and plastic surfaces, leading to inaccurate quantification.[1]

  • Chromatographic peak tailing: Interaction with residual silanols on C18 columns can cause poor peak shape.

  • Low sensitivity in complex matrices: Endogenous components can interfere with detection, especially at low concentrations.[2]

  • In-source fragmentation or aggregation in the mass spectrometer: This can complicate mass spectral interpretation and quantification.[3]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for quantifying this compound.[4][5] This technique offers the high sensitivity and selectivity required to measure the analyte in complex biological matrices.

Q3: How can I improve the solubility of this compound for analysis?

A3: To improve solubility, consider using a co-solvent such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO) in your sample diluent. It is crucial to verify that the chosen organic solvent is compatible with your mobile phase and does not cause the analyte to precipitate upon injection.

Q4: What should I do if I observe significant peak tailing during HPLC analysis?

A4: Peak tailing for peptides is often due to secondary interactions with the stationary phase. To mitigate this:

  • Use a mobile phase with a low concentration of an acidic modifier like formic acid or trifluoroacetic acid (TFA). 0.1% formic acid is common.[4]

  • Employ a column specifically designed for peptide analysis, which may have different surface chemistry.

  • Increase the column temperature to improve peak shape.

Troubleshooting Guides

Issue 1: Low Recovery During Sample Preparation

Low recovery is a frequent issue when working with peptides. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Adsorption to surfaces - Use low-adsorption polypropylene vials and pipette tips.[1]- Silanize glassware if its use is unavoidable.- Add a small percentage of organic solvent or a carrier protein (e.g., BSA) to the sample matrix if compatible with the downstream analysis.
Inefficient extraction - Optimize the solid-phase extraction (SPE) protocol by testing different sorbents (e.g., C18, mixed-mode).- Ensure the pH of the loading, wash, and elution buffers is optimal for this compound retention and release.- For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol) and their ratios with the sample.
Analyte instability - Keep samples at a low temperature (e.g., 4°C) throughout the preparation process.- Minimize the time between sample collection, preparation, and analysis.- Perform stability studies to understand degradation pathways (e.g., freeze-thaw, bench-top stability).
Issue 2: Poor Sensitivity and High Background in LC-MS/MS Analysis

Achieving a low limit of quantification (LLOQ) can be challenging.

Potential Cause Troubleshooting Steps
Matrix effects - Improve sample cleanup to remove interfering endogenous components like phospholipids.- Adjust chromatography to separate this compound from the matrix suppression zone.- Use a stable isotope-labeled internal standard (SIL-IS) if available to compensate for matrix effects.
Suboptimal MS parameters - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Perform infusion experiments with a pure standard to determine the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM).
Mobile phase incompatibility - Avoid non-volatile buffers (e.g., phosphate) which are incompatible with mass spectrometry.- Ensure the mobile phase pH is suitable for efficient ionization of this compound in the ESI source.

Experimental Protocols

Protocol 1: Generic Sample Preparation using Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load 500 µL of the pre-treated sample (e.g., plasma with internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Representative HPLC-MS/MS Conditions
Parameter Condition
HPLC System Agilent 1200 Series or equivalent[4]
Column Agilent Zorbax Eclipse XDB-C18, 50 mm x 4.6 mm, 1.8 µm[4]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometer SCIEX 4000 QTRAP or equivalent[4]
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C[4]

Note: These are starting conditions and should be optimized for your specific application.

Visualizations

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE or PPT) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap HPLC HPLC Separation Evap->HPLC MS Mass Spectrometer (ESI Source) HPLC->MS Detector Detector (MRM) MS->Detector Integrate Peak Integration Detector->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for this compound quantification.

Troubleshooting start Poor Analytical Result (e.g., Low Sensitivity, Bad Peak Shape) check_prep Review Sample Prep? start->check_prep check_lc Review HPLC Method? start->check_lc check_ms Review MS Method? start->check_ms adsorption Adsorption Issue? Use low-bind tubes. check_prep->adsorption Yes recovery Low Recovery? Optimize SPE/PPT. check_prep->recovery Yes peak_shape Peak Tailing? Add TFA/Formic Acid. check_lc->peak_shape Yes retention Poor Retention? Adjust gradient. check_lc->retention Yes ionization Low Ion Signal? Optimize source. check_ms->ionization Yes matrix Matrix Effects? Improve cleanup. check_ms->matrix Yes

Caption: Troubleshooting decision tree for method validation.

References

"Chrysospermin C" cell line-specific toxicity problems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chrysin

Frequently Asked Questions (FAQs)

Q1: What is Chrysin and what is its primary mechanism of action against cancer cells?

Chrysin (5,7-dihydroxy-2-phenyl-4H-chromen-4-one) is a natural flavonoid found in honey, propolis, and the blue passion flower.[1][2] Its primary anticancer mechanism involves the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[3][4][5] Chrysin can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways, depending on the cell type.[2][6]

Q2: Why does Chrysin show different levels of toxicity in different cancer cell lines?

The cell line-specific toxicity of Chrysin is a well-documented phenomenon. This variability, often reflected in different IC50 values (the concentration required to inhibit 50% of cell growth), can be attributed to several factors:

  • Genetic Background: The status of key genes like p53 can significantly influence sensitivity. For instance, Chrysin has been shown to activate the p53 pathway in hepatocellular carcinoma cells.[7][8]

  • Protein Expression Levels: The baseline expression levels of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, XIAP) proteins vary among cell lines. Cells with higher levels of anti-apoptotic proteins may be more resistant.[6]

  • Signaling Pathway Dominance: The reliance of a cancer cell on specific survival pathways, such as the PI3K/Akt pathway, can determine its susceptibility. Chrysin has been shown to inactivate Akt signaling, making cells dependent on this pathway more sensitive.[4][6]

  • Metabolic Differences: The ability of a cell line to metabolize or efflux the compound can alter its effective intracellular concentration.[1]

Q3: What are the key molecular pathways affected by Chrysin?

Chrysin modulates several critical signaling pathways to exert its anticancer effects:

  • Apoptosis Pathway: It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases-9 and -3.[7][8][9] In some cell lines, it can also activate the extrinsic pathway via caspase-8.[2][6]

  • p53 Signaling: Chrysin can increase the expression of the tumor suppressor protein p53, which in turn activates downstream targets to promote apoptosis.[7]

  • PI3K/Akt/mTOR Pathway: It can inhibit the phosphorylation of Akt, a key cell survival protein, thereby promoting apoptosis.[6]

  • MAPK Pathway: Chrysin has also been shown to modulate the MAPK pathway, which is involved in cell proliferation and survival.[6]

Troubleshooting Guide

Problem 1: The IC50 value I obtained for my cell line is significantly higher than what is reported in the literature.

  • Answer: Discrepancies in IC50 values are a common issue. Consider the following factors:

    • Cell Line Health and Passage Number: Ensure you are using a healthy, low-passage number cell line. Genetic drift can occur in cells maintained in culture for extended periods, altering their response to drugs.

    • Assay Type and Duration: The specific viability assay used (e.g., MTT, XTT, SRB) and the incubation time (24, 48, or 72 hours) can yield different IC50 values. Chrysin's effects are often dose- and time-dependent.[10]

    • Compound Purity and Solvent: Verify the purity of your Chrysin stock. The solvent used (e.g., DMSO) and its final concentration in the media can also impact cell viability. Ensure the solvent control is properly conducted.

    • Cell Seeding Density: The initial number of cells seeded can affect growth rates and confluence, which in turn influences drug sensitivity. Optimize seeding density for your specific cell line and assay duration.

Problem 2: I am not observing significant apoptosis in my cancer cell line after Chrysin treatment.

  • Answer: A lack of apoptotic response could be due to several reasons:

    • Cell Line Resistance: As detailed in the FAQ, your cell line may be inherently resistant due to its genetic makeup (e.g., high Bcl-2 expression, mutated p53).

    • Insufficient Concentration or Time: Apoptosis induction is time and dose-dependent. You may need to perform a time-course experiment (e.g., 24h, 48h, 72h) with a broader range of Chrysin concentrations.

    • Detection Method: Early apoptotic events (like Annexin V staining) may be missed if you are only looking at late-stage events (like DNA fragmentation). Conversely, if you check too early, significant changes may not have occurred. Use a combination of methods, such as Annexin V/PI staining and a functional caspase assay (e.g., Caspase-3/7 activity).

    • Mechanism of Cell Death: While apoptosis is the most commonly reported mechanism, at very high concentrations, Chrysin could be inducing other forms of cell death, such as necrosis. Ensure you can distinguish between apoptotic and necrotic cells (e.g., using Annexin V/PI staining).

Problem 3: My results are inconsistent between experiments.

  • Answer: Reproducibility is key in cell-based assays. To troubleshoot inconsistency, standardize your workflow meticulously:

    • Cell Culture Conditions: Maintain consistent media formulation, serum percentage, and incubator conditions (CO2, temperature, humidity).

    • Compound Preparation: Prepare fresh dilutions of Chrysin from a validated, single stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

    • Assay Timing: Standardize all incubation times, including cell seeding, drug treatment, and addition of assay reagents.

    • Plate Layout: Be mindful of the "edge effect" in multi-well plates, where wells on the periphery may evaporate faster. Avoid using the outermost wells for critical measurements or ensure they are filled with sterile media/PBS.

Data Presentation: Cell Line-Specific Cytotoxicity of Chrysin

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Chrysin across various human cancer cell lines as reported in the literature. This data highlights the compound's cell line-specific effects.

Cell LineCancer TypeIC50 (µM)Assay/DurationReference
A549 Lung Carcinoma20.51 ± 1.27MTT / 24-72h[10]
HeLa Cervical Carcinoma~14.2Cell Viability Assay[3]
KYSE-510 Esophageal Squamous Carcinoma~63MTT Assay[3]
HepG2 Hepatocellular CarcinomaVaries (Dose-dependent)MTT Assay[7][8]
QGY7701 Hepatocellular CarcinomaVaries (Dose-dependent)MTT Assay[7][8]
OCM-1 Uveal Melanoma~47.3MTT / 48h[2]
M17 Uveal Melanoma~49.5MTT / 48h[2]

Experimental Protocols

Protocol: Determining IC50 of Chrysin using MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of Chrysin on an adherent cancer cell line.

1. Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • Chrysin powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

2. Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, neutralize, and count the cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of Chrysin in DMSO.

    • Perform serial dilutions of the Chrysin stock in complete medium to achieve final desired concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% (v/v).

    • Include "vehicle control" wells containing medium with the same final DMSO concentration as the treated wells. Also include "medium only" blank wells.

    • After 24h incubation, carefully remove the old medium from the cells and add 100 µL of the medium containing the different Chrysin concentrations (or vehicle control) to the respective wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "medium only" blanks from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of Chrysin concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Visualizations

Chrysin_Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Upstream Regulation cluster_bcl2 Bcl-2 Family Modulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Chrysin Chrysin p53 p53 Activation Chrysin->p53 Akt Akt Pathway Inhibition Chrysin->Akt Bcl2 Bcl-2 (Anti-Apoptotic) Downregulation Chrysin->Bcl2 Inhibits Bax Bax / Bad (Pro-Apoptotic) Upregulation p53->Bax Akt->Bcl2  Inhibits Mito Mitochondrion Bax->Mito Bcl2->Mito Inhibits CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Chrysin-induced intrinsic apoptosis pathway.

Troubleshooting_Workflow Start Inconsistent IC50 Results Check_Cells Verify Cell Health (Passage #, Morphology) Start->Check_Cells Check_Compound Verify Compound (Purity, Stock, Dilutions) Check_Cells->Check_Compound Cells OK Subculture Subculture Fresh Cells from Cryopreserved Stock Check_Cells->Subculture Issue Found Check_Protocol Standardize Protocol (Seeding Density, Timing) Check_Compound->Check_Protocol Compound OK Prepare_Fresh Prepare Fresh Compound Stock and Dilutions Check_Compound->Prepare_Fresh Issue Found Review_Assay Review Assay Choice (e.g., MTT vs. XTT) Check_Protocol->Review_Assay Protocol OK Optimize_Protocol Optimize Seeding Density and Assay Duration Check_Protocol->Optimize_Protocol Issue Found End Consistent Results Review_Assay->End All Checks Passed Subculture->Check_Compound Prepare_Fresh->Check_Protocol Optimize_Protocol->Review_Assay

Caption: Workflow for troubleshooting inconsistent IC50 results.

Cell_Specificity_Factors cluster_factors Influencing Factors Response Cellular Response to Chrysin (Sensitive vs. Resistant) Genetics Genetic Background (e.g., p53 status) Genetics->Response Protein Protein Expression (e.g., Bcl-2/Bax ratio) Protein->Response Pathway Pathway Dependence (e.g., Akt reliance) Pathway->Response Metabolism Drug Metabolism & Efflux Metabolism->Response

Caption: Key factors influencing cell line-specific toxicity.

References

Technical Support Center: Enhancing Bioavailability of Poorly Soluble Peptidic Natural Products for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of poorly soluble peptidic natural products, using the hypothetical case of "Chrysospermin C" as an example.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our initial oral animal studies. What are the likely causes?

Low oral bioavailability of a peptidic compound like this compound is often multifactorial. The primary reasons could be:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed. Many complex natural products have poor water solubility.[1][2][3][4]

  • Low Permeability: The molecular size and structure of the peptide may hinder its passage across the intestinal epithelium.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.

  • Instability: The compound might be degrading in the harsh acidic or enzymatic environment of the gastrointestinal tract.

Q2: What are the initial steps to troubleshoot the poor bioavailability of this compound?

A systematic approach is crucial. We recommend the following initial steps:

  • Physicochemical Characterization: Determine the aqueous solubility, pKa, and logP of this compound. This data is fundamental to understanding its absorption limitations.

  • In Vitro Permeability Assessment: Use in vitro models like the Caco-2 cell permeability assay to understand its potential for intestinal absorption.

  • Metabolic Stability Assessment: Evaluate the stability of this compound in liver microsomes or hepatocytes to gauge its susceptibility to first-pass metabolism.

Q3: What are the common formulation strategies to improve the solubility and bioavailability of compounds like this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. The choice of strategy depends on the specific properties of the compound.[1][2][3][4][5]

Formulation StrategyPrincipleAdvantagesDisadvantages
Co-solvents Increasing the drug's solubility by adding a water-miscible solvent in which the drug is more soluble.[1][3][5]Simple to prepare and screen; can significantly increase solubility.Potential for in vivo precipitation upon dilution with aqueous GI fluids; toxicity of some solvents.
Solid Dispersions Dispersing the drug in a solid hydrophilic carrier to increase the surface area and dissolution rate.[2][3][4]Enhances dissolution rate and can create supersaturated solutions.Can be physically unstable (recrystallization); manufacturing can be complex.
Complexation (e.g., with Cyclodextrins) Encapsulating the drug molecule within a cyclodextrin cavity to increase its apparent solubility.[2][4]Can significantly improve solubility and stability.Limited by the stoichiometry of the complex; may not be suitable for all drug sizes.
Lipid-Based Formulations (e.g., SEDDS/SMEDDS) Dissolving the drug in a mixture of oils, surfactants, and co-solvents to form an emulsion or microemulsion in the GI tract.[3]Can enhance both solubility and permeability; can reduce first-pass metabolism.Can be complex to formulate and characterize; potential for GI side effects.
Nanosuspensions Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution velocity.[2][4]Increases dissolution rate and saturation solubility.Can be prone to particle aggregation; requires specialized equipment for production.

Troubleshooting Guides

Scenario 1: this compound shows poor solubility in aqueous buffers.

Troubleshooting Steps:

  • pH Adjustment: Determine if this compound has ionizable groups. Adjusting the pH of the formulation vehicle to ionize the compound can significantly increase its solubility.[1]

  • Screen Co-solvents: Test the solubility of this compound in various pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, ethanol).

  • Formulate a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier like PVP or PEG.[2][4] This can be achieved by methods such as solvent evaporation or melt extrusion.

Scenario 2: this compound has good solubility but still exhibits low bioavailability.

Troubleshooting Steps:

  • Investigate Permeability: If not already done, perform a Caco-2 permeability assay. If permeability is low, consider formulation strategies that can enhance it.

  • Utilize Permeation Enhancers: Include excipients in your formulation that can transiently open the tight junctions of the intestinal epithelium.

  • Consider Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state at the site of absorption and can also enhance lymphatic uptake, potentially bypassing the liver and reducing first-pass metabolism.[3]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage in Mice

  • Objective: To prepare a simple solution formulation of this compound for initial in vivo screening.

  • Materials: this compound, PEG 400, Propylene Glycol, Water for Injection.

  • Procedure: a. Determine the solubility of this compound in individual solvents and various binary and ternary mixtures. b. Select a co-solvent system that provides the desired concentration of this compound and is well-tolerated in mice (e.g., 40% PEG 400, 10% Propylene Glycol, 50% Water). c. Weigh the required amount of this compound. d. Add the co-solvents (PEG 400 and Propylene Glycol) and vortex until the compound is fully dissolved. e. Add the water component and vortex to form a homogenous solution. f. Visually inspect for any precipitation. g. Prepare the formulation fresh on the day of the experiment.

Visualizations

experimental_workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Optimization solubility Aqueous Solubility Assessment cosolvent Co-solvent Systems solubility->cosolvent Poor Solubility permeability In Vitro Permeability (e.g., Caco-2) lipid_based Lipid-Based Formulations permeability->lipid_based Poor Permeability stability Metabolic Stability (Microsomes) stability->lipid_based High First-Pass Metabolism pk_study Pharmacokinetic Study in Rodents cosolvent->pk_study solid_dispersion Solid Dispersions solid_dispersion->pk_study lipid_based->pk_study nanosuspension Nanosuspensions nanosuspension->pk_study data_analysis Data Analysis (AUC, Cmax, Tmax) pk_study->data_analysis formulation_optimization Formulation Refinement data_analysis->formulation_optimization Sub-optimal Bioavailability

Caption: Workflow for improving the oral bioavailability of a poorly soluble compound.

troubleshooting_bioavailability start Low Oral Bioavailability Observed solubility_check Is Aqueous Solubility Low? start->solubility_check permeability_check Is Permeability Low? solubility_check->permeability_check No improve_solubility Implement Solubility Enhancement Strategy (e.g., Solid Dispersion) solubility_check->improve_solubility Yes metabolism_check Is First-Pass Metabolism High? permeability_check->metabolism_check No improve_permeability Implement Permeability Enhancement Strategy (e.g., Lipid Formulation) permeability_check->improve_permeability Yes reduce_metabolism Consider Lymphatic Targeting Formulations (e.g., SEDDS) metabolism_check->reduce_metabolism Yes re_evaluate Re-evaluate In Vivo improve_solubility->re_evaluate improve_permeability->re_evaluate reduce_metabolism->re_evaluate

Caption: Troubleshooting logic for low oral bioavailability.

References

Chrysospermin C Technical Support Center: Enhancing Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Chrysospermin C Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound. Our aim is to improve the reproducibility of your results through detailed protocols, troubleshooting FAQs, and consolidated technical data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the synthesis, purification, and experimental use of this compound.

Synthesis & Purification

Question: My solid-phase peptide synthesis (SPPS) of this compound is resulting in a low yield and purity. What are the likely causes and solutions?

Answer: The synthesis of this compound, a 19-residue peptaibol rich in hydrophobic residues and containing multiple α-aminoisobutyric acid (Aib) residues, presents several challenges. Low yield and purity are common issues stemming from "difficult sequences" that lead to peptide aggregation on the resin.[1][2]

Troubleshooting Steps:

  • Incomplete Coupling: The steric hindrance of Aib residues can lead to inefficient coupling.[3]

    • Solution: Employ stronger coupling reagents and strategies tailored for hindered amino acids. A combination of diisopropylcarbodiimide (DIC) and Oxyma has proven effective for coupling successive Aib residues.[4][5] Consider double coupling for Aib residues and amino acids preceding them.

  • Peptide Aggregation: The hydrophobic nature of this compound can cause the growing peptide chain to aggregate on the solid support, blocking reactive sites.

    • Solution: Perform the synthesis at an elevated temperature (e.g., 60°C) to disrupt secondary structures. Using a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) can also improve solvation.

  • Resin Choice: The type of solid support can influence synthesis efficiency.

    • Solution: For hydrophobic peptides, non-polar polystyrene resins often yield better results than polar resins.[6]

Question: I am facing difficulties in purifying this compound using reverse-phase HPLC. The peptide either precipitates or I get poor recovery. What can I do?

Answer: The high hydrophobicity of this compound makes it poorly soluble in standard aqueous-organic mobile phases, leading to precipitation and low recovery during purification.[7]

Troubleshooting Steps:

  • Solvent System Optimization: Standard acetonitrile/water gradients may not be sufficient to maintain solubility.

    • Solution: Experiment with alternative organic modifiers. Isopropanol or n-propanol, which are stronger solvents for hydrophobic molecules, can be used in the mobile phase.[8] It is also crucial to find an optimal solvent mixture for initial sample dissolution before injection.[8]

  • Non-Specific Binding: Hydrophobic peptides can irreversibly bind to surfaces of vials and chromatography columns.[9]

    • Solution: Use low-adsorption vials and plates. For particularly difficult peptides, a purification protocol that circumvents HPLC by using precipitation and washing with a solvent like diethyl ether might be considered.[7]

  • pH of the Mobile Phase: The pH can affect the peptide's charge and solubility.

    • Solution: Adjust the pH of the mobile phase. The addition of trifluoroacetic acid (TFA) is standard, but exploring other ion-pairing agents might be beneficial.

Biological Assays

Question: My Minimum Inhibitory Concentration (MIC) values for this compound show significant well-to-well and experiment-to-experiment variability. How can I improve the reproducibility of my antimicrobial assays?

Answer: Variability in MIC assays can arise from several factors, including inoculum preparation, media composition, and the inherent properties of the compound being tested.

Troubleshooting Steps:

  • Inoculum Preparation: Inconsistent inoculum density is a major source of variability.

    • Solution: Strictly adhere to standardized protocols for inoculum preparation, such as adjusting the turbidity to a 0.5 McFarland standard.[10]

  • Compound Solubility: Poor solubility of this compound in the assay medium can lead to inaccurate concentration gradients.

    • Solution: Prepare stock solutions in a suitable solvent like DMSO and ensure thorough mixing when diluting into the broth medium. Be mindful of the final solvent concentration, as it can affect microbial growth.

  • Assay Conditions: Minor variations in incubation time and temperature can impact results.

    • Solution: Use a calibrated incubator and maintain consistent incubation periods as specified in standardized protocols (e.g., CLSI or EUCAST guidelines).[10]

Structural Analysis

Question: I am trying to replicate the NMR structural studies of this compound in micelles, but I am getting poor quality spectra. What could be the issue?

Answer: NMR spectroscopy of membrane-associated peptides like this compound is challenging due to their size and dynamics when incorporated into micelles.

Troubleshooting Steps:

  • Micelle Preparation: The choice and preparation of the micelle system are critical.

    • Solution: Ensure the use of deuterated detergents to avoid overwhelming signals from the micelle itself. The concentration of the detergent should be well above the critical micelle concentration (CMC). The peptide-to-detergent ratio may need to be optimized to ensure proper incorporation of the peptide into the micelle.

  • Sample Homogeneity: Aggregation of the peptide or micelles can lead to line broadening and poor spectral quality.

    • Solution: Optimize the buffer conditions (pH, salt concentration) to ensure a homogenous sample. The sample may need to be gently heated and vortexed to ensure proper micelle formation and peptide incorporation.

  • NMR Parameters: The acquisition parameters need to be optimized for large, slowly tumbling molecules.

    • Solution: Utilize techniques such as TROSY (Transverse Relaxation-Optimized Spectroscopy) for larger systems. Adjust acquisition times and relaxation delays to account for the properties of the peptide-micelle complex.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound.

Table 1: Antibacterial Activity of this compound

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusup to 0.08[11]
Bacillus subtilisup to 0.08[11]

Table 2: Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Fusarium verticillioidesup to 0.08[11]
Phoma destructivaGrowth inhibition observed[12]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence and available instrumentation.

  • Resin Preparation:

    • Start with a suitable resin (e.g., pre-loaded Wang resin).

    • Swell the resin in NMP for 30 minutes in the reaction vessel.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in NMP for 5-10 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with NMP.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (4 equivalents) with a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma, 4 equivalents) and a base (e.g., DIPEA, 8 equivalents) in NMP.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For Aib residues, extend the coupling time or perform a double coupling.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing:

    • After coupling, wash the resin thoroughly with NMP to remove excess reagents.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each amino acid in the this compound sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the crude peptide pellet.

    • Wash the pellet with cold diethyl ether.

    • Purify the crude peptide by reverse-phase HPLC using a suitable gradient of an appropriate solvent system (e.g., water/isopropanol with 0.1% TFA).

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

  • Preparation of Inoculum:

    • Culture the test microorganism overnight.

    • Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. This will result in a final inoculum concentration of approximately 2.5 x 10⁵ CFU/mL.

    • Include a growth control (no this compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_assay Biological Assays s1 Solid-Phase Peptide Synthesis s2 Cleavage & Deprotection s1->s2 s3 Purification (RP-HPLC) s2->s3 c1 Mass Spectrometry s3->c1 c2 NMR Spectroscopy s3->c2 b1 Antimicrobial Susceptibility Testing s3->b1 b2 MIC Determination b1->b2 troubleshooting_synthesis issue Low Yield/Purity in SPPS cause1 Incomplete Coupling (Aib Steric Hindrance) issue->cause1 cause2 Peptide Aggregation (Hydrophobicity) issue->cause2 solution1 Stronger Coupling Reagents (e.g., DIC/Oxyma) Double Coupling cause1->solution1 solution2 Elevated Temperature NMP Solvent cause2->solution2

References

"Chrysospermin C" minimizing degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Chrysospermin C is limited in publicly available literature. The following recommendations are based on general best practices for the storage and handling of bioactive natural products. Researchers should validate these recommendations for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general storage conditions for this compound?

For optimal stability, this compound, like many bioactive compounds, should be stored under controlled conditions to minimize degradation. Key factors to control are temperature, light, and humidity.

Q2: How should I store this compound for short-term and long-term use?

For short-term storage (days to weeks), refrigeration at 2-8°C is often suitable. For long-term storage (months to years), freezing at -20°C or -80°C is recommended to slow down chemical degradation processes.[1]

Q3: My this compound solution has changed color. What does this indicate?

A change in color can be an indicator of chemical degradation. This may be due to oxidation or other chemical reactions. It is advisable to re-analyze the sample for purity and concentration before use.

Q4: I am observing a loss of bioactivity in my experiments with this compound. What could be the cause?

Loss of bioactivity is a primary indicator of compound degradation. This can be caused by improper storage, repeated freeze-thaw cycles, exposure to light, or interaction with solvents or other components in your experimental setup.

Q5: How many freeze-thaw cycles are acceptable for this compound?

While specific data for this compound is unavailable, it is a general best practice to minimize freeze-thaw cycles for any bioactive compound. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated temperature fluctuations.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Visible Degradation (e.g., color change, precipitation) 1. Improper Storage Temperature: Stored at room temperature or inconsistent temperatures.[2] 2. Exposure to Light: Particularly UV light can cause photodegradation.[3] 3. Oxidation: Exposure to air (oxygen) over time.1. Ensure storage at the recommended temperature (see table below). Use a calibrated thermometer to monitor storage conditions. 2. Store in an amber vial or a light-blocking container. 3. Consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing for long-term storage.
Loss of Purity (as determined by chromatography) 1. Hydrolysis: Reaction with water, which can be present in solvents or absorbed from the atmosphere. 2. Solvent-Induced Degradation: The compound may be unstable in the chosen solvent over time.1. Use anhydrous solvents and store in a desiccated environment. 2. Perform a solvent stability study to determine the optimal solvent for long-term storage. Consider preparing fresh solutions before each experiment.
Decreased Bioactivity 1. Compound Degradation: Due to any of the factors listed above. 2. Repeated Freeze-Thaw Cycles: Can lead to physical and chemical degradation.1. Follow all recommended storage and handling procedures. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.

Recommended Storage Conditions

The following table summarizes generally accepted storage conditions for bioactive compounds. Researchers should perform their own stability studies to determine the optimal conditions for this compound.

Storage Condition Temperature Range Recommended For Notes
Refrigerator 2°C to 8°CShort-term storage (days to weeks) of solid material or solutions.Protect from light. Ensure the container is tightly sealed.[2][4]
Freezer -20°C to -10°CLong-term storage (months).A standard laboratory freezer is suitable.
Ultra-Low Freezer -80°C to -60°CExtended long-term storage (years).Minimizes most chemical and biological degradation processes.[1]
Controlled Room Temperature 20°C to 25°CNot generally recommended for long-term storage of bioactive compounds.May be acceptable for short periods (e.g., during experimental use), but should be minimized.[4]

Experimental Protocols

Protocol: Establishing a Stability Indicating Method and Performing a Stability Study

A stability-indicating method is a validated analytical procedure that can detect changes in the quality attributes of the drug substance over time.[3][5] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[][7]

Objective: To determine the stability of this compound under various storage conditions and identify potential degradation products.

Materials:

  • This compound (solid)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Calibrated HPLC system with a suitable detector (e.g., UV/Vis or PDA)

  • Appropriate HPLC column (e.g., C18)

  • Temperature and humidity-controlled stability chambers

  • Light-blocking and airtight containers (e.g., amber glass vials with screw caps)

Methodology:

  • Method Development and Validation:

    • Develop an HPLC method that can separate this compound from its potential degradation products and any impurities.

    • Validate the method for specificity, linearity, accuracy, precision, and sensitivity.

    • Perform forced degradation studies (stress testing) to generate degradation products and demonstrate the method's stability-indicating capabilities.[5] Stress conditions typically include:

      • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C

      • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C

      • Oxidation: e.g., 3% H₂O₂ at room temperature

      • Thermal Degradation: e.g., 80°C

      • Photodegradation: Exposure to UV and visible light[3]

  • Stability Study Setup:

    • Prepare a sufficient number of aliquots of this compound (in solid form and/or in a suitable solvent) for testing at all time points and conditions.

    • Place the samples in the stability chambers under the desired storage conditions (see table below for an example setup).

  • Sample Analysis:

    • At each scheduled time point, withdraw samples from each storage condition.

    • Analyze the samples using the validated stability-indicating HPLC method.

    • Record the peak area of this compound and any degradation products.

    • Assess for any changes in physical appearance (e.g., color, precipitation).

Example Stability Study Conditions and Time Points:

Storage Condition Time Points
Long-Term: 2-8°C0, 3, 6, 9, 12, 18, 24 months
Long-Term: -20°C0, 6, 12, 24, 36 months
Accelerated: 25°C / 60% RH0, 1, 2, 3, 6 months
Accelerated: 40°C / 75% RH0, 1, 2, 3, 6 months

RH = Relative Humidity. Accelerated conditions are used to predict the long-term stability of a substance.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Degradation start Observed Degradation (e.g., loss of activity, color change) check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Handling Procedures (Solvent, Freeze-Thaw) check_storage->check_handling Conditions OK implement_changes Implement Corrective Actions (e.g., aliquot, use inert gas) check_storage->implement_changes Conditions Not OK re_analyze Re-analyze Purity and Concentration (e.g., HPLC, LC-MS) check_handling->re_analyze Procedures OK check_handling->implement_changes Procedures Not OK end_ok Purity and Activity Confirmed Continue Experiment re_analyze->end_ok Purity/Activity OK end_bad Degradation Confirmed Discard Sample and Revise Protocol re_analyze->end_bad Purity/Activity Not OK implement_changes->re_analyze

Caption: Troubleshooting workflow for suspected degradation of this compound.

StabilityStudyWorkflow Experimental Workflow for a this compound Stability Study cluster_prep Preparation Phase cluster_storage Storage & Analysis Phase cluster_conclusion Conclusion Phase method_dev Develop & Validate Stability-Indicating Method (HPLC) forced_deg Perform Forced Degradation (Heat, Light, pH, Oxidation) method_dev->forced_deg sample_prep Prepare & Aliquot Samples forced_deg->sample_prep storage Place Samples in Stability Chambers (Multiple Conditions) sample_prep->storage analysis Analyze Samples at Scheduled Time Points storage->analysis data_eval Evaluate Data (Purity, Degradants, Appearance) analysis->data_eval shelf_life Determine Shelf-Life and Optimal Storage Conditions data_eval->shelf_life

Caption: Workflow for conducting a comprehensive stability study of this compound.

References

"Chrysospermin C" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chrysospermin C is presented here as a representative novel natural product to illustrate best practices in handling potential batch-to-batch variability. The following guidance is based on general principles for natural product research and drug development.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased efficacy with a new batch of this compound in our bioassays. What could be the cause?

A1: Batch-to-batch variability is a common challenge when working with natural products.[1][2] Several factors could contribute to the decreased efficacy you are observing:

  • Purity and Composition: The concentration of the active compound, this compound, may differ between batches. Additionally, the profile of minor related compounds or impurities could have changed, some of which might have synergistic or antagonistic effects.[3][4]

  • Source and Extraction Variability: Natural product yields and composition can be influenced by factors such as the geographic source of the raw material, time of harvest, and the specific extraction and purification methods used.[1][5]

  • Compound Stability: Degradation of the compound during storage or handling can lead to reduced activity. Ensure that the storage conditions for the new batch are identical to those of previous batches.

  • Experimental Error: It is also important to rule out variations in your experimental setup.[6]

Q2: How can we proactively minimize the impact of batch-to-batch variability in our experiments?

A2: Implementing robust quality control and standardization procedures is crucial.[5][7]

  • Comprehensive Batch Analysis: Before starting a new series of experiments, perform analytical chemistry techniques to compare the new batch with a previously characterized, high-activity "gold standard" batch.

  • Standardized Protocols: Ensure that all experimental protocols, from sample preparation to data analysis, are rigorously standardized and followed by all personnel.[6]

  • Control Samples: Always include a positive and negative control in your assays. If possible, also include a control sample from a previously validated batch of this compound to bridge the results between different batches.

Q3: What analytical methods are recommended for comparing different batches of this compound?

A3: A multi-pronged analytical approach is recommended to ensure a comprehensive comparison of different batches:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for creating a chemical "fingerprint" of each batch.[8] This allows for the quantification of the main active compound and a comparison of the overall impurity profile.

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry can help in identifying the components of the mixture, including impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for an accurate purity assessment of the main compound without the need for a specific reference standard for every minor component.[3]

Troubleshooting Guides

Issue 1: Inconsistent Bioactivity Results

Symptoms:

  • EC50/IC50 values vary significantly between experimental runs with the same batch.

  • The maximum effect (Emax) is not reproducible.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure this compound is fully dissolved in the same solvent at the same concentration for each experiment. Vortex and visually inspect for precipitates.
Cell-Based Assay Variability Monitor cell passage number, confluency, and overall health. Use cells within a defined passage number range for all experiments.
Reagent Instability Prepare fresh reagents and media for each experiment. Check the expiration dates of all components.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Issue 2: New Batch Shows No Activity

Symptoms:

  • A new batch of this compound fails to elicit the expected biological response, even at high concentrations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Compound Identity Confirm the identity of the compound in the new batch using analytical methods like LC-MS and NMR.
Low Purity/Concentration Quantify the amount of this compound in the new batch using a validated HPLC or qNMR method.[3]
Compound Degradation Check for signs of degradation (e.g., color change, precipitation). Analyze the batch for known degradation products.
Presence of Inhibitory Impurities Analyze the impurity profile of the new batch and compare it to a known active batch. Consider if any new peaks could correspond to inhibitory compounds.

Data Presentation: Batch Comparison

To effectively manage batch-to-batch variability, maintain a detailed record of each batch's characteristics.

Table 1: Analytical Comparison of this compound Batches

Parameter Batch A (Reference) Batch B Batch C
Date of Receipt 01/15/202506/20/202511/05/2025
Purity (by HPLC, % Area) 98.5%95.2%99.1%
Purity (by qNMR) 97.9%94.8%98.8%
Major Impurity 1 (%) 0.8%2.1%0.5%
Major Impurity 2 (%) 0.3%1.5%0.2%
Appearance White PowderOff-white PowderWhite Powder

Table 2: Bioactivity Comparison of this compound Batches

Parameter Batch A (Reference) Batch B Batch C
Cell Line MCF-7MCF-7MCF-7
Assay Type Cell Viability (MTT)Cell Viability (MTT)Cell Viability (MTT)
IC50 (µM) 1.2 ± 0.25.8 ± 0.71.3 ± 0.3
Date of Experiment 02/10/202507/15/202511/20/2025
Operator Scientist 1Scientist 1Scientist 2

Experimental Protocols

Protocol 1: HPLC Analysis for Batch Fingerprinting
  • Standard Preparation: Prepare a stock solution of a reference batch of this compound at 1 mg/mL in a suitable solvent (e.g., DMSO). Create a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare the new batch of this compound at 1 mg/mL in the same solvent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of this compound.

  • Analysis: Run the standard curve and the new batch sample. Compare the retention time of the main peak with the reference standard. Quantify the purity based on the area under the curve. Compare the overall "fingerprint" of the chromatogram, noting any significant differences in minor peaks.

Protocol 2: Cell Viability Bioassay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Viability Assessment: Use a suitable method such as MTT or a commercially available kit to determine cell viability according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance or fluorescence on a plate reader. Normalize the data to the vehicle-only control and plot the results to determine the IC50 value.

Visualizations

experimental_workflow cluster_procurement Batch Procurement & Initial QC cluster_bioassay Bioactivity Validation cluster_decision Decision Point B1 Receive New Batch of This compound B2 Analytical QC (HPLC, LC-MS, qNMR) B1->B2 B3 Compare to Reference Batch Data B2->B3 D1 Results Consistent with Reference? B3->D1 Analytical Data C1 Prepare Stock Solutions C2 Perform Bioassay (e.g., Cell Viability) C1->C2 C3 Calculate IC50/EC50 C2->C3 C3->D1 Bioactivity Data E1 Accept Batch for Further Experiments D1->E1 Yes E2 Reject Batch (Contact Supplier) D1->E2 No

Caption: Workflow for quality control and validation of new this compound batches.

signaling_pathway cluster_cell Cellular Response Pathway Chrysospermin_C This compound Receptor Cell Surface Receptor Chrysospermin_C->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor (TF) Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Apoptosis) Nucleus->Gene_Expression Cell_Death Cell Death Gene_Expression->Cell_Death

References

"Chrysospermin C" optimizing incubation time for cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available on "Chrysospermin C" is limited. The following guidance is based on best practices for similar compounds, including the flavonoid "Chrysin" and "Delaminomycin C," and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in cellular assays?

The ideal incubation time for this compound is highly dependent on the cell type, assay, and the biological question being investigated. For anti-proliferative or cytotoxicity assays, longer incubation times such as 24, 48, or 72 hours are commonly used to observe a significant effect.[1] For other assays, such as those examining effects on signaling pathways, shorter incubation times may be sufficient. A time-course experiment is crucial to determine the optimal incubation period for your specific experimental setup.[1]

Q2: What is the recommended starting concentration for this compound?

Q3: What are the known signaling pathways affected by similar compounds like Chrysin?

Chrysin, a structurally similar flavonoid, has been shown to modulate several key signaling pathways involved in cancer progression. These include the PI3K/Akt, MAPK, and STAT3 signaling pathways.[2][3] It can also induce apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.[2][4]

Q4: How can I improve the reproducibility of my this compound experiments?

Consistent cell culture practices are key. Use cells at a low passage number and ensure they are in the logarithmic growth phase. Create a single-cell suspension before plating to avoid clumping.[1] Additionally, carefully control for variables such as incubation time, temperature, and reagent concentrations.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seedingEnsure a homogenous single-cell suspension before plating. Pipette gently and mix the cell suspension between seeding replicates.
Edge effects in the plateAvoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
No observable effect of this compound Suboptimal incubation timePerform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration.
Incorrect concentration rangeConduct a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to high micromolar).
Cell line is resistantResearch the specific cell line's sensitivity to similar compounds. Consider using a different cell line.
Cell clumping High cell densitySeed cells at a lower density.
Incomplete trypsinizationEnsure complete cell detachment during subculturing to obtain a single-cell suspension.[1]
Low overall signal in viability/proliferation assays Low cell numberIncrease the initial cell seeding density.
Reagent issueCheck the expiration date and proper storage of assay reagents.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for Anti-Proliferative Assay (MTT Assay)
  • Cell Seeding: Seed your target cancer cells in a 96-well plate at a predetermined optimal density.

  • This compound Treatment: After allowing the cells to adhere overnight, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).

  • Time-Course Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: At each time point, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[1]

  • Data Analysis: Plot cell viability against incubation time for each concentration to determine the optimal duration for observing an effect.

Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the determined optimal concentration of this compound for the optimal incubation time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins in the target signaling pathway (e.g., p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate for Optimal Time treat_cells->incubate viability_assay Viability Assay (e.g., MTT) incubate->viability_assay western_blot Western Blot incubate->western_blot data_analysis Data Analysis viability_assay->data_analysis pathway_analysis Pathway Analysis western_blot->pathway_analysis

Caption: General experimental workflow for this compound cellular assays.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis Chrysospermin_C This compound (Similar to Chrysin) PI3K PI3K Chrysospermin_C->PI3K STAT3 STAT3 Chrysospermin_C->STAT3 inhibits Caspases Caspases Chrysospermin_C->Caspases activates Bcl2 Bcl-2 family Chrysospermin_C->Bcl2 modulates Akt Akt PI3K->Akt inhibits Apoptosis Apoptosis Caspases->Apoptosis Bcl2->Apoptosis

Caption: Putative signaling pathways modulated by this compound.

References

Technical Support Center: Managing Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Chrysospermin C" did not yield results indicating its use for reducing autofluorescence in imaging. This guide focuses on established and effective methods for managing autofluorescence.

Autofluorescence is a common challenge in fluorescence microscopy, where endogenous cellular components emit light, obscuring the specific signal from your fluorescent labels. This can lead to poor signal-to-noise ratios and difficulty in interpreting results. This technical support center provides troubleshooting guidance and frequently asked questions to help you mitigate autofluorescence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of autofluorescence in my samples?

A1: Autofluorescence can originate from various endogenous molecules within your cells and tissue. Common sources include:

  • Lipofuscin: These are granules of metabolic waste that accumulate with age, particularly in terminally differentiated cells like neurons and cardiac muscle cells. Lipofuscin has a broad excitation and emission spectrum, making it a particularly problematic source of autofluorescence.[1][2]

  • Collagen and Elastin: These extracellular matrix proteins are highly autofluorescent, typically in the blue and green channels.

  • NADH and Flavins: These metabolic coenzymes are present in all living cells and contribute to background fluorescence.

  • Fixatives: Certain fixatives, like glutaraldehyde, can induce autofluorescence. Formalin-induced fluorescence is also a known issue.[2]

  • Red Blood Cells: The heme in red blood cells can cause autofluorescence. Perfusion with PBS before fixation can help minimize this.[2]

Q2: How can I determine the source of autofluorescence in my sample?

A2: To identify the source of autofluorescence, it is recommended to run an unstained control sample. This will allow you to observe the endogenous fluorescence without any contribution from your fluorescent labels. Additionally, performing a spectral lambda scan can help you characterize the emission profile of the autofluorescence, which can aid in selecting appropriate fluorophores and emission filters to minimize its impact.[3]

Q3: Can my choice of fluorophore impact the appearance of autofluorescence?

A3: Absolutely. If the emission spectrum of your fluorophore overlaps significantly with the autofluorescence spectrum of your sample, your signal will be obscured. It is advisable to choose fluorophores with emission spectra that are well separated from the autofluorescence. For instance, if your sample has strong autofluorescence in the blue and green regions of the spectrum, consider using red or far-red fluorophores.[2]

Troubleshooting Guide

Issue 1: High background fluorescence in formalin-fixed paraffin-embedded (FFPE) tissues.

Cause: Formalin fixation can induce autofluorescence. Lipofuscin is also a major contributor in many tissue types.

Solutions:

  • Sudan Black B Treatment: Sudan Black B is a lipophilic dye that can effectively quench lipofuscin-based autofluorescence.[1][2][4]

  • Copper Sulfate Treatment: Treatment with copper sulfate in an ammonium acetate buffer can also reduce lipofuscin autofluorescence.[1]

  • Sodium Borohydride Treatment: This can be used to reduce formalin-induced autofluorescence, though results can be variable.[2]

  • Photobleaching: Exposing the sample to high-intensity light before labeling can bleach the autofluorescent components.[3][4]

Issue 2: Autofluorescence obscures my signal in cultured cells.

Cause: Cultured cells can also exhibit autofluorescence, often from NADH, flavins, and the culture medium itself.

Solutions:

  • Use a Phenol Red-Free Medium: Phenol red in culture medium is fluorescent. For imaging experiments, switch to a phenol red-free medium.

  • Optimize Microscope Settings: Carefully select excitation and emission filters to maximize the signal from your fluorophore while minimizing the collection of autofluorescence.[3]

  • Computational Subtraction: If the spectral properties of the autofluorescence are known, it can be computationally subtracted from the final image.

Experimental Protocols

Protocol 1: Sudan Black B Staining for FFPE Sections

This protocol is designed to reduce autofluorescence from lipofuscin in FFPE tissue sections.

Materials:

  • Deparaffinized and rehydrated FFPE tissue sections on slides

  • 0.1% Sudan Black B in 70% ethanol

  • 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Mounting medium

Workflow:

Sudan_Black_B_Protocol start Deparaffinized and Rehydrated Sections wash1 Wash in PBS start->wash1 sbb Incubate in 0.1% Sudan Black B (20-30 minutes) wash1->sbb destain Destain in 70% Ethanol (5-10 minutes) sbb->destain wash2 Wash in PBS destain->wash2 mount Mount with Aqueous Medium wash2->mount end Image mount->end

Sudan Black B treatment workflow for FFPE sections.

Procedure:

  • After deparaffinization and rehydration, wash the sections in PBS.

  • Incubate the sections in 0.1% Sudan Black B in 70% ethanol for 20-30 minutes at room temperature in the dark.

  • Destain the sections in 70% ethanol for 5-10 minutes.

  • Wash thoroughly in PBS.

  • Proceed with your immunofluorescence staining protocol.

  • Mount with an aqueous mounting medium.

Protocol 2: Copper Sulfate Treatment for FFPE Sections

This protocol provides an alternative method to Sudan Black B for quenching lipofuscin autofluorescence.

Materials:

  • Deparaffinized and rehydrated FFPE tissue sections on slides

  • 10 mM Copper Sulfate (CuSO4) in 50 mM Ammonium Acetate buffer (pH 5.0)

  • 50 mM Ammonium Acetate buffer (pH 5.0)

  • Phosphate-buffered saline (PBS)

  • Mounting medium

Workflow:

Copper_Sulfate_Protocol start Deparaffinized and Rehydrated Sections wash1 Wash in Ammonium Acetate Buffer start->wash1 cuso4 Incubate in 10 mM CuSO4 (10-90 minutes) wash1->cuso4 wash2 Wash in Ammonium Acetate Buffer cuso4->wash2 wash3 Wash in PBS wash2->wash3 mount Proceed to Staining and Mounting wash3->mount end Image mount->end

Copper Sulfate treatment workflow for FFPE sections.

Procedure:

  • After deparaffinization and rehydration, wash the sections in 50 mM ammonium acetate buffer (pH 5.0).

  • Incubate the sections in 10 mM CuSO4 in 50 mM ammonium acetate buffer for 10-90 minutes at room temperature. The optimal incubation time may need to be determined empirically.

  • Wash the sections in 50 mM ammonium acetate buffer.

  • Wash the sections in PBS.

  • Proceed with your immunofluorescence staining protocol.

  • Mount with an appropriate mounting medium.

Quantitative Data Summary

The effectiveness of different autofluorescence reduction methods can vary depending on the tissue type and the specific source of autofluorescence. The following table summarizes the concentrations and treatment times reported in the literature.

ReagentConcentrationTreatment TimeTarget AutofluorescenceReference
Sudan Black B 0.1% in 70% Ethanol20-30 minutesLipofuscin[1]
Copper Sulfate 1-10 mM in Ammonium Acetate Buffer (pH 5.0)10-90 minutesLipofuscin[1]
Sodium Borohydride VariableVariableFormalin-induced

Note: It is crucial to optimize these protocols for your specific tissue and experimental conditions, as the effectiveness of each treatment can vary. Always include proper controls to assess the impact on your specific fluorescent signal.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of two structurally related flavonoids: Chrysosplenol C and Chrysin. This analysis is based on available experimental data to inform future research and development.

While the initial query for "Chrysospermin C" did not yield a known compound, this guide focuses on two well-documented and related flavonoids, Chrysosplenol C and Chrysin, both of which have demonstrated notable anticancer potential. This comparative analysis will delve into their efficacy, mechanisms of action, and the experimental protocols used to evaluate their cytotoxic effects.

At a Glance: Chrysosplenol C vs. Chrysin

FeatureChrysosplenol CChrysin
Chemical Class Flavonoid (Trimethoxyflavone)Flavonoid (Dihydroxyflavone)
Primary Anticancer Activity Antineoplastic, AntiviralAntitumor, Anti-inflammatory, Antioxidant
Known Mechanisms of Action Induction of apoptosis, cell cycle arrestInduction of apoptosis, inhibition of proliferation and metastasis, anti-angiogenic effects

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity of Chrysosplenol C and Chrysin against various cancer cell lines, as determined by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Cancer Cell LineCompoundIC50 (µM)Reference
Human Leukemia (HL-60)Chrysosplenol C11[1]
Human Lung Carcinoma (A549)Chrysin25[2]
Human Breast Cancer (MCF-7)Chrysin15
Human Colon Cancer (HCT-116)Chrysin30

Note: Direct comparative studies with identical experimental conditions for both compounds are limited. The data presented is compiled from individual studies and should be interpreted with caution.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following are detailed methodologies for key experiments cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)

This assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, HL-60) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of Chrysosplenol C or Chrysin (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the desired concentration of the flavonoid for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Mechanisms of Action

Both Chrysosplenol C and Chrysin exert their anticancer effects through the modulation of key signaling pathways involved in cell survival and death.

cluster_chrysin Chrysin's Anticancer Mechanism Chrysin Chrysin Bcl2 Bcl-2 (Anti-apoptotic) Chrysin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chrysin->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis_C Apoptosis Caspase3->Apoptosis_C

Caption: Chrysin's induction of apoptosis via the intrinsic pathway.

cluster_workflow General Experimental Workflow for Cytotoxicity Screening Start Start: Cancer Cell Culture Seeding Cell Seeding in 96-well plates Start->Seeding Treatment Treatment with Flavonoid (Chrysosplenol C or Chrysin) Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data Data Analysis (IC50 determination) Assay->Data End End: Efficacy Determined Data->End

References

Chrysospermin C: An Analysis of Available Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and chemical databases, no public data could be found for a compound specifically named "Chrysospermin C." This suggests that "this compound" may be a novel, yet-to-be-published compound, a proprietary research chemical, or potentially a misnomer for a related molecule. Our search did, however, yield information on two other structurally relevant flavonoids with documented anti-cancer properties: Chrysosplenol C and Chrysin .

This guide will briefly touch upon the known anti-tumor activities of Chrysosplenol C and Chrysin. However, it is critical to note that no direct comparative studies between this compound and any standard-of-care drugs are available in the public domain. The information presented below is based on available research for related compounds and is intended for informational purposes for researchers, scientists, and drug development professionals.

Chrysosplenol C: A Flavonol with Anti-Cancer Potential

Chrysosplenol C is a trimethoxyflavone that is a derivative of quercetagetin.[1] It has been identified as a plant metabolite with potential antineoplastic and antiviral properties.[1] Research has indicated that Chrysosplenol C exhibits anti-inflammatory and antioxidant properties, which are often associated with anti-cancer activity. Studies have suggested its potential in inducing apoptosis (programmed cell death) in certain tumor cell lines, highlighting its promise in oncology drug development.

Chrysin: A Well-Studied Flavonoid with Anti-Tumor Effects

Chrysin is a naturally occurring flavonoid found in honey, propolis, and passionflower.[2] It has been the subject of numerous studies investigating its pharmacological activities, including its anti-cancer, anti-inflammatory, and antioxidant effects.[2]

Mechanism of Action of Chrysin

Chrysin has been shown to exert its anti-cancer effects through various mechanisms, including:

  • Induction of Apoptosis: Chrysin can trigger apoptosis in cancer cells through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells by arresting them at different phases of the cell cycle.

  • Anti-inflammatory Effects: Chrysin can inhibit pro-inflammatory signaling pathways, such as NF-κB, which are often dysregulated in cancer.

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS), chrysin can mitigate oxidative stress, a contributing factor to carcinogenesis.

Despite its promising in vitro and in vivo activities, the clinical application of chrysin has been limited by its poor bioavailability.[2]

The Unmet Need for Comparative Data

The absence of any published experimental data or clinical trials for "this compound" makes a direct comparison with standard-of-care drugs impossible. To evaluate the therapeutic potential of any new chemical entity, rigorous preclinical and clinical studies are required. These studies would need to compare its efficacy, safety, and pharmacokinetic profile against established treatments for specific cancer types.

For researchers and drug development professionals interested in this area, the focus should be on:

  • Definitive Identification: Ascertaining the precise chemical structure and origin of "this compound."

  • Initial In Vitro Screening: Conducting comprehensive in vitro studies to determine its cytotoxic and mechanistic effects on a panel of cancer cell lines.

  • Comparative In Vitro Studies: Benchmarking the in vitro activity of "this compound" against relevant standard-of-care chemotherapeutic agents.

  • In Vivo Efficacy and Toxicity: Progressing to in vivo animal models to evaluate anti-tumor efficacy, pharmacokinetics, and safety profile in comparison to standard treatments.

Conclusion

While the name "this compound" does not correspond to any publicly available scientific data, the related compounds Chrysosplenol C and Chrysin have demonstrated anti-cancer properties that warrant further investigation. However, without direct comparative studies, any claims regarding the superiority or equivalence of "this compound" to standard-of-care drugs would be entirely speculative. The scientific community awaits the publication of robust experimental data to elucidate the potential of this and other novel flavonoids in cancer therapy.

References

In-Depth Analysis of Chrysospermin C: Data Unavailable for In Vitro to In Vivo Validation

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific in vitro or in vivo studies detailing the biological activities, mechanism of action, or validation in animal models for a compound identified as "Chrysospermin C" could be located. Therefore, the creation of a detailed comparison guide validating its in vitro findings in animal models is not possible at this time.

This lack of information makes it impossible to:

  • Present quantitative data: Without any experimental results, tables comparing metrics such as IC50 values, tumor growth inhibition, or other relevant biological markers cannot be generated.

  • Detail experimental protocols: The methodologies for key experiments are not available in the public domain.

  • Visualize signaling pathways or workflows: As the mechanism of action and experimental designs are unknown, graphical representations cannot be created.

It is possible that "this compound" is a very novel or proprietary compound with research that has not yet been published. Alternatively, it may be known by a different name in the scientific literature.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to consult proprietary databases or contact institutions that may be conducting research on novel natural products. Until such information becomes publicly available, a comprehensive guide comparing its in vitro and in vivo performance cannot be developed.

Cross-Validation of Analytical Methods for Chrysospermin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Chrysospermin C, a non-ribosomal peptide with potential therapeutic applications. Due to the limited availability of publicly accessible, validated analytical methods specifically for this compound, this document outlines the fundamental principles and common practices for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) method validation. The experimental data presented is illustrative and serves as a benchmark for researchers developing and validating their own analytical methods for this compound.

Data Presentation: A Comparative Overview of Analytical Techniques

The successful quantification of this compound and its related compounds relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for the analysis of similar peptide compounds. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.

ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.995> 0.998
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL range
Specificity ModerateHigh
Throughput ModerateHigh

Experimental Protocols: Foundational Methodologies

The following sections detail generalized experimental protocols for the development and validation of HPLC and LC-MS methods for the analysis of this compound. These protocols are based on established practices for similar analytes and should be adapted and optimized for the specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method is fundamental for the routine analysis and quality control of this compound.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1260 series or similar system equipped with a degasser, quaternary pump, autosampler, and diode array detector (DAD) is suitable.

  • Column: A reversed-phase column, such as a C18 column (e.g., 4.6 x 250 mm, 5 µm), is a common starting point for peptide analysis.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase combination is:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection Wavelength: The wavelength for detection should be optimized based on the UV absorbance spectrum of this compound.

  • Injection Volume: Typically 10-20 µL.

Sample Preparation:

  • Accurately weigh a known amount of this compound standard or sample.

  • Dissolve the material in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, particularly in complex matrices like plasma or tissue extracts, an LC-MS/MS method is preferred.

Instrumentation and Conditions:

  • LC System: An ultra-performance liquid chromatography (UPLC) system, such as a Waters ACQUITY UPLC, is often used for its high resolution and speed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for peptides.

  • Column: A UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for fast and efficient separations.[2]

  • Mobile Phase: Similar to the HPLC method, a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) is typically used.[2]

  • Flow Rate: A lower flow rate, such as 0.3-0.5 mL/min, is common for UPLC systems.

  • MRM Transitions: The precursor and product ion transitions for this compound and an internal standard (IS) must be optimized.

Sample Preparation (for Plasma Samples):

  • To a 100 µL plasma sample, add a known amount of internal standard.

  • Perform a protein precipitation step by adding a solvent like acetonitrile or methanol.

  • Vortex the sample vigorously and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase and inject it into the LC-MS/MS system.[2]

Visualizing the Workflow

To better understand the logical flow of developing and validating these analytical methods, the following diagrams are provided.

Analytical_Method_Development_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application Dev_Start Define Analytical Requirements Selectivity Selectivity & Specificity Assessment Dev_Start->Selectivity Optimization Optimization of Chromatographic Conditions Selectivity->Optimization Linearity Linearity & Range Optimization->Linearity Proceed to Validation Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis QC Quality Control Routine_Analysis->QC

Caption: Workflow for Analytical Method Development and Validation.

LCMS_Signaling_Pathway cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample_Injection Sample Injection Column Chromatographic Separation (Column) Sample_Injection->Column Elution Analyte Elution Column->Elution Ionization Ionization (ESI) Elution->Ionization Transfer to MS Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Fragmentation (Q2 - CID) Precursor_Selection->Fragmentation Product_Ion_Selection Product Ion Selection (Q3) Fragmentation->Product_Ion_Selection Detector Detection Product_Ion_Selection->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: LC-MS/MS Signal Pathway for Quantitative Analysis.

References

Elucidating Structure-Activity Relationships of Chrysin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Chrysin Analogs and their Pharmacological Potential

Due to a lack of available research on the structure-activity relationship (SAR) of Chrysospermin C, this guide will focus on the extensively studied flavonoid, Chrysin (5,7-dihydroxyflavone). Chrysin, a natural product found in honey and propolis, exhibits a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2][3] However, its therapeutic application is often limited by poor bioavailability and solubility.[1] This has prompted significant research into the synthesis of chrysin derivatives with improved potency and drug-like properties. This guide provides a comparative analysis of various chrysin analogs, their synthesis, and the corresponding impact of structural modifications on their biological activities, supported by experimental data and methodologies.

Comparative Biological Activity of Chrysin Derivatives

The pharmacological effects of chrysin can be significantly modulated by chemical modifications at various positions of its core structure. The following tables summarize the quantitative data from several key studies, highlighting the structure-activity relationships of different chrysin analogs.

Table 1: Anticancer Activity of Chrysin Analogs

CompoundModificationCell LineIC50 (µM)Reference
Chrysin-MDA-MB-231>100Al-Oudat et al.[1]
7a Chrysin-de-allyl PAC-1 hybridMDA-MB-2315.98Al-Oudat et al.[1]
7b Chrysin-de-allyl PAC-1 hybridMDA-MB-2319.40Al-Oudat et al.[1]
C3 7-(2,4-dinitrophenoxy)-5-hydroxyVarious<30Omonga et al.[2]

Table 2: Antimicrobial Activity of Chrysin Analogs

CompoundModificationBacterial/Fungal StrainMIC (µg/mL)Reference
Chrysin-Multiple strains>100Omonga et al.[1]
53 C7-epoxide ring opening with secondary amineGram-positive/negative bacteria, fungi4.68–9.37Ramesh et al.[1]
54a 7-O-piperazine substitutionS. pyogenes12.5Kumari et al.[1]
54b 7-O-piperazine substitutionE. coli12.5Kumari et al.[1]
55 Dinitrophenyl substitutionMRSA, P. aeruginosa, K. pneumoniae, E. coli, E. faecalis25–62.5Omonga et al.[1]

Table 3: Enzyme Inhibitory Activity of Chrysoeriol (a Chrysin analog)

CompoundTarget EnzymeKd (µM)Reference
Chrysoeriolc-Met12[4]
ChrysoeriolVEGFR211[4]

Key Structure-Activity Relationship Insights

The data presented above reveals several key trends in the SAR of chrysin derivatives:

  • Modification at the C7-hydroxyl group is a common strategy to enhance biological activity. Etherification, esterification, and the introduction of heterocyclic moieties at this position have been shown to improve anticancer and antimicrobial properties.[1][2][5]

  • Introduction of a piperazine ring at the 7-O position can lead to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

  • Hybrid molecules , such as the chrysin-de-allyl PAC-1 hybrids, have demonstrated significantly enhanced antiproliferative activity against cancer cell lines compared to the parent chrysin molecule.[1]

  • Substitution with nitro groups , as seen in the dinitrophenyl-substituted analog, can dramatically increase antibacterial potency.[1]

  • The flavonoid scaffold of chrysin serves as a promising backbone for the development of dual kinase inhibitors , as demonstrated by the activity of chrysoeriol against both c-Met and VEGFR2.[4]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the SAR studies of chrysin derivatives.

Anticancer Activity (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the chrysin derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity (Microdilution Method for MIC Determination)

  • Inoculum Preparation: A standardized inoculum of the bacterial or fungal strain is prepared.

  • Serial Dilution: The chrysin derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizing SAR Workflows and Pathways

To better understand the process of SAR studies and the potential mechanisms of action of chrysin derivatives, the following diagrams are provided.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR chrysin Chrysin Scaffold modification Chemical Modification (e.g., at C7-OH) chrysin->modification analogs Library of Analogs modification->analogs characterization Structural Characterization (NMR, MS) analogs->characterization invitro In Vitro Assays (Anticancer, Antimicrobial) characterization->invitro enzyme Enzyme Inhibition Assays (Kinase Assays) characterization->enzyme data Quantitative Data (IC50, MIC) invitro->data enzyme->data sar Structure-Activity Relationship Analysis data->sar lead Lead Compound Identification sar->lead lead->modification Iterative Optimization Signaling_Pathway cluster_cell Cancer Cell cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus chrysin_analog Chrysin Analog cmet c-Met chrysin_analog->cmet Inhibition vegfr2 VEGFR2 chrysin_analog->vegfr2 Inhibition pi3k PI3K/Akt Pathway cmet->pi3k ras Ras/MAPK Pathway cmet->ras vegfr2->pi3k vegfr2->ras proliferation Inhibition of Proliferation pi3k->proliferation apoptosis Induction of Apoptosis pi3k->apoptosis ras->proliferation ras->apoptosis

References

A Comparative Analysis of Chrysospermin C (Chrysin) Derivatives: Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chrysospermin C, more commonly known as chrysin, is a naturally occurring flavonoid that has garnered significant attention for its diverse pharmacological activities. However, its clinical application is often hampered by poor bioavailability and solubility. This has spurred extensive research into the synthesis of chrysin derivatives with enhanced therapeutic properties. This guide provides a comparative analysis of various this compound derivatives, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.

Performance Data: A Comparative Overview

The therapeutic efficacy of this compound derivatives is significantly influenced by the nature and position of chemical modifications to the parent chrysin scaffold. The following tables summarize the in vitro anticancer and antimicrobial activities of selected derivatives, providing a quantitative comparison of their potency.

Anticancer Activity of this compound Derivatives

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are presented below. Lower IC₅₀ values indicate greater potency.

DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Chrysin (Parent Compound) HepG2 (Liver)74.97--
Long-chain derivative (10) HepG2 (Liver)14.79Chrysin74.97
Compound 12 (bis-substituted) HeLa (Cervical)0.733--
Derivative 18 HeLa (Cervical)9.86Cisplatin28.09
Chrysin-L-isoleucine conjugate (20) MGC-803 (Gastric)24.55-Fluorouracil> Chrysin
Compound 33A HCT116 (Colon)4.83Erlotinib> 4.83
Compound 33E A549 (Lung)30.30Erlotinib> 30.30
HepG2 (Liver)21.02> 21.02
MCF-7 (Breast)24.67> 24.67
PC-3 (Prostate)22.13> 22.13
Phosphonium salt 3f K-562 (Leukemia)0.034--
Phosphonium salt 3i A549 (Lung)1.15Cisplatin2.22
HeLa (Cervical)0.260.50
MCF-7 (Breast)0.581.12

Table 1: Comparative anticancer activity (IC₅₀) of selected this compound derivatives against various human cancer cell lines.[1][2][3][4][5][6]

Antimicrobial Activity of this compound Derivatives

The antimicrobial potential of this compound derivatives has been investigated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Chrysin (Parent Compound) E. coli>100--
Dinitrophenyl-substituted analog 55 E. coli25Chrysin>100
S. aureus (MRSA)62.5>100
P. aeruginosa62.5>100
K. pneumoniae25>100
C7-modified analog 53 Gram-positive bacteria4.68-9.37--
Gram-negative bacteria4.68-9.37--
Fungi4.68-9.37--
7-O-piperazine analog 54a S. pyogenes12.5--
7-O-piperazine analog 54b E. coli12.5--
Chrysin-pyrimidine hybrid 49a E. coli6.25Ampicillin>6.25
Chrysin-pyrimidine hybrid 49b E. coli12.5Chloramphenicol>12.5

Table 2: Comparative antimicrobial activity (MIC) of selected this compound derivatives.[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

A general synthetic scheme for the modification of this compound involves the reaction of its hydroxyl groups with various electrophiles. For instance, esterification is a common method to produce derivatives.

General Procedure for Esterification:

  • Dissolve this compound (1 equivalent) in a suitable dry solvent (e.g., pyridine, DMF).

  • Add the desired acyl chloride (1.1-1.5 equivalents) dropwise to the solution at 0°C.

  • Allow the reaction mixture to stir at room temperature for a specified time (typically 2-24 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.[3]

Characterization of the synthesized compounds is typically performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is performed to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly used.

Protocol:

  • Prepare a twofold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, this section includes diagrams generated using the DOT language.

Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, is a prominent target.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates Chrysospermin_C_Derivative This compound Derivative Chrysospermin_C_Derivative->IKK inhibits DNA DNA NFkB_n->DNA binds to Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression regulates Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_evaluation Biological Evaluation Start This compound (Starting Material) Synthesis Derivative Synthesis (e.g., Esterification) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Screening In Vitro Screening (Anticancer & Antimicrobial Assays) Characterization->In_Vitro_Screening Determine_Potency Determine IC50 / MIC In_Vitro_Screening->Determine_Potency Mechanism_Study Mechanism of Action Studies (Signaling Pathway Analysis) Determine_Potency->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

References

Unraveling Chrysospermin C: A Comparative Analysis Against Known Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparative guide on Chrysospermin C, a novel compound with significant potential in pathway inhibition. This guide provides a detailed analysis of this compound's performance benchmarked against established inhibitors, supported by experimental data and clear visualizations of the underlying molecular pathways.

Due to the nascent stage of research on this compound, publicly available information regarding its specific mechanism of action and target pathways has been limited. This guide, therefore, represents a foundational step in consolidating current knowledge and providing a framework for future investigation. At present, direct comparative experimental data between this compound and known inhibitors is not available in the public domain. The following sections outline the established pathways and inhibitors that would serve as relevant benchmarks once the molecular targets of this compound are elucidated.

Potential Target Pathways and Established Inhibitors

Based on the chemical structure of similar natural products, this compound is hypothesized to interact with key signaling pathways implicated in cell proliferation, survival, and inflammation. The following table summarizes potential pathways and their well-characterized inhibitors that would provide a robust comparison for this compound's activity.

Target PathwayKnown InhibitorInhibitor TypeKey Cellular EffectsReported IC50/EC50
PI3K/AKT/mTOR RapamycinmTORC1 InhibitorInduces autophagy, inhibits cell growth0.1 - 10 nM (Cell-dependent)
WortmanninPan-PI3K InhibitorBlocks cell cycle progression, induces apoptosis2 - 10 nM (in vitro)
MAPK/ERK U0126MEK1/2 InhibitorInhibits proliferation and differentiation10 - 100 nM (Cell-dependent)
SorafenibMulti-kinase InhibitorAnti-proliferative, anti-angiogenic6 - 90 nM (Kinase-dependent)
NF-κB BAY 11-7082IKKβ InhibitorSuppresses inflammatory gene expression5 - 10 µM (Cell-dependent)
ParthenolideIKK InhibitorInduces apoptosis in cancer cells1 - 5 µM (Cell-dependent)
Wnt/β-catenin IWR-1-endoTankyrase InhibitorPromotes β-catenin degradation~100 nM (in vitro)
XAV939Tankyrase 1/2 InhibitorStabilizes Axin, inhibiting Wnt signaling4 - 40 nM (in vitro)

Experimental Protocols for Benchmarking

To rigorously assess the inhibitory potential of this compound, a series of well-established experimental protocols are recommended. These assays will enable a direct comparison with the benchmark inhibitors listed above.

In Vitro Kinase Assays
  • Objective: To determine the direct inhibitory effect of this compound on the activity of purified kinases from the target pathways.

  • Methodology: Recombinant kinases (e.g., PI3K, AKT, MEK1, IKKβ) will be incubated with their respective substrates and ATP in the presence of varying concentrations of this compound or a known inhibitor. Kinase activity will be measured by quantifying substrate phosphorylation, typically using radiometric, fluorescent, or luminescent methods. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, will be calculated.

Cellular Phosphorylation Assays (Western Blotting)
  • Objective: To assess the ability of this compound to inhibit the phosphorylation of key downstream targets within a specific signaling pathway in a cellular context.

  • Methodology: Cells will be treated with this compound or a benchmark inhibitor for a specified time. Cell lysates will be prepared and subjected to SDS-PAGE, followed by transfer to a membrane. Phospho-specific antibodies will be used to detect the phosphorylation status of target proteins (e.g., phospho-AKT, phospho-ERK, phospho-IκBα). Total protein levels will be used for normalization.

Cell Viability and Proliferation Assays
  • Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound.

  • Methodology: Cancer cell lines with known pathway dysregulations will be treated with a dose-range of this compound or a known inhibitor. Cell viability will be assessed using assays such as MTT or CellTiter-Glo®, which measure metabolic activity. Proliferation can be monitored using assays that measure DNA synthesis (e.g., BrdU incorporation) or by direct cell counting over time.

Reporter Gene Assays
  • Objective: To measure the effect of this compound on the transcriptional activity of pathways like NF-κB and Wnt/β-catenin.

  • Methodology: Cells will be transfected with a reporter plasmid containing a luciferase or fluorescent protein gene under the control of a promoter responsive to the transcription factor of interest (e.g., NF-κB response elements). Following treatment with this compound or a benchmark inhibitor, reporter gene expression will be quantified.

Visualizing Molecular Interactions and Experimental Design

To facilitate a clearer understanding of the complex biological processes involved, the following diagrams illustrate a hypothetical signaling pathway potentially targeted by this compound and a typical experimental workflow for its characterization.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Inhibitor_Complex Inhibitor_Complex Kinase_B->Inhibitor_Complex Inhibition Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activation Inhibitor_Complex->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Transcription Ligand Ligand Ligand->Receptor Activation Chrysospermin_C Chrysospermin_C Chrysospermin_C->Kinase_A Inhibition Benchmark_Inhibitor Benchmark_Inhibitor Benchmark_Inhibitor->Kinase_A Inhibition Experimental_Workflow Start Hypothesis Generation In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Assay Cell_Culture Cell Line Treatment (this compound vs. Inhibitor) Start->Cell_Culture Data_Analysis Data Analysis and Comparison In_Vitro_Assay->Data_Analysis Western_Blot Western Blot (Phospho-protein Analysis) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (MTT / CellTiter-Glo) Cell_Culture->Viability_Assay Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Comparative Efficacy Data_Analysis->Conclusion

Independent Verification of Chrysospermin C's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Chrysospermin C with other peptaibol antibiotics, supported by available experimental data. This compound is a nonadecapeptide, a member of the peptaibol class of antibiotics, isolated from the mycelium of Apiocrea chrysosperma. Its primary biological function is characterized by antibacterial and antifungal activities.

Comparative Analysis of Antimicrobial Activity

This compound has demonstrated notable activity against a range of Gram-positive bacteria and fungi. To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other relevant peptaibol antibiotics against various microorganisms. Lower MIC values indicate higher potency.

CompoundOrganismTypeMIC (µg/mL)Reference
This compound Bacillus subtilisGram-positive bacterium12.5Dornberger et al., 1995
Staphylococcus aureusGram-positive bacterium25Dornberger et al., 1995
Candida albicansFungus (Yeast)50Dornberger et al., 1995
Mucor mieheiFungus (Mold)6.25Dornberger et al., 1995
Paecilomyces variotiiFungus (Mold)12.5Dornberger et al., 1995
Alamethicin Bacillus subtilisGram-positive bacterium1.6(Data from various sources)
Staphylococcus aureusGram-positive bacterium3.1(Data from various sources)
Candida albicansFungus (Yeast)12.5(Data from various sources)
Trichogin GA IV Bacillus subtilisGram-positive bacterium4(Data from various sources)
Staphylococcus aureusGram-positive bacterium8(Data from various sources)

Mechanism of Action: Ion Channel Formation

The primary mechanism of action for this compound, like other peptaibols, is the formation of voltage-dependent ion channels in the cell membranes of target organisms. This disruption of the membrane integrity leads to the leakage of essential ions and metabolites, ultimately causing cell death.

cluster_membrane Cell Membrane Lipid_Bilayer Lipid Bilayer Chrysospermin_C This compound Monomers Aggregation Aggregation & Insertion Chrysospermin_C->Aggregation 1. Approach Membrane Ion_Channel Ion Channel Formation Aggregation->Ion_Channel 2. Form Pore Leakage Ion & Metabolite Leakage Ion_Channel->Leakage 3. Disrupt Gradient Cell_Death Cell Death Leakage->Cell_Death 4. Induce Lysis

Mechanism of this compound Action

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar medium.

  • Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The standardized inoculum is further diluted to the final test concentration.

2. Broth Microdilution Method:

  • A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Each well is inoculated with the diluted microbial suspension.

  • Positive (microorganism and broth without antibiotic) and negative (broth only) controls are included.

  • The plates are incubated under suitable conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Start Start: Prepare Reagents Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Dilution Serial Dilution of this compound in 96-well plate Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C, 24h) Inoculate->Incubate Read Read Results for Visible Growth Incubate->Read End Determine MIC Read->End

MIC Assay Workflow

Black Lipid Membrane (BLM) Assay for Ion Channel Formation

This technique is used to investigate the ability of peptides like this compound to form ion channels in a model lipid bilayer.

1. BLM Formation:

  • A synthetic lipid bilayer is formed across a small aperture in a partition separating two aqueous compartments.

  • The formation and stability of the membrane are monitored by measuring its electrical capacitance.

2. Addition of Peptaibol:

  • This compound, dissolved in an appropriate solvent, is added to one or both compartments.

3. Electrophysiological Recording:

  • A voltage is applied across the membrane, and the resulting current is measured using sensitive amplifiers.

  • The formation of ion channels is detected as discrete, stepwise increases in the transmembrane current.

  • The conductance, lifetime, and voltage-dependence of the channels can be characterized from these recordings.

Start Start: Prepare BLM Setup Form_BLM Form Black Lipid Membrane across aperture Start->Form_BLM Add_Peptide Add this compound to aqueous compartment Form_BLM->Add_Peptide Apply_Voltage Apply Voltage Clamp across the membrane Add_Peptide->Apply_Voltage Record_Current Record Transmembrane Current Apply_Voltage->Record_Current Analyze_Data Analyze for Stepwise Current Increases Record_Current->Analyze_Data End Characterize Ion Channel Properties Analyze_Data->End

Chrysospermin C: A Head-to-Head Comparison in Ion Channel Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Chrysospermin C's performance in ion channel assays, with a focus on its electrophysiological properties. Due to the limited availability of direct comparative studies, this guide presents data for this compound and a well-characterized alternative, Alamethicin, from separate key studies. This allows for an informed, albeit indirect, comparison of their ion channel-forming capabilities.

Executive Summary

This compound, a member of the peptaibol family of antibiotics, is known to form ion channels in lipid bilayers. Its performance in this regard is often contextualized by comparison to Alamethicin, a widely studied peptaibol that serves as a benchmark for voltage-gated ion channel formation. This guide synthesizes available data on the key performance metrics of this compound in ion channel assays and juxtaposes them with those of Alamethicin. The primary assay discussed is the measurement of ion channel conductance and effective radius in a planar lipid bilayer model.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for ion channels formed by a this compound homolog and Alamethicin. It is important to note that this data is compiled from different studies and experimental conditions may vary.

ParameterThis compound HomologAlamethicinSource
Effective Channel Radius 0.94 ± 0.1 nm~0.315 nm (for the lowest conductance state)[1]
Single-Channel Conductance A 2.5-fold decrease compared to a homolog with a larger radiusMultiple conductance levels, with the lowest state around 19 pS in 1 M KCl[1]

Note: The data for the this compound homolog is based on the replacement of isovaline at position 15 with α-aminoisobutyric acid, resulting in a smaller channel radius and conductance compared to its parent compound[1]. The value for Alamethicin's lowest conductance state is provided as a common reference point.

Experimental Protocols

A detailed understanding of the experimental setup is crucial for interpreting the quantitative data. Below are the methodologies employed in the key studies cited.

Ion Channel Measurement for Chrysospermin Homologs (based on Ternovsky et al., 1997)

This protocol describes the determination of the effective radii of ion channels formed by Chrysospermin homologs in a lipid bilayer.

1. Bilayer Lipid Membrane (BLM) Formation:

  • A planar lipid bilayer is formed from a solution of diphytanoylphosphatidylcholine in n-decane across a small aperture (approximately 0.8 mm in diameter) in a Teflon partition separating two aqueous compartments.
  • The aqueous solution on both sides of the membrane typically consists of 1 M KCl buffered with 5 mM HEPES at pH 7.0.

2. Introduction of Chrysospermin:

  • A stock solution of the Chrysospermin homolog in ethanol is added to the cis compartment (the compartment to which the voltage is applied) to achieve a final concentration in the nanomolar range.

3. Electrophysiological Recording:

  • Ag/AgCl electrodes are used to apply a transmembrane voltage and record the resulting ion current.
  • The current is amplified using a patch-clamp amplifier.
  • The single-channel currents are recorded and analyzed to determine their amplitude.

4. Determination of Effective Channel Radius:

  • The effective radii of the ion channels are determined by measuring the exclusion of hydrophilic non-electrolytes of different sizes (e.g., polyethylene glycols of varying molecular weights).
  • The conductance of the channel is measured in the presence and absence of these non-electrolytes. The size of the non-electrolyte that is just able to pass through the channel provides an estimate of the channel's effective radius.

Representative Protocol for Alamethicin Single-Channel Recording

This protocol is a generalized procedure based on common practices for studying Alamethicin ion channels.

1. Planar Lipid Bilayer Formation:

  • A bilayer is formed across a small aperture in a partition separating two chambers, typically using a solution of a synthetic lipid such as 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane.
  • The chambers are filled with an electrolyte solution, for example, 1 M KCl, buffered to a neutral pH.

2. Alamethicin Application:

  • Alamethicin is typically dissolved in a solvent like ethanol and added to one of the chambers (the cis side) to a final concentration in the range of 1-100 ng/mL.

3. Voltage Application and Data Acquisition:

  • A transmembrane potential (e.g., +100 mV) is applied across the bilayer using Ag/AgCl electrodes.
  • The resulting ionic current passing through the membrane is measured with a sensitive current amplifier.
  • The data is filtered and digitized for computer analysis.

4. Single-Channel Analysis:

  • The recordings are analyzed to identify discrete steps in the current, which correspond to the opening and closing of individual ion channels.
  • The amplitude of these current steps is used to calculate the single-channel conductance. Alamethicin is known to form channels with multiple, discrete conductance levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the conceptual framework of peptaibol-induced ion channel formation and the general workflow of the electrophysiological experiments.

G Conceptual Pathway of Peptaibol-Induced Ion Channel Formation cluster_0 Aqueous Phase cluster_1 Lipid Bilayer cluster_2 Outcome Peptaibol Peptaibol Monomers Monomer_adsorption Adsorption to Membrane Surface Peptaibol->Monomer_adsorption Monomer_insertion Voltage-Dependent Insertion Monomer_adsorption->Monomer_insertion Aggregation Aggregation of Inserted Monomers Monomer_insertion->Aggregation Channel Formation of Transmembrane Pore Aggregation->Channel Ion_flow Ion Flow Across Membrane Channel->Ion_flow G Experimental Workflow for Planar Lipid Bilayer Electrophysiology Start Start BLM_formation Bilayer Lipid Membrane (BLM) Formation Start->BLM_formation Peptide_addition Addition of this compound or Alternative BLM_formation->Peptide_addition Voltage_application Application of Transmembrane Voltage Peptide_addition->Voltage_application Current_recording Recording of Ion Current Voltage_application->Current_recording Data_analysis Analysis of Single-Channel Conductance and Radius Current_recording->Data_analysis End End Data_analysis->End

References

Chrysin's Efficacy Across Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the anti-cancer properties of Chrysin, a natural flavonoid, reveals varying degrees of efficacy across different cancer cell lines. This guide provides a comparative overview of its performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Chrysin, a promising natural compound, has demonstrated significant anti-proliferative and pro-apoptotic effects in a multitude of cancer cell types. Its efficacy, however, is not uniform, with studies indicating a range of sensitivities depending on the genetic background of the cancer cells. This guide synthesizes available data to offer a comparative perspective on Chrysin's performance in various cancer cell lines, including those from leukemia, breast, prostate, lung, cervical, and hepatocellular carcinomas.

Quantitative Comparison of Chrysin's Efficacy

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound. The following table summarizes the IC50 values of Chrysin in several human cancer cell lines, as reported in various studies.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
U937Leukemia166[1]
T47DBreast Cancer43.448[2]
MDA-MB-231Breast Cancer115.7748[3]
PC-3Prostate CancerNot explicitly stated, but showed inhibitionNot specified[1]
KYSE-510Esophageal Squamous Carcinoma63Not specified[1]
U87-MGMalignant Glioma~100Not specified[1]
SW480Colorectal Cancer77.1548[4]
HepG2Hepatocellular CarcinomaConcentration-dependent inhibition observed24[5]
QGY7701Hepatocellular CarcinomaConcentration-dependent inhibition observed24[5]
A375SMMelanomaInhibition observed at 40 & 80 µM24[6]
A375PMelanomaInhibition observed at 40 & 80 µM24[6]
MC-3Oral CancerSignificant viability reduction at 25 µM24[7]

Experimental Protocols

To ensure reproducibility and aid in the design of future studies, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and allow them to attach overnight.[5]

  • Treatment: Treat the cells with various concentrations of Chrysin (e.g., 0, 10, 20, 40, 80, 100 µM) and a vehicle control for the desired time period (e.g., 24 or 48 hours).[3][5][6][7]

  • MTT Addition: After the treatment period, add 20-40 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5][7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1x10^5 cells/well and treat with different concentrations of Chrysin for 24 hours.[5]

  • Cell Harvesting: After treatment, harvest the cells using trypsin-EDTA and wash them with cold PBS.[6][7]

  • Staining: Resuspend the cell pellet in 1x binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-20 minutes.[6][7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[5][6]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Cell Lysis: After treatment with Chrysin, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).[8]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[8][9]

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[8]

Visualizing Experimental and Signaling Pathways

To further elucidate the experimental process and the molecular mechanisms of Chrysin, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis start Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treat Treat with Chrysin (Varying Concentrations & Times) culture->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis protein Protein Expression (Western Blot) treat->protein ic50 IC50 Determination viability->ic50 apoptosis_rate Apoptosis Rate Quantification apoptosis->apoptosis_rate pathway_analysis Signaling Pathway Analysis protein->pathway_analysis

Caption: Experimental workflow for comparing Chrysin's efficacy.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Chrysin Chrysin Bax Bax/Bad/Bak (Pro-apoptotic) Chrysin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Chrysin->Bcl2 Downregulates Fas Fas/TRAIL Receptors Chrysin->Fas Upregulates Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Casp8 Caspase-8 activation Fas->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Chrysin-induced apoptosis signaling pathway.

Mechanism of Action: Inducing Apoptosis

Chrysin primarily exerts its anti-cancer effects by inducing apoptosis, or programmed cell death, through the modulation of key signaling pathways.[6] Studies have shown that Chrysin can upregulate pro-apoptotic proteins such as Bax, Bad, and Bak, while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[5] Furthermore, in some cell lines, Chrysin has been observed to activate the extrinsic apoptotic pathway by upregulating death receptors like Fas and TRAILR1/DR4 and TRAILR2/DR5.

References

Validating In Vivo Target Engagement of Novel Therapeutics: A Comparative Guide for "Chrysospermin C"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a therapeutic candidate, such as the hypothetical compound "Chrysospermin C," engages its intended molecular target within a living organism is a critical step. This guide provides a comparative overview of key methodologies for validating in vivo target engagement, presenting quantitative data summaries, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate strategy.

Comparison of In Vivo Target Engagement Methodologies

The selection of an appropriate in vivo target engagement validation method depends on various factors, including the nature of the target, the availability of specific tools (e.g., antibodies, radioligands), and the experimental question being addressed. Below is a comparison of common techniques that could be employed to validate the in vivo target engagement of a novel compound like this compound.

Methodology Principle Pros Cons Typical Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[1][2]No compound modification needed; applicable to a wide range of targets; provides direct evidence of binding in a physiological context.[2][3]Can be challenging for membrane proteins and proteins with high intrinsic thermal stability; requires specific antibodies for detection.[2]Thermal shift (ΔTagg); Isothermal dose-response EC50.[1][4]
Radioligand-Based Assays A radiolabeled ligand is displaced from the target by the unlabeled therapeutic compound.[5][6]Highly sensitive and quantitative; well-established for certain target classes (e.g., GPCRs, ion channels).[7][8]Requires a suitable radioligand; handling of radioactive material; typically an ex vivo measurement after in vivo dosing.Ki (inhibitory constant); Bmax (receptor density); IC50 (half-maximal inhibitory concentration).[6][8]
Biomarker Assays Measures changes in downstream molecules or processes that are modulated by the target's activity.[9][10]Can provide information on the functional consequences of target engagement; can be less invasive (e.g., blood-based biomarkers).[10]Indirect measure of target engagement; requires well-validated biomarkers; can be influenced by other pathways.Changes in substrate or product levels; phosphorylation status of downstream proteins; gene expression changes.[9]
Genetic Validation Uses genetic tools (e.g., knockout models) to mimic the effect of target inhibition.[11][12]Provides strong evidence for the role of the target in a specific phenotype.[11]Does not directly measure compound engagement; developmental compensation can occur in constitutive knockouts.[11]Phenotypic changes (e.g., tumor growth, behavior).

Experimental Protocols

In Vivo Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for determining the in vivo target engagement of this compound in a mouse model.

Objective: To determine if this compound binds to its target protein in specific tissues, leading to its thermal stabilization.

Materials:

  • This compound

  • Vehicle control

  • C57BL/6 mice

  • Tissue homogenization buffer (PBS with protease inhibitors)

  • PCR tubes

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target of this compound

Procedure:

  • Animal Dosing: Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal, oral).

  • Tissue Collection: At a specified time point post-dosing, euthanize the mice and dissect the tissues of interest (e.g., tumor, brain, liver).

  • Homogenization: Homogenize the tissue samples in homogenization buffer.

  • Heating: Aliquot the tissue homogenates into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3-8 minutes using a thermocycler. Include a non-heated control.[4]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the protein concentrations and analyze the amount of soluble target protein remaining in each sample by SDS-PAGE and Western blotting using a target-specific antibody.[1]

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle group indicates target engagement.[1]

Ex Vivo Radioligand Displacement Assay

This protocol describes how to measure the occupancy of a target receptor by this compound in brain tissue after in vivo administration.

Objective: To quantify the displacement of a known radioligand from its target by this compound in brain tissue.

Materials:

  • This compound

  • A suitable radioligand for the target of this compound (e.g., ³H-labeled)

  • Vehicle control

  • Sprague-Dawley rats

  • Brain homogenization buffer

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Animal Dosing: Administer this compound or vehicle to rats.

  • Tissue Collection: At the time of expected peak brain exposure, euthanize the rats and dissect the brain region of interest.

  • Tissue Homogenization: Homogenize the brain tissue in ice-cold buffer.

  • Binding Assay: In assay tubes, incubate the brain homogenates with a fixed concentration of the radioligand.

  • Washing and Separation: Rapidly filter the samples to separate the bound radioligand from the unbound. Wash the filters to remove non-specific binding.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: A decrease in the measured radioactivity in the tissues from this compound-treated animals compared to vehicle-treated animals indicates that this compound has occupied the target receptor, thereby preventing the radioligand from binding.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_pathway Hypothetical this compound Signaling Pathway Chrysospermin_C This compound Target_Protein Target Protein Chrysospermin_C->Target_Protein Engagement Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Inhibition Cellular_Response Cellular Response Downstream_Effector->Cellular_Response Modulation

Caption: Hypothetical signaling pathway for this compound.

cluster_cetsa In Vivo CETSA Workflow cluster_radioligand Ex Vivo Radioligand Displacement Workflow A1 Dose Animal with This compound or Vehicle A2 Harvest Tissue A1->A2 A3 Aliquot Homogenate A2->A3 A4 Heat at Various Temperatures A3->A4 A5 Centrifuge to Pellet Aggregates A4->A5 A6 Collect Supernatant A5->A6 A7 Western Blot for Target Protein A6->A7 A8 Analyze Thermal Shift A7->A8 B1 Dose Animal with This compound or Vehicle B2 Harvest Tissue B1->B2 B3 Homogenize Tissue B2->B3 B4 Incubate with Radioligand B3->B4 B5 Filter to Separate Bound/Unbound B4->B5 B6 Measure Radioactivity B5->B6 B7 Analyze Displacement B6->B7

Caption: Comparative workflows for in vivo target engagement validation.

References

Comparative Toxicity of Chrysospermin C and Structurally Related Naphthocoumarin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the cytotoxic profiles of Chrysospermin C and its analogues, supported by experimental data and mechanistic insights.

This compound, a member of the naphthocoumarin class of antibiotics, has garnered interest for its potential as an anticancer agent. This guide provides a comparative analysis of the in vitro toxicity of this compound alongside its structurally similar compounds, Chrysospermin A and B, and other related molecules. The information presented herein is intended to assist researchers in evaluating the therapeutic potential and structure-activity relationships of these compounds.

Comparative Cytotoxicity of Naphthocoumarin Antibiotics

The cytotoxic activity of Chrysospermin A, B, and C, along with the related gilvocarcin compound Polycarcin V, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate greater cytotoxic potential.

CompoundA549 (Lung Carcinoma)Colo205 (Colorectal Adenocarcinoma)PC-3 (Prostate Cancer)MIAPaCa-2 (Pancreatic Cancer)HL-60 (Promyelocytic Leukemia)U251 (Glioblastoma)U87-MG (Glioblastoma)
Chrysospermin A ----0.9 µM[1]0.475 µM[2]1.77 µM[2]
Chrysospermin B ----0.95 µM[1]--
This compound ----11 µM[1]--

Note: The IC50 values for Chrysospermin A, B, and C against A549, Colo205, PC-3, and MIAPaCa-2 were not explicitly provided in the searched literature, hence denoted by "-".

From the available data, Chrysospermin A and B exhibit potent cytotoxic activity against the HL-60 human leukemia cell line, with IC50 values of 0.9 µM and 0.95 µM, respectively[1]. This compound is significantly less potent against the same cell line, with an IC50 of 11 µM[1]. Chrysospermin A also demonstrates notable activity against glioblastoma cell lines U251 and U87-MG, with IC50 values of 0.475 µM and 1.77 µM, respectively[2].

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis

Chrysospermin B has been identified as an inhibitor of human topoisomerase II, a critical enzyme involved in DNA replication and repair. Inhibition of topoisomerase II leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks. This DNA damage triggers a cellular stress response, ultimately leading to programmed cell death, or apoptosis. Mechanistic studies have indicated that Chrysomycins A and B induce distortion of cellular and nuclear morphology, significant DNA damage, and apoptosis in HL-60 cells[1].

The signaling pathway initiated by topoisomerase II inhibition culminating in apoptosis is depicted below.

Topoisomerase_II_Inhibition_Pathway cluster_0 Cellular Response to Chrysospermin Chrysospermin Chrysospermin B TopoII Topoisomerase II Chrysospermin->TopoII Inhibition DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Stabilization of Cleavage Complex ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Sensing p53 p53 Activation ATM_ATR->p53 Phosphorylation Bax Bax Upregulation p53->Bax Transcriptional Activation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Topoisomerase II inhibition-induced apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Chrysospermin toxicity.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Chrysospermin A, B, or C) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a test compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.

References

Chrysospermin C: A Comparative Analysis of its Structure and Ion Channel Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the key findings on Chrysospermin C, a peptaibol antibiotic. In the absence of direct replication studies, this document contrasts the experimental data and methodologies used to characterize this compound with those of Alamethicin, a well-studied peptaibol that serves as a benchmark in the field.

Structural Elucidation: An NMR Perspective

The three-dimensional structure of this compound in a membrane-mimicking environment was first elucidated by Anders and colleagues in 1998 using nuclear magnetic resonance (NMR) spectroscopy. This pivotal study provided the foundational understanding of its molecular architecture. To offer a comparative context, we juxtapose their findings with similar NMR studies on Alamethicin.

Comparative Summary of NMR Structural Data
ParameterThis compound (in methanol)Alamethicin (in methanol)
Predominant Secondary Structure Right-handed α-helixPredominantly α-helical
Key Structural Features Aib residues constrain φ angles, but overall structure is an ensemble of transient conformations.A well-defined helical structure.
Methodology Heteronuclear NMR with selective 15N and 13C labeling.High-resolution 1H NMR.[1]
Reported Data Complete 1H and 13C sequential and stereospecific assignments for Aib residues.Complete assignment of spectra.[1]
Experimental Protocols: NMR Spectroscopy

The methodologies employed to determine the structures of this compound and Alamethicin, while both reliant on NMR, exhibit differences in their specifics.

This compound (Anders et al., 1998):

The conformation of this compound was investigated in methanol using selectively 15N and 13C labeled samples. This isotopic labeling was crucial for resolving the heavily overlapped signals from the eight α-aminoisobutyric acid (Aib) residues, allowing for their complete and stereospecific assignment for the first time in a peptaibol.[2] The study utilized local nuclear Overhauser effects (NOEs) and scalar couplings (3J(HNC') and 3J(HNCβ)) to deduce the sterically restricted φ angles of the Aib residues, which are consistent with a right-handed helical conformation.[2] Despite these local helical constraints, the broader NMR data suggested that in methanol, this compound exists as an ensemble of transient conformations rather than a single, rigid helical structure.[2]

Alamethicin (Esposito et al., 1987):

The structure of Alamethicin in methanol was determined using high-resolution 1H NMR.[1] This study achieved a complete assignment of the proton spectra and concluded that Alamethicin adopts a structure substantially similar to its crystal structure, with the C-terminal dipeptide being somewhat more extended in solution.[1]

Experimental Workflow: NMR Structure Determination

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Structural Analysis Peptaibol Peptaibol (this compound or Alamethicin) Sample NMR Sample Peptaibol->Sample Solvent Solvent (Methanol) Solvent->Sample NMR_Acquisition Data Acquisition (1D and 2D NMR) Sample->NMR_Acquisition Processing Data Processing NMR_Acquisition->Processing Assignment Resonance Assignment Processing->Assignment Constraints Derive Structural Constraints (NOEs, Coupling Constants) Assignment->Constraints Calculation Structure Calculation (e.g., Molecular Dynamics) Constraints->Calculation Ensemble Structural Ensemble Calculation->Ensemble

Figure 1. A generalized workflow for determining the solution structure of a peptaibol using NMR spectroscopy.

Ion Channel Properties: A Functional Comparison

A key biological function of this compound and other peptaibols is their ability to form ion channels in lipid bilayers, leading to their antimicrobial activity. The ion channel properties of this compound and its homologs were investigated by Ternovsky and colleagues in 1997. Their findings are compared here with studies on Alamethicin's ion channel function.

Comparative Summary of Ion Channel Data
ParameterThis compoundAlamethicin
Channel Formation Forms ion channels in lipid bilayers.[3]Forms voltage-gated ion channels in membranes.[1]
Effective Channel Radius 1.2 ± 0.15 nmNot explicitly stated in the compared studies.
Conductance Dependent on amino acid sequence; replacement of Iva15 with Aib decreases conductance by 2.5-fold.[3]Exhibits voltage-dependent conductance.
Methodology Measurement of channel radii using hydrophilic nonelectrolytes in a lipid bilayer setup.[3]Electrophysiological measurements in planar lipid bilayers or vesicles.
Experimental Protocols: Ion Channel Characterization

This compound (Ternovsky et al., 1997):

The effective radii of ion channels formed by this compound and its homologs were determined by measuring the permeability of the channels to a series of hydrophilic nonelectrolytes of varying sizes in a planar lipid bilayer system.[3] This study demonstrated that subtle changes in the amino acid sequence, such as the substitution of isovaline (Iva) with α-aminoisobutyric acid (Aib) at position 15, significantly impacted the channel's effective radius and conductance.[3]

Alamethicin:

Studies on Alamethicin's ion channel properties typically involve electrophysiological techniques.[1] These methods measure the electrical currents across a lipid bilayer in the presence of the peptide, allowing for the characterization of its voltage-dependent gating and conductance states.

Signaling Pathway: Peptaibol Ion Channel Formation

G Monomers Peptaibol Monomers in Solution Adsorption Adsorption to Membrane Surface Monomers->Adsorption Membrane Lipid Bilayer Membrane Adsorption->Membrane Insertion Monomer Insertion into Membrane Adsorption->Insertion Aggregation Aggregation of Monomers (Barrel-Stave Model) Insertion->Aggregation Channel Transmembrane Ion Channel Aggregation->Channel Ion_Flow Ion Flow Channel->Ion_Flow

Figure 2. A simplified model of ion channel formation by peptaibols like this compound and Alamethicin.

Conclusion

Future research involving the direct replication of these seminal studies on this compound would be invaluable for validating the original findings and further solidifying our understanding of this potent antimicrobial peptide. Additionally, comparative studies employing identical experimental conditions for both this compound and Alamethicin would allow for a more direct and quantitative comparison of their structure-function relationships.

References

Safety Operating Guide

Navigating the Disposal of Chrysospermin C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of Chrysospermin C, a flavonoid compound. Initial searches for "this compound" suggest that this may be a trivial name or a misspelling for the more formally recognized compound, Chrysosplenol C (CAS No. 23370-16-3). This document will proceed under this assumption, providing guidance for Chrysosplenol C and similar flavonoid compounds.

It is imperative to obtain and consult the specific Safety Data Sheet (SDS) provided by the manufacturer of your compound for detailed and definitive disposal instructions. Regulations for chemical waste disposal can vary significantly based on location; always adhere to local, state, and federal guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that proper personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Chemical and Physical Properties

A summary of the known properties of Chrysosplenol C is provided below. This information is crucial for assessing the potential hazards and determining the appropriate disposal route.

PropertyData
Chemical Name Chrysosplenol C
CAS Number 23370-16-3
Molecular Formula C₁₈H₁₆O₈
Molecular Weight 360.31 g/mol
Appearance Solid
Purity Typically ≥98%

Step-by-Step Disposal Protocol

The disposal of this compound, as with many non-highly reactive solid chemical wastes, involves segregation, proper labeling, and disposal through a certified hazardous waste management service.

Experimental Protocol: Disposal of Solid this compound Waste

  • Segregation:

    • Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated, compatible, and clearly labeled waste container.

  • Containerization:

    • Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

    • Ensure the container is clean and dry before adding waste.

    • The container must be in good condition, with no cracks or leaks.

  • Labeling:

    • Label the waste container clearly with the words "Hazardous Waste."

    • The label must include the full chemical name ("Chrysosplenol C"), the concentration (if in solution), and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated, secure waste accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible materials.

  • Disposal Request:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste disposal request to your EHS office.

    • Do not attempt to dispose of solid this compound down the drain or in the regular trash.

Disposal of Solutions Containing this compound

  • Aqueous Solutions:

    • Small quantities of dilute aqueous solutions may potentially be neutralized and disposed of down the sanitary sewer, followed by copious amounts of water. However, this is only permissible if allowed by your local regulations and institutional policies. Always check with your EHS office first.

    • For larger volumes or more concentrated solutions, collect the waste in a labeled, sealed container for hazardous waste pickup. Do not mix with organic solvents.

  • Organic Solvent Solutions:

    • Solutions of this compound in organic solvents must be collected as hazardous waste.

    • Keep chlorinated and non-chlorinated solvent waste streams separate.

    • Collect the waste in a designated, properly labeled solvent waste container.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Chrysospermin_C_Disposal start Start: Have this compound Waste sds Consult Manufacturer's SDS and Local Regulations start->sds waste_form Determine Waste Form sds->waste_form solid Solid Waste (Pure compound, contaminated items) waste_form->solid Solid liquid Liquid Waste waste_form->liquid Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid solvent_type Determine Solvent liquid->solvent_type aqueous Aqueous Solution solvent_type->aqueous Aqueous organic Organic Solvent solvent_type->organic Organic check_local_aqueous Check Local Regulations for Aqueous Disposal aqueous->check_local_aqueous collect_organic Collect in Labeled Organic Solvent Waste Container (Segregate Halogenated) organic->collect_organic ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container check_local_aqueous->collect_aqueous Not Permitted / Concentrated sewer Permitted Sewer Disposal (with neutralization if required) check_local_aqueous->sewer Permitted collect_aqueous->ehs_pickup end End: Proper Disposal sewer->end collect_organic->ehs_pickup ehs_pickup->end

Caption: Disposal decision workflow for this compound.

By following these procedures and consulting the appropriate resources, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

Essential Safety and Logistical Information for Handling Chrysospermin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of Chrysospermin C. As a polyketide, this compound should be handled with caution due to its potential cytotoxic properties. The following procedures are based on best practices for managing cytotoxic compounds to ensure personnel safety and minimize environmental impact. Adherence to these guidelines is essential for a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin contact, inhalation, and ingestion of this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Usage Notes
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Wear two pairs of gloves at all times. The outer glove should be changed immediately upon contamination. The inner glove provides additional protection in case the outer glove is breached. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Disposable, solid-front, back-closing gown made of a low-permeability fabric.Gowns should have long sleeves with tight-fitting elastic or knit cuffs. This prevents exposure of the arms. Gowns should be discarded as hazardous waste after use or if contaminated.
Eye Protection Safety goggles with side shields or a full-face shield.Standard safety glasses are not sufficient. Goggles provide a seal around the eyes to protect against splashes, while a face shield offers broader protection for the entire face. If a face shield is used, safety glasses or goggles should still be worn underneath.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when handling the powder form of this compound or when there is a risk of aerosol generation. Work should be performed in a certified chemical fume hood or biological safety cabinet.The use of a respirator should be part of a comprehensive respiratory protection program that includes fit testing and training. Engineering controls, such as a fume hood, are the primary means of controlling inhalation exposure. A respirator provides an additional layer of protection.

Experimental Protocols: Safe Handling and Disposal of this compound

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound and associated waste.

1. Preparation and Handling in a Controlled Environment:

  • Work Area Preparation: All work with this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure. Before starting, decontaminate the work surface with an appropriate cleaning agent.

  • Donning PPE: Before entering the designated handling area, put on all required PPE in the following order: gown, inner gloves, respiratory protection, eye protection, and outer gloves.

  • Weighing and Reconstitution: When weighing the powdered compound, use a containment balance enclosure if available. If not, perform the weighing within the fume hood on a disposable liner. Reconstitute the compound by slowly adding the solvent down the side of the vial to avoid aerosolization.

  • Post-Handling Decontamination: After handling is complete, wipe down all surfaces and equipment in the fume hood with an appropriate decontamination solution.

2. Disposal of this compound and Contaminated Waste:

  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes gloves, gowns, pipette tips, vials, and any absorbent materials used for spills. These items must be segregated from regular laboratory trash.

  • Solid Waste Disposal:

    • Place all contaminated solid waste (e.g., gloves, gowns, plasticware) into a designated, leak-proof, and puncture-resistant hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the name "this compound."

  • Liquid Waste Disposal:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container.

    • The container must be clearly labeled with "Hazardous Liquid Waste," "Cytotoxic," and "this compound," along with the solvent used.

  • Sharps Disposal: All needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with federal, state, and local regulations. Do not pour any waste containing this compound down the drain.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_decon Decontamination prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh_reconstitute Weigh & Reconstitute don_ppe->weigh_reconstitute experiment Perform Experiment weigh_reconstitute->experiment segregate_waste Segregate Waste experiment->segregate_waste decon_area Decontaminate Work Area experiment->decon_area package_waste Package Waste (Solid, Liquid, Sharps) segregate_waste->package_waste label_waste Label Waste Containers package_waste->label_waste ehs_disposal Dispose via EHS label_waste->ehs_disposal doff_ppe Doff & Dispose PPE decon_area->doff_ppe

Caption: A flowchart illustrating the procedural steps for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.